Folate-PEG3-Propargyl
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H34N8O8 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxo-5-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]pentanoic acid |
InChI |
InChI=1S/C28H34N8O8/c1-2-10-42-12-14-44-15-13-43-11-9-30-22(37)8-7-21(27(40)41)34-25(38)18-3-5-19(6-4-18)31-16-20-17-32-24-23(33-20)26(39)36-28(29)35-24/h1,3-6,17,21,31H,7-16H2,(H,30,37)(H,34,38)(H,40,41)(H3,29,32,35,36,39) |
InChI Key |
BTQOUUGJBSCVDT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Foundational & Exploratory
Folate-PEG3-Propargyl: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Folate-PEG3-Propargyl is a heterobifunctional linker molecule meticulously designed for targeted drug delivery and bioconjugation applications. This molecule incorporates three key functional components: a folate moiety for targeting cells that overexpress the folate receptor, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal propargyl group for facile conjugation via click chemistry. This strategic design allows for the selective delivery of therapeutic agents or imaging probes to cancer cells and other pathological tissues where the folate receptor is upregulated. The PEG spacer enhances the molecule's solubility and bioavailability while providing a flexible linker that minimizes steric hindrance.[1][2]
Structure and Properties
The chemical structure of this compound combines the targeting ligand (folic acid), a flexible spacer (PEG3), and a reactive handle for conjugation (propargyl group).
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C28H34N8O8 | MedKoo |
| Molecular Weight | 610.63 g/mol | MedKoo |
| Purity | ≥95% | AxisPharm[1] |
| Solubility | Soluble in anhydrous solvents such as DMF and DMSO | AxisPharm |
| Storage | Store at -20°C, protected from light and moisture | AxisPharm |
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of similar folate-PEG derivatives. The synthesis would likely involve the coupling of three precursor molecules: an activated folic acid derivative, a heterobifunctional PEG3 linker with an amine and a protected propargyl group, followed by deprotection.
Representative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Characterization: The final product would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the covalent structure and Mass Spectrometry (MS) to verify the molecular weight.[3][4][5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The propargyl group of this compound allows for its conjugation to azide-modified molecules via the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.
General Protocol for Conjugation to an Azide-Containing Molecule:
-
Dissolution: Dissolve this compound and the azide-functionalized molecule of interest in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) catalyst. This can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: Add the copper(I) catalyst to the mixture of this compound and the azide-functionalized molecule. The reaction is typically carried out at room temperature.
-
Monitoring: The reaction progress can be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, the desired folate-PEG-conjugate is purified from the reaction mixture using a suitable chromatographic method, such as high-performance liquid chromatography (HPLC).
Caption: A typical experimental workflow for a CuAAC "click" reaction.
Biological Mechanism: Folate Receptor-Mediated Endocytosis
The targeting functionality of this compound relies on the biological process of folate receptor-mediated endocytosis. Many cancer cells overexpress the folate receptor to meet their high demand for folate for DNA synthesis and cell division.
Signaling Pathway:
-
Binding: The folate moiety of the this compound conjugate binds with high affinity to the folate receptors on the cell surface.
-
Endocytosis: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.
-
Acidification and Release: The endosome matures and its internal pH decreases. This acidic environment facilitates the release of the conjugated cargo from the folate receptor.
-
Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another folate-conjugated molecule.
Caption: The cellular uptake mechanism via folate receptor-mediated endocytosis.
Applications
The unique properties of this compound make it a valuable tool in various research and therapeutic development areas:
-
Targeted Drug Delivery: Conjugation of cytotoxic drugs to this compound can enhance their delivery to cancer cells while minimizing off-target toxicity.[2]
-
Targeted Imaging Agents: Attachment of imaging probes (e.g., fluorescent dyes, contrast agents) allows for the visualization and diagnosis of folate receptor-positive tumors.
-
Nanoparticle Functionalization: this compound can be used to surface-functionalize nanoparticles, liposomes, and other drug delivery systems to improve their targeting capabilities.[1]
-
PROTAC Development: The linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to direct the degradation of specific proteins within cancer cells.
Conclusion
This compound is a well-defined and highly useful chemical tool for researchers and drug development professionals. Its heterobifunctional nature, combining a high-affinity targeting ligand, a biocompatible spacer, and a versatile conjugation handle, provides a robust platform for the development of targeted therapies and diagnostics. The straightforward and efficient click chemistry for its conjugation further enhances its utility in a wide range of bioconjugation applications.
References
- 1. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 2. Folate-PEG3-Azide, CAS 1313026-32-2 | AxisPharm [axispharm.com]
- 3. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Trojan Horse Strategy: A Technical Guide to Folate-Targeted Drug Delivery
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted delivery of therapeutic agents to cancer cells is a paramount objective in oncology research, aiming to enhance efficacy while mitigating systemic toxicity. One of the most promising strategies exploits the overexpression of the folate receptor alpha (FRα) on the surface of various malignant tumors. This technical guide provides an in-depth exploration of the role of folate as a targeting ligand for drug delivery. It details the underlying biological mechanisms, showcases various drug delivery platforms, presents comparative quantitative data, and provides key experimental protocols for the synthesis and evaluation of these systems. The guide is intended to serve as a comprehensive resource for professionals in the field of drug development and cancer research.
Introduction: The Folate Receptor as a Cancer Biomarker
Folic acid, a B vitamin, is essential for critical metabolic processes, including nucleotide synthesis and DNA replication.[1][2] Due to their high proliferation rates, many cancer cells exhibit an increased demand for folate.[3] This demand is often met by the significant overexpression of folate receptor alpha (FRα), a high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane protein.[4][5] While FRα expression is highly restricted in normal tissues, its prevalence is marked in a variety of epithelial cancers, including ovarian, lung, breast, and colorectal carcinomas.[5][6] This differential expression profile makes FRα an excellent and highly selective target for delivering cytotoxic agents directly to tumor cells, sparing healthy tissues.[4][7][8] The small size, lack of immunogenicity, and simple conjugation chemistry of folic acid further enhance its appeal as an ideal targeting ligand.
The Mechanism of Folate-Targeted Drug Delivery: Receptor-Mediated Endocytosis
The primary mechanism for the cellular uptake of folate-drug conjugates is receptor-mediated endocytosis.[2][7][9] The process begins with the high-affinity binding of the folate conjugate to the FRα on the cancer cell surface.[10] This binding event triggers the invagination of the cell membrane, encapsulating the receptor-ligand complex within an endocytic vesicle, often through a caveolae-mediated pathway.[9] The newly formed endosome then undergoes acidification to a pH of approximately 5.0.[9][10] This acidic environment induces a conformational change in the folate receptor, leading to a reduction in its binding affinity and the subsequent release of the folate-conjugated cargo into the endosome.[7][11] The cargo is then further processed, and the active drug is released into the cytoplasm, while the folate receptor is recycled back to the cell surface, ready to bind another ligand.[9][10]
Folate Receptor Signaling Pathways
Beyond its role in folate transport, FRα can also function as a signaling molecule, influencing cancer cell proliferation, migration, and survival.[12] Upon folate binding, FRα can initiate intracellular signaling cascades. One prominent pathway involves the activation of the Janus kinase (JAK)-signal transducer and activator of transcription 3 (STAT3) pathway.[4][12] This can occur through the formation of a complex with the co-receptor GP130, leading to JAK-dependent STAT3 activation.[13] Additionally, FRα has been shown to associate with the LYN tyrosine kinase, which can regulate the phosphorylation of PEAK1, subsequently promoting ERK and STAT3 activation.[13] Internalized FRα may also translocate to the nucleus and act as a transcription factor, directly regulating gene expression related to cell growth and survival.[4]
Folate-Targeted Delivery Systems
A variety of nanocarriers have been functionalized with folic acid to achieve targeted drug delivery. These systems encapsulate or conjugate therapeutic agents, protecting them from premature degradation and enabling selective accumulation at the tumor site.
-
Folate-Drug Conjugates: Small molecule drugs are directly linked to folic acid, often via a cleavable linker that releases the active drug inside the cell.[8]
-
Folate-Targeted Liposomes: These are lipid-based vesicles where folate is attached to the surface, typically via a polyethylene glycol (PEG) spacer (e.g., FA-PEG-DSPE) to ensure its availability for receptor binding.[14][15][16]
-
Folate-Targeted Micelles: Composed of amphiphilic block copolymers, these micelles self-assemble to encapsulate hydrophobic drugs in their core, with folate displayed on the hydrophilic shell.[17][18][19]
-
Folate-Targeted Polymeric Nanoparticles: Biodegradable polymers like PLGA are used to form a matrix that entraps the drug, with folate conjugated to the particle surface for targeting.[3][20]
Quantitative Comparison of Folate-Targeted Systems
The physicochemical properties and in vitro efficacy of folate-targeted delivery systems are critical for their performance. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of Folate-Targeted Nanocarriers
| Delivery System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| FA-PEG-DSPE Micelles | 9-Nitrocamptothecin | 21-24 | 97.6 | 4.64 | [17][18] |
| FA-P127/TPGS Micelles | Resveratrol | ~20 | 99.67 | - | [19] |
| FA-PEGylated Liposomes | K. alvarezii extract | - | 82.72 | 12.81 | [14] |
| 5-FU FA-Liposomes | 5-Fluorouracil | ~174 | ~39 | - | [15] |
| PLGA-Fol Nanoparticles | 9-Nitrocampthotecin | 115 ± 12 | 57 | - | [3] |
| PTX/Zein-FA Nanoparticles | Paclitaxel | ~180 | - | - | [20] |
Table 2: In Vitro Cytotoxicity (IC50 Values) of Folate-Targeted Formulations
| Cell Line (FR Status) | Formulation | IC50 Value | Comparison Formulation | IC50 Value | Reference(s) |
| MCF-7 (FR+) | Resveratrol FA-Micelles | 27.89 µg/mL | Free Resveratrol | 137.58 µg/mL | [19] |
| MCF-7 (FR+) | PLGA-Fol NPs (9-NC) | 1.25 µg/mL | PLGA NPs (9-NC) | 4.5 µg/mL | [3] |
| PC3 (FR+) | PLGA-Fol NPs (9-NC) | 2.9 µg/mL | Free 9-NC | 4.15 µg/mL | [3] |
| MDA-MB-231 (FR+) | FA-DOX-Liposomes (1 mol%) | Lower than non-targeted | Non-targeted DOX-Liposomes | Higher than targeted | [21] |
| HeLa (FR+) | (F+Tf) DOX-Liposomes | ~1 µM | Non-targeted DOX-Liposomes | >10 µM | [6] |
| A2780-ADR (FR+) | (F+Tf) DOX-Liposomes | ~1 µM | Non-targeted DOX-Liposomes | >10 µM | [6] |
Table 3: Folate Receptor Binding Affinities
| Ligand | Receptor/Protein | Method | Binding Affinity (Kd) | Reference(s) |
| Folic Acid | Human FRα | Radioligand Binding | ~0.19 nM | [22] |
| Folic Acid | Bovine FBP | Surface Plasmon Resonance | 20 pM | [23] |
| Folate-PEG-Biotin | Human FRα | Biolayer Interferometry | 1.14 nM | [24] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of folate-targeted drug delivery systems.
Synthesis of Folate-PEG-DSPE Conjugate
This protocol describes a common method for synthesizing the folate-PEG-DSPE lipid used in the formulation of targeted liposomes.[14]
Objective: To covalently link folic acid to the distal end of a PEG-DSPE lipid.
Materials:
-
Folic acid (FA)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Amino-terminated PEG-DSPE (H2N-PEG-DSPE)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Chloroform, Acetone (ice-cold)
Procedure:
-
Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add NHS and DCC in a 1:1.2:1.2 molar ratio (FA:NHS:DCC). Stir the reaction mixture at room temperature in the dark for 12-16 hours to activate the γ-carboxyl group of folic acid.
-
Conjugation Reaction: In a separate flask, dissolve H2N-PEG-DSPE and a catalytic amount of TEA in chloroform. Add the activated folic acid solution dropwise to the H2N-PEG-DSPE solution.
-
Incubation: Allow the reaction to proceed overnight with continuous stirring at room temperature, protected from light.
-
Purification: Remove the solvent by rotary evaporation. Wash the resulting lipid pellet twice with ice-cold acetone to remove unreacted starting materials and byproducts (like dicyclohexylurea).
-
Final Product: Re-dissolve the purified FA-PEG-DSPE conjugate in chloroform. Confirm the synthesis using techniques like FTIR and ¹H NMR spectroscopy.[3] Store the final product at -20°C.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[25][26]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of folate-targeted drug formulations compared to non-targeted and free drug controls.
Materials:
-
FR-positive (e.g., KB, HeLa, MCF-7) and FR-negative (if applicable) cell lines
-
Complete cell culture medium
-
96-well plates
-
Drug formulations (folate-targeted, non-targeted, free drug)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (free drug, non-targeted formulation, folate-targeted formulation). Replace the medium in the wells with 100 µL of medium containing the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cellular Uptake Analysis by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled folate-targeted nanoparticles.[27][28][29]
Objective: To compare the cellular uptake of folate-targeted nanoparticles versus non-targeted nanoparticles in FR-positive cells.
Materials:
-
FR-positive cell line (e.g., KB cells)
-
Fluorescently labeled nanoparticles (folate-targeted and non-targeted)
-
Folate-free cell culture medium
-
12-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed FR-positive cells in 12-well plates at a density of 3 x 10⁵ cells per well and incubate for 24 hours in folate-free medium to maximize FR expression.
-
Competition Assay (Control): For competition wells, pre-incubate cells with a high concentration of free folic acid (e.g., 1-2 mM) for 30-60 minutes to block the folate receptors.
-
Nanoparticle Incubation: Remove the medium, wash cells with PBS, and add 1 mL of medium containing the fluorescently labeled nanoparticles (targeted or non-targeted) at a specific concentration. Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using trypsin-EDTA.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fixation solution for 15 minutes at 4°C.
-
Flow Cytometry Analysis: Wash the fixed cells with PBS and resuspend in PBS for analysis. Acquire data on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Data Analysis: Analyze the data using appropriate software. Compare the mean fluorescence intensity of cells treated with targeted nanoparticles to those treated with non-targeted nanoparticles and the competition control to quantify receptor-specific uptake.
Conclusion
Folate-targeted drug delivery represents a clinically relevant and highly effective strategy for enhancing the therapeutic index of anticancer agents. The overexpression of the folate receptor on a wide array of tumors provides a specific molecular address for the selective delivery of cytotoxic payloads. As demonstrated by the extensive preclinical data, folate-functionalized liposomes, micelles, and nanoparticles can significantly improve drug efficacy and cellular uptake in FR-positive cancer cells. While challenges such as optimizing drug release kinetics and navigating the in vivo biological barriers remain, the continued development of novel folate conjugates and delivery systems holds immense promise for the future of targeted cancer therapy. This guide provides a foundational framework for researchers and developers to design, synthesize, and evaluate the next generation of folate-targeted therapeutics.
References
- 1. Folate receptor 1 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Activity of Doxorubicin-Loaded Liposomes Co-Modified with Transferrin and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. olink.com [olink.com]
- 12. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antbioinc.com [antbioinc.com]
- 14. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. 9-NC-loaded folate-conjugated polymer micelles as tumor targeted drug delivery system: preparation and evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Folic acid-functionalized drug delivery platform of resveratrol based on Pluronic 127/D-α-tocopheryl polyethylene glycol 1000 succinate mixed micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
The Mechanics of Cellular Uptake: An In-depth Technical Guide to Folate Receptor-Mediated Endocytosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the intricate process of folate receptor-mediated endocytosis (FRME). FRME is a critical pathway for cellular uptake of folates and a promising strategy for targeted drug delivery in cancer and inflammatory diseases due to the overexpression of folate receptors on the surface of malignant and activated immune cells. This document details the molecular mechanisms, quantitative parameters, key experimental methodologies, and associated signaling cascades of this vital cellular process.
Core Mechanism of Folate Receptor-Mediated Endocytosis
Folate receptor-mediated endocytosis is a highly specific and efficient process initiated by the binding of folate or folate-conjugated molecules to the folate receptor (FR), a glycosylphosphatidylinositol (GPI)-anchored protein. The most studied isoform, folate receptor alpha (FRα), is predominantly localized in lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids.
Upon ligand binding, the FR-ligand complex is internalized into the cell through a vesicle formation process. While classically considered a clathrin-independent pathway, evidence suggests that the endocytic route can be influenced by the nature of the ligand. Monovalent ligands, such as folic acid itself, are often internalized via a clathrin-independent, caveolae-mediated, or a distinct pinocytic pathway regulated by the GTPase Cdc42. In contrast, multivalent folate conjugates, such as those on nanoparticles, may utilize the clathrin-dependent pathway.
Following internalization, the endocytic vesicle delivers its contents to early endosomes. The acidic environment of the endosome (pH ~5-6.5) facilitates the dissociation of the folate ligand from the receptor. The receptor is then recycled back to the cell surface, ready for another round of ligand binding and internalization, while the released ligand is transported into the cytoplasm.
Quantitative Data
The efficiency of folate receptor-mediated endocytosis is governed by several key quantitative parameters. Understanding these values is crucial for the design and optimization of folate-targeted therapies.
| Parameter | Value | Cell Line/System | Notes |
| Binding Affinity (Kd) | |||
| Folic Acid to FRα | ~0.1 nM | Various cancer cell lines | High affinity contributes to the specificity of the uptake. |
| 5-Methyltetrahydrofolate (5-MTHF) to FRα | Higher IC50 than Folic Acid | FRα and FRβ | Folic acid generally shows the highest affinity among different folate forms.[1][2] |
| Folic Acid to FRβ | High Affinity | Activated Macrophages | Important for targeting inflammatory diseases. |
| Internalization Kinetics | |||
| Internalization Half-life (t1/2) | ~10-20 minutes | Activated Macrophages (FRβ) | Demonstrates rapid receptor turnover and potential for high cargo delivery.[1][2] |
| Receptor Recycling Time | Varies (e.g., ~6 to ~20 hours) | M109 and L1210A tumors | The rate of receptor recycling can vary significantly between different cancer cell types.[3] |
| Drug Delivery Efficiency | |||
| Uptake of Folate-Targeted vs. Non-Targeted Nanoparticles | 3 to 6-fold higher | KB cells | Demonstrates the enhanced cellular uptake mediated by the folate receptor.[3] |
| Cytotoxicity of Folate-Targeted vs. Free Drug | 28-fold increase | KB cells | Highlights the potential for increased therapeutic efficacy.[3] |
| Internalization of Folate-Functionalized Nanoshells | 95% of adhered nanoshells | HeLa cells | Shows high efficiency of endocytosis following binding.[4] |
Signaling Pathways
Emerging evidence indicates that the folate receptor is not merely a transport protein but also participates in cell signaling, influencing cell proliferation and survival. The two primary signaling cascades initiated by FR activation are the JAK-STAT and ERK1/2 pathways.
JAK-STAT Signaling Pathway
Binding of folate to FRα can lead to the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Specifically, this involves the phosphorylation and activation of STAT3 in a JAK-dependent manner. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival.[5]
ERK1/2 Signaling Pathway
Folate binding to its receptor can also trigger the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated through a cascade that can influence cell proliferation and apoptosis. The precise upstream activators linking FR to the ERK1/2 cascade are still under investigation but may involve receptor tyrosine kinases or other signaling adaptors within the lipid raft microenvironment. Downstream targets of activated ERK1/2 include transcription factors that regulate cell cycle progression.[6]
Experimental Protocols
A variety of experimental techniques are employed to study the different facets of folate receptor-mediated endocytosis. Below are detailed methodologies for key experiments.
Folate Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Kd or IC50) of a test compound for the folate receptor.
Materials:
-
Folate receptor-positive cells (e.g., KB, HeLa, IGROV-1)
-
Folic acid
-
Radiolabeled folic acid (e.g., [3H]folic acid) or a fluorescent folate conjugate
-
Test compound (unlabeled)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed folate receptor-positive cells in a multi-well plate and grow to confluence.
-
Wash the cells with cold binding buffer.
-
Incubate the cells with a constant concentration of radiolabeled or fluorescent folate and varying concentrations of the unlabeled test compound for a set time at 4°C to prevent internalization.
-
Wash the cells extensively with cold binding buffer to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled folate using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of bound labeled folate against the concentration of the unlabeled test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled folate. The Kd can be derived from the IC50 value.
Cellular Uptake Assay using Fluorescent Folate
This assay quantifies the internalization of folate or folate-conjugated molecules.
Materials:
-
Folate receptor-positive cells
-
Fluorescently labeled folate (e.g., folate-FITC)
-
Cell culture medium
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with a known concentration of fluorescently labeled folate in cell culture medium for various time points at 37°C.
-
To distinguish between surface-bound and internalized folate, an acid wash step (e.g., with a low pH buffer) can be included to strip off surface-bound ligand.
-
Wash the cells with cold PBS.
-
For flow cytometry, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells, mount on slides, and visualize the intracellular fluorescence.
Differentiating Endocytic Pathways using Inhibitors and siRNA
This approach helps to elucidate the specific endocytic pathway(s) involved in folate receptor internalization.
Materials:
-
Folate receptor-positive cells
-
Fluorescently labeled folate
-
Chemical inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated, filipin or nystatin for caveolae-mediated, cytochalasin D for actin-dependent processes)
-
siRNA targeting clathrin heavy chain, caveolin-1, or other relevant proteins
-
Transfection reagent for siRNA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Chemical Inhibition:
-
Pre-incubate cells with the specific inhibitor at a pre-determined optimal concentration for a set time.
-
Add fluorescently labeled folate and incubate for a defined period.
-
Measure cellular uptake as described in the uptake assay protocol.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
-
-
siRNA Knockdown:
-
Transfect cells with siRNA targeting the protein of interest (e.g., clathrin heavy chain or caveolin-1) according to the manufacturer's protocol.
-
Allow 48-72 hours for protein knockdown.
-
Perform a cellular uptake assay with fluorescently labeled folate.
-
A decrease in uptake in the knockdown cells compared to control cells indicates the involvement of the targeted protein in the endocytic process.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Folate receptor-β in activated macrophages: ligand binding and receptor recycling kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand binding and kinetics of folate receptor recycling in vivo: impact on receptor-mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Folate-PEG3-Propargyl: A Technical Overview for Advanced Drug Development
For Immediate Release: This technical guide provides an in-depth analysis of Folate-PEG3-Propargyl, a heterobifunctional linker critical for researchers, scientists, and professionals in the field of targeted drug delivery and bioconjugation. This document outlines the core physicochemical properties of this compound and its strategic role in developing sophisticated therapeutic and diagnostic agents.
Core Compound Data
This compound is a specialized chemical entity designed for precision targeting of cells overexpressing folate receptors, a common characteristic of various cancer cells.[1][2] Its structure is tripartite, consisting of a folate moiety for targeting, a tri-polyethylene glycol (PEG3) spacer, and a terminal propargyl group for bioorthogonal "click" chemistry.[3] This unique composition allows for the stable and specific linkage of therapeutic payloads or imaging agents to folate receptor-positive cells.[1][3]
The key quantitative data for this compound are summarized in the table below:
| Property | Value | Reference |
| Chemical Formula | C28H34N8O8 | [4] |
| Molecular Weight | 610.63 g/mol | [4] |
| Exact Mass | 610.2500 u | [4] |
| IUPAC Name | (S)-17-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-14-oxo-4,7,10-trioxa-13-azaoctadec-1-yn-18-oic acid | [4] |
| Synonyms | Folate-PEG3-alkyne, HY-133496, CS-0119539 | [4] |
Mechanism of Action and Application
The functionality of this compound is derived from its distinct molecular components. The folate headpiece acts as a high-affinity ligand for the folate receptor, facilitating the targeted delivery of conjugated molecules.[1][3] The PEG3 spacer enhances solubility and provides a flexible linker arm, which can reduce steric hindrance during conjugation and interaction with the target receptor.[3] The terminal propargyl group enables covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3]
This targeted delivery strategy is paramount in cancer therapy, where minimizing off-target effects is crucial for improving the therapeutic index of potent cytotoxic drugs.[1] By conjugating a therapeutic agent to this compound, the resulting complex can be selectively internalized by cancer cells, thereby increasing the drug concentration at the tumor site and reducing systemic toxicity.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and application of this compound are highly specific to the nature of the payload and the experimental context. While general methodologies for bioconjugation using click chemistry are widely established, specific protocols for this compound were not detailed in the reviewed literature. Researchers are advised to consult specialized literature for protocols relevant to their specific application, such as the functionalization of nanoparticles or the conjugation of small-molecule drugs.
Signaling Pathways
This compound is primarily a delivery vehicle and is not expected to have intrinsic activity on cellular signaling pathways. Its role is to facilitate the entry of a conjugated payload into the cell via folate receptor-mediated endocytosis. The subsequent biological effect and any modulation of signaling pathways are determined by the nature of the conjugated therapeutic or diagnostic agent.
The diagram below illustrates the functional components of the this compound linker and their roles in the bioconjugation process.
References
Folate-PEG3-Propargyl: An In-depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-PEG3-Propargyl is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and diagnostics. This guide provides a comprehensive overview of its solubility and stability, crucial parameters for its effective application in drug delivery, bioimaging, and other biomedical research fields. The molecule's design incorporates a folate moiety for targeting cells overexpressing the folate receptor, a propargyl group for bioorthogonal "click" chemistry conjugation, and a polyethylene glycol (PEG) spacer to enhance its physicochemical properties.[1]
Core Compound Characteristics
| Property | Description | Source |
| Functionality | Heterobifunctional linker with a folate group for targeting and a propargyl group for click chemistry. | [1] |
| Spacer | PEG3 (three ethylene glycol units) to improve solubility and flexibility. | [1] |
| Purity | Typically supplied at >95% purity. | [1] |
| Storage | Recommended storage at -20°C, kept dry and protected from light. | [1] |
| Handling | Use of anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended to maintain the reactivity of the propargyl group. | [1] |
Solubility
The solubility of this compound is a critical factor for its handling, formulation, and in vivo disposition. The inclusion of the hydrophilic PEG3 spacer is intended to improve solubility in both aqueous and organic media.[1] However, specific quantitative solubility data for this compound is not extensively available in the public domain and is likely proprietary to the manufacturers. The following table summarizes the expected solubility characteristics based on the properties of its constituent parts.
| Solvent | Expected Solubility | Rationale |
| Water / Aqueous Buffers (e.g., PBS) | Sparingly soluble, pH-dependent. | Folic acid, a component of the molecule, has very low solubility in water (0.01 mg/mL at 0°C) and is particularly insoluble in acidic conditions (pH < 5).[2] Its solubility increases in alkaline solutions.[2] The PEG spacer enhances aqueous solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble. | Folic acid is soluble in DMSO (approx. 20 mg/mL), and PEG is also soluble in DMSO.[3] Vendor information suggests using DMSO for handling this compound.[1] |
| Dimethylformamide (DMF) | Soluble. | Folic acid is soluble in DMF (approx. 10 mg/mL).[3] PEG is also soluble in DMF. Vendor information suggests using DMF for handling this compound.[1] |
| 1 M NaOH | Soluble. | Folic acid is soluble in 1 M NaOH (50 mg/mL).[2] |
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility
This protocol is a generalized procedure for determining the thermodynamic solubility of a compound like this compound, adapted from the saturation shake-flask method.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
If necessary, dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility based on the measured concentration and any dilution factors.
-
Stability
The stability of this compound is crucial for its storage, handling, and performance in biological systems. Stability can be affected by temperature, pH, light, and the presence of enzymes.
| Condition | Expected Stability | Rationale and Considerations |
| Long-term Storage | Stable for >2 years when stored at -20°C, dry and protected from light. | Based on general vendor information for similar compounds. |
| Thermal Stability | Propargyl ethers can exhibit good thermal stability.[4][5][6][7][8] However, heating alkaline or acidic solutions of folate can lead to degradation.[2] | |
| pH Stability | The folate moiety is sensitive to pH. Some folate derivatives are relatively stable between pH 4 and 8.[9] The propargyl group is generally stable in a wide pH range, but extreme pH should be avoided. | |
| Enzymatic Stability | The PEG chain can be subject to enzymatic degradation by certain bacterial enzymes.[10] The folate portion may be metabolized by enzymes such as γ-glutamyl hydrolase (GGH).[11][12] | |
| Photostability | Folic acid is known to be photolabile and can be inactivated by UV light.[2] Therefore, this compound should be protected from light. |
Experimental Protocol: General Stability Testing
This protocol outlines a general approach for assessing the stability of this compound in solution, based on ICH guidelines Q1A(R2).[13][14][15]
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators/chambers
-
Light-protected containers (e.g., amber vials)
-
HPLC system with a suitable detector
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Dispense the solutions into multiple vials for each condition.
-
-
Storage Conditions:
-
Long-term testing: Store samples at the recommended long-term storage temperature (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).
-
Accelerated testing: Store samples at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines, with dark controls stored under the same conditions.
-
-
Time Points for Analysis:
-
Long-term: Analyze samples at initial (time 0), and then, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: Analyze samples at initial (time 0), and then, for example, at 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, withdraw a vial from each storage condition.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Assess physical properties such as appearance, pH, and the formation of precipitates.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate and estimate the shelf-life or re-test period.
-
Mandatory Visualizations
Folate Receptor Alpha (FRα) Signaling Pathway
This compound utilizes the folate receptor alpha (FRα) for targeted delivery to cancer cells that overexpress this receptor. Upon binding, the complex is internalized, leading to various downstream cellular processes.
Caption: Folate Receptor Alpha (FRα) Signaling Pathway.
Experimental Workflow: Bioconjugation via Click Chemistry
The propargyl group of this compound allows for its covalent attachment to azide-modified molecules, such as proteins, nanoparticles, or drugs, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click" chemistry.
Caption: Workflow for Bioconjugation using this compound.
Conclusion
This compound is a valuable tool in the development of targeted therapies due to its dual functionality and enhanced solubility characteristics. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for understanding its properties based on its chemical structure and offers generalized protocols for its characterization. Researchers and drug development professionals should perform specific solubility and stability studies under their experimental conditions to ensure optimal performance and reproducibility.
References
- 1. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene Glycol Propargyl Ethers Based Curing Agents for Glycidyl Azide Polymer | Scientific.Net [scientific.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymes involved in folate metabolism and its implication for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymes involved in folate metabolism and its implication for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
A Technical Guide to Folate-Targeted Therapy: Principles and Methodologies
Introduction: The Rationale for Folate-Targeted Cancer Therapy
Folate, also known as vitamin B9, is an essential nutrient crucial for cellular proliferation and survival.[1][2][3] Its primary role lies in one-carbon metabolism, a fundamental process for the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various biomolecules.[2][4][5] Rapidly dividing cells, a hallmark of cancer, have a significantly higher demand for folate to sustain their accelerated growth and replication.[4][6]
To meet this increased need, many cancer cells overexpress the folate receptor alpha (FRα), a high-affinity, glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface.[5][7][8][9][10][11] In contrast, the expression of FRα in most normal tissues is limited and often restricted to the apical surfaces of polarized epithelial cells, making it less accessible to agents in the bloodstream.[11] This differential expression pattern between cancerous and healthy tissues forms the basis of folate-targeted therapy, a strategy designed to selectively deliver cytotoxic agents to tumor cells while minimizing collateral damage to normal tissues.[6][7][12]
This guide provides an in-depth overview of the core principles of folate-targeted therapy, detailing the mechanisms of action, therapeutic strategies, and key experimental protocols for researchers and drug development professionals.
The Mechanism of Folate Receptor-Mediated Drug Delivery
Folate-targeted therapy operates on a "Trojan Horse" principle.[7] A therapeutic agent is chemically linked to folic acid, creating a "folate-drug conjugate".[7] This conjugate retains the ability to bind with high affinity to the folate receptor. The process of drug internalization can be broken down into the following key steps:
-
Binding: The folate-drug conjugate circulates through the bloodstream and binds to the overexpressed folate receptors on the surface of cancer cells.[7]
-
Endocytosis: Upon binding, the cell membrane invaginates, engulfing the folate-receptor-drug complex in a process known as receptor-mediated endocytosis.[7][13] This forms an intracellular vesicle called an endosome.
-
Drug Release: The endosome becomes acidified, which triggers a conformational change in the folate receptor, causing the release of the folate-drug conjugate into the interior of the endosome.[7][13] The drug is then released from the folate molecule, often through the cleavage of a specially designed linker, and enters the cytoplasm where it can exert its cytotoxic effect.
-
Receptor Recycling: The unoccupied folate receptor is then recycled back to the cell surface, ready to bind to another folate-drug conjugate, allowing for the continuous accumulation of the therapeutic agent within the cancer cell.[7][9][13]
This targeted delivery mechanism enhances the drug's efficacy at the tumor site and significantly reduces systemic exposure, thereby limiting adverse side effects.[1]
References
- 1. musechem.com [musechem.com]
- 2. Emerging roles for folate receptor FOLR1 in signaling and cancer-MedSci.cn [medsci.cn]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. antbioinc.com [antbioinc.com]
- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recent-updates-on-folate-targeted-drug-delivery-systems-in-cancer-a-mini-review - Ask this paper | Bohrium [bohrium.com]
- 7. Folate targeting - Wikipedia [en.wikipedia.org]
- 8. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Folate-conjugated nanoparticles as a potent therapeutic approach in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Active Targeted Nanoformulations via Folate Receptors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Targeted Therapeutics: An In-depth Technical Guide to Heterobifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of targeted therapeutics, heterobifunctional linkers have emerged as a cornerstone technology, enabling the development of novel treatment modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These versatile molecules serve as the crucial bridge, connecting a target-binding moiety to an effector component, thereby hijacking cellular machinery for therapeutic benefit. This technical guide provides a comprehensive exploration of heterobifunctional linkers, detailing their strategic role, the nuances of their design, and the experimental framework for their application in research and drug development.
The Strategic Role of Heterobifunctional Linkers
Heterobifunctional linkers are chemical entities possessing two distinct reactive functional groups, allowing for the sequential and specific conjugation of two different molecules.[1] This intrinsic asymmetry is fundamental to their function, preventing the formation of undesired homodimers and enabling precise control over the final conjugate's architecture.[1] In the context of targeted therapies, these linkers connect a "warhead" or "targeting moiety" that binds to a specific protein of interest (POI) with an "anchor" or "payload" that elicits a therapeutic effect.
Applications in Targeted Protein Degradation (PROTACs)
PROTACs are novel heterobifunctional molecules designed to co-opt the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[2][3] A PROTAC consists of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[6]
Applications in Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[7] The heterobifunctional linker in an ADC plays a dual role: it must remain stable in systemic circulation to prevent premature release of the toxic payload, and it must be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[7] The design of the linker, including its cleavability, length, and hydrophilicity, is therefore paramount to achieving a wide therapeutic window.
Core Components of Heterobifunctional Linkers
The design and selection of a heterobifunctional linker are dictated by the specific application and the nature of the molecules to be conjugated. Key components and characteristics include:
-
Reactive Groups: These determine the conjugation chemistry. Common amine-reactive groups include N-hydroxysuccinimide (NHS) esters, while sulfhydryl-reactive groups often feature maleimides or pyridyl disulfides.[1] The choice of reactive groups allows for site-specific conjugation to amino acid residues like lysine or cysteine on proteins.[4]
-
Spacer Arm: The spacer arm connects the two reactive ends and its composition and length are critical for therapeutic efficacy. The most prevalent motifs are polyethylene glycol (PEG) and alkyl chains.[8]
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes like cathepsins.[8]
-
Non-cleavable Linkers: These rely on the complete degradation of the antibody component within the lysosome to release the payload.[8]
-
Data Presentation: Quantitative Insights into Linker Design
The rational design of heterobifunctional linkers is increasingly guided by quantitative structure-activity relationship (QSAR) studies. The following tables summarize key quantitative data for representative PROTAC and ADC linkers.
Table 1: Physicochemical Properties of Common PROTAC Linker Motifs[8][10]
| Linker Motif | Predominant Properties | Impact on PROTAC Characteristics |
| Alkyl Chains | Hydrophobic, Flexible | Can enhance cell permeability but may decrease solubility. |
| PEG Chains | Hydrophilic, Flexible | Improves solubility and can reduce non-specific binding. |
| Alkynes/Triazoles | Rigid | Provides conformational constraint, potentially improving ternary complex stability. |
| Piperazine/Piperidine | Rigid, Can be functionalized | Offers a rigid scaffold and opportunities for modulating physicochemical properties. |
Table 2: Impact of Linker Length on PROTAC Efficacy[11][12][13]
| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| HDAC3 | Benzamide-VHL | ~20 | 440 | 77 |
| HDAC1 | Benzamide-VHL | ~20 | 910 | >50 |
| KRAS G12C | CRBN-based | Not Specified | 30 | Not Specified |
| KRAS G12C | VHL-based | Not Specified | 100 | Not Specified |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Table 3: Influence of Linker and Drug-to-Antibody Ratio (DAR) on ADC Potency[6][14][15]
| ADC | Linker Type | DAR | Target Cell Line | IC50 (nM) |
| T-DM1 | Non-cleavable (SMCC) | 3.5 | SK-BR-3 | 0.048 |
| T-Multilink™ DM1 | Cleavable (Cathepsin B) | 8 | SK-BR-3 | 0.013 |
| T-Multilink™ DM1 | Cleavable (Cathepsin B) | 16 | JIMT-1 | 0.138 |
| Mirvetuximab soravtansine | Cleavable (Disulfide) | ~3.5 | Not Specified | 500 |
IC50: Half-maximal inhibitory concentration; DAR: Drug-to-Antibody Ratio.
Experimental Protocols
The successful development of PROTACs and ADCs relies on a suite of robust experimental protocols for their synthesis, purification, characterization, and biological evaluation.
Synthesis and Purification of a Heterobifunctional Linker (Example: PEG-based linker)
This protocol describes the synthesis of a PEG-based heterobifunctional linker with an azide and an NHS ester for click chemistry and amine conjugation, respectively.[2]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve commercially available azido-PEG-amine in anhydrous dichloromethane (DCM).
-
Activation: Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base such as triethylamine (TEA) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with a mild acid (e.g., 0.1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[10]
-
Characterization: Confirm the structure and purity of the final azido-PEG-NHS ester linker using NMR spectroscopy and mass spectrometry.
Site-Specific Antibody-Drug Conjugation Protocol[4]
This protocol outlines the conjugation of a drug to a monoclonal antibody via engineered cysteine residues using a maleimide-containing linker.
-
Antibody Reduction: Treat the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds and expose the free thiol groups of the engineered cysteines.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column.
-
Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The maleimide group will react specifically with the free thiols to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[11]
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.[12]
PROTAC Ternary Complex Formation Assay (NanoBRET™)[3][18][19]
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the E3 ligase.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC of interest.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
ADC Payload Release Assay (Cathepsin B Cleavage)[7][20][21]
This in vitro assay assesses the release of a cytotoxic payload from an ADC containing a cathepsin B-cleavable linker.
-
Assay Buffer Preparation: Prepare an acidic buffer (e.g., pH 5.0) to mimic the lysosomal environment.
-
Reaction Setup: Incubate the ADC in the assay buffer at 37°C.
-
Enzyme Addition: Add purified human cathepsin B to initiate the cleavage reaction.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a protease inhibitor).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved payload, and any intermediates.
-
Data Interpretation: Plot the concentration of the released payload over time to determine the rate and extent of linker cleavage.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional linkers.
References
- 1. njbio.com [njbio.com]
- 2. researchgate.net [researchgate.net]
- 3. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [france.promega.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. debiopharm.com [debiopharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Folate-PEG3-Propargyl: A Technical Guide to a Versatile Linker for Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of Folate-PEG3-Propargyl, a heterobifunctional linker at the forefront of targeted therapy. This compound is a molecule designed to selectively deliver therapeutic agents to cells that overexpress the folate receptor, a common characteristic of many cancer cells. This guide details its discovery and development, mechanism of action, and key applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Concepts and Discovery
This compound is a chemical linker comprised of three key components: a folate moiety for targeting, a polyethylene glycol (PEG) spacer, and a terminal propargyl group for conjugation. The development of this and similar molecules stems from the need for more specific and effective drug delivery systems that can differentiate between healthy and diseased cells, thereby reducing off-target toxicity and enhancing therapeutic efficacy.
The core principle behind its design is the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells.[1][2][3] This overexpression provides a molecular target for selective drug delivery. The PEG spacer, in this case, a tri-ethylene glycol unit (PEG3), enhances the solubility and bioavailability of the conjugate while providing a flexible linker that reduces steric hindrance.[4] The propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific attachment of a wide range of azide-modified therapeutic payloads.[4][5]
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The primary mechanism by which this compound-drug conjugates enter target cells is through folate receptor-mediated endocytosis. This process allows for the selective internalization of the therapeutic payload into cancer cells while sparing healthy cells that express low levels of the folate receptor.
The process can be summarized in the following steps:
-
Binding: The folate moiety of the conjugate binds with high affinity to the folate receptor on the cancer cell surface.
-
Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an endosome.
-
Drug Release: The endosome matures and often fuses with lysosomes, where the acidic environment and enzymatic activity can cleave the linker and release the active drug into the cytoplasm to exert its therapeutic effect.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on folate-PEG targeted drug delivery systems. While not all studies used the exact this compound linker, the data provides valuable insights into the general efficacy and characteristics of this class of compounds.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates
| Cell Line | Drug Conjugate | IC50 (µg/mL) | Reference |
| MCF-7 | 9-Nitrocampthotecin-PLGA-Folate Nanoparticles | 1.25 | [1] |
| PC3 | 9-Nitrocampthotecin-PLGA-Folate Nanoparticles | 2.9 | [1] |
| HeLa | FA-PEG-5-FU | Not specified | [6] |
| KB | Doxorubicin-Liposomes-Folate | Not specified | [7] |
Table 2: In Vivo Antitumor Efficacy of Folate-Targeted Drug Conjugates
| Animal Model | Drug Conjugate | Outcome | Reference |
| Hepatoma Mice | FA-PEG-5-FU | Significant decrease in tumor size after 15 days post-treatment. | [6] |
| Tumor-Bearing Mice | Doxorubicin-Liposomes-Folate (10K PEG linker) | >40% reduction in tumor size compared to shorter PEG linkers. | [7] |
| Tumor-Bearing Mice | 5-FU-Folate-PEG-Dendrimer | Highest accumulation in the tumor area compared to non-PEGylated form. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound and its conjugates.
Synthesis of a Folate-PEG Conjugate
This protocol describes the synthesis of a folate-PEG-poly(l-lactide) (PLLA) conjugate, which is analogous to the synthesis of other folate-PEG linkers.
Materials:
-
Folic acid (FA)
-
Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
PEG-PLLA
-
Pyridine
-
Dialysis bag (MWCO: 14,000)
-
Ultra-pure water
Procedure:
-
Dissolve 10 mg of folic acid powder in 5 mL of DMSO in a beaker.
-
Add 4.3 mg of EDCI and 2.8 mg of DMAP (molar ratio of FA:EDCI:DMAP = 1:1:1) to the solution.
-
Stir the mixture at room temperature for 24 hours to activate the folate.
-
Add 45.4 mg of PEG-PLLA (molar ratio of FA:PEG-PLLA = 1:1) and 20 µL of pyridine to the mixture.
-
Continue the reaction overnight in the dark.
-
Purify the reaction mixture using a dialysis bag against ultra-pure water.[9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This is a general protocol for conjugating an alkyne-containing molecule (like this compound) to an azide-containing molecule.
Materials:
-
Alkyne-labeled molecule (e.g., this compound)
-
Azide-labeled molecule (e.g., a therapeutic drug)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Appropriate solvent (e.g., water, DMSO/tBuOH)
Procedure:
-
Prepare stock solutions of all reagents.
-
If using a ligand, pre-complex the CuSO4 with the ligand for several minutes.
-
To the alkyne-labeled molecule, add an excess of the azide-labeled molecule.
-
Add the CuSO4/ligand complex to the mixture.
-
Initiate the reaction by adding sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
-
Purify the resulting conjugate using an appropriate method (e.g., chromatography, precipitation).[10]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a drug conjugate that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium
-
96-well plates
-
Drug conjugate solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug conjugate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Experimental and Developmental Workflow
The development and evaluation of a this compound-based therapeutic follow a structured workflow, from initial synthesis to preclinical testing.
Conclusion
This compound is a highly valuable tool in the field of targeted drug delivery. Its trifunctional design allows for specific cell targeting, enhanced solubility and bioavailability, and versatile conjugation with a wide array of therapeutic molecules. The data and protocols presented in this guide underscore the potential of this and similar linkers in the development of next-generation anticancer therapeutics with improved efficacy and reduced side effects. Further research and development in this area hold great promise for advancing personalized medicine and improving patient outcomes.
References
- 1. Active targeted nanoparticles: Preparation, physicochemical characterization and in vitro cytotoxicity effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Evaluation and In Vitro Studies of Folate-PEG-Biotin" by Kuldeep Reddy Vanga [opus.govst.edu]
- 4. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Folate-PEG3-Propargyl: A Heterobifunctional Linker for Targeted Drug Delivery
This technical guide provides a comprehensive overview of Folate-PEG3-Propargyl, a key molecule in the field of targeted drug delivery and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core components of the molecule, its physicochemical properties, and its application in advanced therapeutic strategies. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate its practical implementation in the laboratory.
Core Components and Physicochemical Properties
This compound is a heterobifunctional linker designed to bridge a targeting moiety with a therapeutic or imaging agent. Its structure is composed of three key functional units: a folate molecule, a polyethylene glycol (PEG) linker with three repeating units (PEG3), and a terminal propargyl group.[1]
-
Folate: This vitamin B9 derivative serves as the targeting ligand. It exhibits high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, and breast, while having limited expression in healthy tissues. This differential expression allows for the selective delivery of conjugated payloads to tumor sites.[2][3]
-
PEG3 Linker: The short polyethylene glycol chain enhances the solubility and bioavailability of the overall conjugate.[4] It acts as a flexible spacer, reducing steric hindrance and allowing the folate moiety and the propargyl group to interact effectively with their respective binding partners.[5] The hydrophilic nature of PEG can also help to prolong the circulation time of the conjugated molecule in the bloodstream.[6]
-
Propargyl Group: This terminal alkyne functional group is essential for "click chemistry," a set of biocompatible and highly efficient chemical reactions.[7] Specifically, the propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified molecules, forming a stable triazole linkage.[5] This allows for the covalent attachment of a wide range of payloads, such as small molecule drugs, peptides, or imaging agents.[7]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₄N₈O₈ | [5] |
| Molecular Weight | 610.62 g/mol | [5] |
| Purity | ≥95% | [5] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, protected from light and moisture | [5] |
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeting strategy of folate-conjugated therapeutics relies on the biological process of folate receptor-mediated endocytosis. This cellular uptake mechanism allows for the internalization of the entire drug conjugate into the target cancer cell.
The process can be summarized in the following steps:
-
Binding: The folate moiety of the this compound conjugate binds with high affinity to the folate receptors on the surface of the cancer cell.[8]
-
Endosome Formation: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex and forming an intracellular vesicle known as an endosome.[1][9]
-
Acidification and Release: The endosome matures and its internal environment becomes acidified (pH ~5). This acidic environment induces a conformational change in the folate receptor, leading to the release of the folate-drug conjugate into the endosome.[9]
-
Payload Release and Receptor Recycling: The payload (drug or imaging agent) is then released from the conjugate within the cell, where it can exert its therapeutic or diagnostic effect. The folate receptor is typically recycled back to the cell surface, ready to bind to another folate conjugate.[1][9]
Signaling Pathway Diagram
The following diagram illustrates the process of folate receptor-mediated endocytosis.
Caption: Folate receptor-mediated endocytosis of a folate-drug conjugate.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential conjugation of the three core components. A general synthetic scheme is as follows:
-
Activation of Folic Acid: The carboxylic acid group of folic acid is activated, typically using a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This reaction is usually carried out in an anhydrous aprotic solvent like dimethyl sulfoxide (DMSO).[10]
-
Conjugation to PEG: The activated folic acid is then reacted with an amino-terminated PEG3-propargyl linker. The primary amine of the PEG linker nucleophilically attacks the NHS ester of folic acid, forming a stable amide bond. This reaction is typically performed in a polar aprotic solvent.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as dialysis, size exclusion chromatography, or reverse-phase high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.[11]
Characterization of the final product is crucial and can be performed using techniques like ¹H NMR, mass spectrometry, and FTIR to confirm the successful conjugation and purity of the compound.[11][12]
Bioconjugation via Click Chemistry
The propargyl group of this compound allows for its conjugation to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Azide-modified payload (e.g., drug, fluorescent dye)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
An appropriate solvent system (e.g., DMSO/water mixture)
Protocol:
-
Dissolve this compound and the azide-modified payload in the chosen solvent system.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the stabilizing ligand (THPTA or TBTA).
-
Add the copper catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 30 minutes to a few hours.[13]
-
Monitor the reaction progress using an appropriate analytical technique, such as HPLC or mass spectrometry.
-
Upon completion, purify the folate-PEG-payload conjugate using chromatography.
In Vitro Cytotoxicity Assay
The cytotoxicity of a folate-conjugated therapeutic can be evaluated using a standard MTT assay on folate receptor-positive and -negative cancer cell lines.[14]
Materials:
-
Folate receptor-positive cancer cell line (e.g., HeLa, KB)[15]
-
Folate receptor-negative cancer cell line (e.g., A549) as a control[16]
-
Folate-PEG-drug conjugate
-
Free drug (as a control)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the folate-PEG-drug conjugate and the free drug. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).[15]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies that have utilized folate-PEG-conjugated nanoparticles for targeted drug delivery. While not all studies used the exact this compound linker, the data provides valuable insights into the expected performance of such systems.
Table 1: Drug Loading and Nanoparticle Characteristics
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Particle Size (nm) | Reference |
| Folate-PEG-PLGA NPs | 5-Fluorouracil | ~15 | ~200 | [17] |
| Folate-functionalized Zein NPs | Paclitaxel | ~85 | ~180 | [16] |
| Folate-modified Gold NPs | Doxorubicin | 80 | ~20 | [18] |
| Folate-conjugated PLGA-PEG NPs | Vincristine | 2.6 | ~83 | [19] |
| Folate-conjugated PLGA-PEG NPs | ε-viniferine | 8.87 | ~83 | [19] |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line (FR status) | Drug/Formulation | IC₅₀ (µg/mL) | Reference |
| HeLa (FR+) | 5-FU-loaded FOL-PEG-PLGA NPs | ~4 | [20] |
| HT-29 (FR+) | 5-FU-loaded PLGA NPs | ~16 | [20] |
| KB (FR+) | PTX/Zein-FA NPs | ~0.1 | [16] |
| A549 (FR-) | PTX/Zein-FA NPs | ~0.5 | [16] |
| OVCAR-3 (FR+) | Folate-functionalized silica NPs (10% folate) | 50.36 | [20] |
| OVCAR-3 (FR+) | Folate-functionalized silica NPs (25% folate) | 22.49 | [20] |
Table 3: In Vivo Tumor Growth Inhibition
| Animal Model | Treatment Group | Tumor Inhibition Ratio (%) | Reference |
| Nude mice with A549 xenografts | Resveratrol Nanosuspension (Folate-targeted) | 64.61 | [21] |
| Nude mice with A549 xenografts | Resveratrol Nanosuspension (Non-targeted) | 61.53 | [21] |
| KB tumor-bearing mice | PTX/Zein-FA NPs | High | [16] |
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for the development and evaluation of a folate-targeted drug delivery system using this compound.
Caption: A generalized workflow for developing folate-targeted therapeutics.
Conclusion
This compound is a versatile and powerful tool for the development of targeted therapies and diagnostics. Its well-defined structure, combining a high-affinity targeting ligand, a biocompatible spacer, and a reactive handle for click chemistry, enables the precise construction of sophisticated drug delivery systems. The data presented in this guide underscore the potential of folate-targeted strategies to enhance the therapeutic index of anticancer agents by increasing their efficacy at the tumor site while minimizing off-target toxicity. The provided protocols offer a foundation for researchers to design and execute experiments aimed at harnessing the full potential of this promising technology in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Folate PEG, Folic Acid PEG linkers, FA PEG Reagent | AxisPharm [axispharm.com]
- 3. Folate | BroadPharm [broadpharm.com]
- 4. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propargyl Folate: Essential Tool for Drug Delivery | AxisPharm [axispharm.com]
- 8. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]
- 9. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of folate-PEG-grafted-hyperbranched-PEI for tumor-targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and physicochemical characterization of folate-cyclodextrin bioconjugate for active drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Investigating the Cytotoxicity of Folate-Conjugated Bismuth Oxide Nanoparticles on KB and A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil [mdpi.com]
- 16. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. In vitro and in vivo evaluation of targeting tumor with folate-based amphiphilic multifunctional stabilizer for resveratrol nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Folate-PEG3-Propargyl in Targeted Drug Delivery via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery systems are at the forefront of therapeutic innovation, aiming to enhance efficacy while minimizing off-target side effects. One promising strategy involves leveraging the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those in ovarian, lung, and breast cancers. Folic acid, a high-affinity ligand for the FR, serves as an excellent targeting moiety. When conjugated to therapeutic payloads, it can facilitate their selective uptake into cancer cells through receptor-mediated endocytosis.
This application note details a protocol for the use of Folate-PEG3-Propargyl, a heterobifunctional linker, in the targeted delivery of therapeutics. The molecule consists of three key components: a folate head for targeting, a triethylene glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a terminal propargyl group for covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and bioorthogonal reaction allows for the stable and specific conjugation of the folate-targeting system to a wide range of therapeutic agents.
Principle of Folate-Targeted Delivery via Click Chemistry
The underlying principle of this system is a two-step process. First, a therapeutic agent of interest (e.g., a small molecule drug, a peptide, or a nanoparticle) is functionalized with an azide group. In a separate reaction, the this compound linker is conjugated to this azide-modified therapeutic via CuAAC. The resulting Folate-PEG3-therapeutic conjugate can then be administered and will selectively bind to folate receptors on cancer cells. Upon binding, the conjugate is internalized by the cell through endocytosis, delivering the therapeutic payload directly to the target site. The PEG3 spacer plays a crucial role by increasing the hydrophilicity of the conjugate, which can improve its pharmacokinetic properties, such as extending its circulation half-life.
Experimental Protocols
Protocol 1: Synthesis of Folate-PEG3-Amine
This protocol describes the synthesis of a key precursor, Folate-PEG3-Amine, which can then be modified to introduce the propargyl group.
Materials:
-
Folic Acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
PEG-bis-amine (NH2-PEG3-NH2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of Folic Acid:
-
Dissolve Folic Acid (1 equivalent) in anhydrous DMSO.
-
Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the folic acid solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
-
Removal of DCU:
-
Filter the reaction mixture to remove the DCU precipitate.
-
-
Conjugation with PEG-bis-amine:
-
In a separate flask, dissolve a large excess of PEG-bis-amine (e.g., 10 equivalents) in anhydrous DMSO.
-
Slowly add the activated folic acid solution to the PEG-bis-amine solution under stirring.
-
Allow the reaction to proceed at room temperature for 24 hours in the dark.
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Centrifuge to collect the precipitate and wash it several times with diethyl ether.
-
Redissolve the precipitate in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain pure Folate-PEG3-Amine as a yellow powder.
-
Protocol 2: Synthesis of this compound from Folate-PEG3-Amine
Materials:
-
Folate-PEG3-Amine
-
Propargyl-NHS ester (or a similar N-hydroxysuccinimide activated propargyl derivative)
-
Anhydrous DMSO
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup:
-
Dissolve Folate-PEG3-Amine (1 equivalent) in anhydrous DMSO.
-
Add TEA (2 equivalents) to the solution to act as a base.
-
-
Conjugation:
-
Dissolve Propargyl-NHS ester (1.5 equivalents) in a small amount of anhydrous DMSO.
-
Add the Propargyl-NHS ester solution dropwise to the Folate-PEG3-Amine solution while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours in the dark.
-
-
Purification:
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether.
-
Further purification can be achieved by dialysis against deionized water followed by lyophilization to yield this compound.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction to conjugate this compound with an azide-modified molecule (e.g., a drug or probe).
Materials:
-
This compound
-
Azide-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reactants if necessary)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or PBS.
-
Prepare a 10 mM stock solution of the azide-modified molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, add the this compound solution (1 equivalent).
-
Add the azide-modified molecule solution (1.2 equivalents).
-
Add the THPTA/TBTA ligand solution to a final concentration of 5 mM.
-
Add the CuSO4 solution to a final concentration of 1 mM.
-
Vortex the mixture briefly.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to initiate the click reaction.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification of the Conjugate:
-
Purify the resulting Folate-PEG3-conjugate using an appropriate method such as size-exclusion chromatography to remove the copper catalyst, excess reactants, and byproducts. Alternatively, dialysis can be used for larger conjugates.
-
Data Presentation
The following table provides an example of the characterization data that should be collected for the synthesized intermediates and the final conjugate.
| Compound | Molecular Weight (Da) | Yield (%) | Purity (by HPLC) (%) | Characterization Methods |
| Folate-PEG3-Amine | ~615.6 | 85 | >95 | ¹H NMR, FT-IR, Mass Spec. |
| This compound | ~667.7 | 90 | >95 | ¹H NMR, FT-IR, Mass Spec. |
| Folate-PEG3-Drug Conjugate | Dependent on Drug | >80 | >90 | HPLC, LC-MS, UV-Vis Spec. |
Visualizations
Caption: Experimental workflow for targeted drug delivery.
Caption: Folate receptor-mediated endocytosis pathway.
Conclusion
The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the development of targeted therapeutics. This approach combines the high specificity of folate receptor targeting with the efficiency and bioorthogonality of the copper-catalyzed azide-alkyne cycloaddition. The detailed protocols and conceptual framework presented in this application note are intended to guide researchers in the successful implementation of this technology for their specific drug delivery applications, ultimately contributing to the advancement of more effective and safer cancer therapies.
Application Notes and Protocols for Peptide Conjugation using Folate-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic peptides to specific cell types is a paramount goal in modern drug development. One highly effective strategy involves the conjugation of peptides to targeting moieties that recognize and bind to receptors overexpressed on the surface of diseased cells, such as cancer cells. Folic acid is a well-established targeting ligand due to its high affinity for the folate receptor, which is frequently upregulated in various cancers.
This document provides a detailed protocol for the conjugation of a peptide to Folate-PEG3-Propargyl. This heterobifunctional linker features a folate molecule for targeted cell recognition and a propargyl group for covalent attachment to an azide-modified peptide via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the final conjugate.
The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions with high yields.[1][2][3] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting folate-peptide conjugate.
Chemical Reaction Pathway
The core of the conjugation strategy is the CuAAC reaction, which forms a stable triazole linkage between the terminal alkyne of this compound and the azide group of the modified peptide. This reaction is catalyzed by a copper(I) species, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
Experimental Workflow
The overall process for generating the folate-peptide conjugate involves several key stages, from preparation of the reactants to the final analysis of the purified product.
Materials and Equipment
Reagents:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
NMR spectrometer (optional)
Experimental Protocols
Preparation of Stock Solutions
-
Azide-Modified Peptide: Prepare a 10 mM stock solution of the azide-modified peptide in a suitable solvent (e.g., sterile water, DMSO, or DMF). The choice of solvent will depend on the peptide's solubility.
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in sterile, deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution of sodium L-ascorbate in sterile, deionized water. This solution should be prepared fresh just before use.
-
THPTA Ligand (Optional): Prepare a 100 mM stock solution of THPTA in sterile, deionized water.
CuAAC Conjugation Reaction
The following protocol is a general guideline. Optimization of reactant concentrations, solvent system, and reaction time may be necessary for specific peptides.
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the this compound solution. A slight molar excess (1.2 to 1.5 equivalents) of the this compound relative to the peptide is often used to ensure complete conjugation of the peptide.
-
Add the copper(II) sulfate solution to a final concentration of 1-2 mM.
-
If using a ligand, add the THPTA solution to a final concentration that is typically 2-5 times the copper concentration.
-
Add a co-solvent such as DMSO or DMF if necessary to ensure all components remain in solution. The final concentration of the organic solvent should be optimized for your specific peptide.
-
Gently mix the solution by vortexing.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
If possible, degas the solution with nitrogen or argon for a few minutes to minimize oxidation of the copper(I) catalyst.
-
Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be monitored by analytical HPLC to determine its completion. For more challenging conjugations, the reaction can be left overnight.
Purification of the Folate-Peptide Conjugate
The crude reaction mixture will contain the desired conjugate, unreacted starting materials, and catalyst components. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of 0.1%).
-
Centrifuge the mixture to pellet any precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered solution onto a preparative C18 RP-HPLC column.
-
Elute the components using a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be 5% to 95% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and the conjugate.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and a higher wavelength if the peptide contains aromatic residues or if folate absorbance can be distinguished).
-
Collect the fractions corresponding to the main product peak. The conjugate will typically elute later than the unconjugated peptide due to the increased hydrophobicity of the folate-PEG moiety.
-
Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.
-
Pool the pure fractions and lyophilize to obtain the purified folate-peptide conjugate as a powder.
Characterization of the Folate-Peptide Conjugate
-
Mass Spectrometry: Confirm the identity of the conjugate by determining its molecular weight using MALDI-TOF or ESI-MS. The observed mass should correspond to the calculated mass of the folate-peptide conjugate.[4]
-
HPLC: Assess the purity of the final product using analytical RP-HPLC. A single, sharp peak indicates a high degree of purity.
-
NMR Spectroscopy: For a more detailed structural confirmation, 1H and 13C NMR spectroscopy can be employed to verify the formation of the triazole ring and the integrity of the peptide and folate structures.[4]
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by several factors, including the concentrations of reactants and catalyst, the choice of solvent, temperature, and reaction time. The following table summarizes typical conditions and reported yields for similar peptide conjugations. It is important to note that these are representative examples and optimization for each specific peptide is recommended.[1]
| Parameter | Typical Range/Value | Reported Yield/Efficiency | Reference |
| Reactant Concentrations | |||
| Azide-Peptide | 0.1 - 5 mM | >95% (conversion) | [1] |
| Alkyne (Folate-PEG) | 1.2 - 2.0 molar equivalents | >95% (conversion) | [1] |
| Catalyst System | |||
| CuSO₄ | 0.5 - 4 eq. | >98% (yield) | [1] |
| Sodium Ascorbate | 1 - 5 molar equivalents to CuSO₄ | >98% (yield) | [1] |
| Ligand (e.g., THPTA) | 1 - 5 molar equivalents to CuSO₄ | Can improve yield and prevent peptide degradation | |
| Reaction Conditions | |||
| Solvent | DMF, DMSO, water, or mixtures | Yields can be solvent-dependent | [1] |
| Temperature | Room Temperature (20-25 °C) | High yields typically achieved at RT | [1] |
| Reaction Time | 1 - 24 hours | >95% conversion often within 1-4 hours | [1] |
| Purification and Final Yield | |||
| Purification Method | RP-HPLC | - | |
| Isolated Yield | 40 - 85% | Varies depending on purification efficiency |
Note: The isolated yield after purification is often lower than the reaction conversion due to losses during the purification process.
Troubleshooting
-
Low Yield:
-
Increase the concentration of the copper catalyst and/or sodium ascorbate.
-
Incorporate a copper-stabilizing ligand like THPTA.
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Degas the reaction mixture to prevent oxidation of the Cu(I) catalyst.
-
Optimize the solvent system to ensure all reactants are fully solubilized.
-
-
Side Reactions/Degradation of Peptide:
-
Use a copper-chelating ligand to protect the peptide from copper-mediated damage.
-
Minimize the reaction time.
-
Ensure the pH of the reaction mixture is within a suitable range for peptide stability (typically pH 6-8).
-
-
Poor Separation during HPLC:
-
Optimize the HPLC gradient to achieve better resolution between the starting materials and the product.
-
Try a different stationary phase (e.g., C8 instead of C18).
-
By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can successfully conjugate peptides with this compound for applications in targeted drug delivery and other areas of biomedical research.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Folate-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery to cancer cells is a critical strategy for enhancing therapeutic efficacy while minimizing off-target toxicity. One promising approach involves the functionalization of nanoparticles with ligands that bind to receptors overexpressed on the surface of cancer cells. The folate receptor is a well-established target, as it is frequently overexpressed in various human cancers.[1][2] This document provides detailed application notes and protocols for the functionalization of nanoparticles with Folate-PEG3-Propargyl, a heterobifunctional linker designed for targeted bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2]
The this compound linker offers several advantages:
-
Folate Moiety: Enables high-affinity targeting of folate receptor-positive cells.[2]
-
Propargyl Group: Facilitates covalent conjugation to azide-modified nanoparticles through the highly efficient and specific click chemistry reaction.[2]
-
PEG3 Spacer: The short polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the functionalized nanoparticles.[2][3]
These application notes will guide researchers through the necessary protocols for nanoparticle modification, characterization, and in vitro evaluation of folate-targeted nanoparticles.
Data Presentation
Table 1: Physicochemical Characterization of Folate-Functionalized Nanoparticles
| Nanoparticle Type | Targeting Ligand | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PLGA | Folate-PEG | 200-300 | -23.9 | Not Specified | [4] |
| Zein | Folate-PEG | ~180 | Not Specified | Not Specified | [5] |
| PLGA | Folate | 115 ± 12 | Not Specified | 57 | [6] |
| Bovine Serum Albumin | Folate | 208.7 ± 1.80 | Not Specified | Not Specified | [7] |
| PLGA-PEG | Folic Acid | 125.41 ± 3.11 | Not Specified | Not Specified | [8] |
Table 2: In Vitro Cytotoxicity of Folate-Targeted Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 (µg/mL) | Reference |
| MCF-7 | 9-NC loaded PLGA-Fol NPs | 1.25 | [6] |
| PC3 | 9-NC loaded PLGA-Fol NPs | 2.9 | [6] |
| HUVEC | 9-NC loaded PLGA-Fol NPs | 4.2 | [6] |
| SKOV-3 | Genistein loaded PLGA-PEG-FA NPs | 11.98 | [8] |
Experimental Protocols
Protocol 1: Preparation of Azide-Modified Nanoparticles
This protocol describes a general method for introducing azide functionalities onto the surface of nanoparticles, a prerequisite for click chemistry conjugation. The specific chemistry will depend on the nanoparticle material (e.g., gold, iron oxide, polymeric). This example focuses on modifying a polymer with available amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
Azidoacetic acid N-hydroxysuccinimide (NHS) ester
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis membrane (appropriate molecular weight cut-off) or size exclusion chromatography column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the amine-functionalized nanoparticles in the anhydrous solvent.
-
Add a 10-fold molar excess of Azidoacetic acid NHS ester to the nanoparticle suspension.
-
Add a 20-fold molar excess of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours, protected from light.
-
Purify the azide-modified nanoparticles by dialysis against deionized water for 48 hours with frequent water changes or by size exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterize the azide-functionalized nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the azide group (characteristic peak around 2100 cm⁻¹).
Protocol 2: Conjugation of this compound to Azide-Modified Nanoparticles via CuAAC (Click Chemistry)
This protocol details the copper-catalyzed click reaction to covalently link the this compound to the azide-modified nanoparticles.[1][9]
Materials:
-
Azide-modified nanoparticles
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Deoxygenated deionized water or a mixture of water and a water-miscible organic solvent (e.g., DMSO, t-butanol)
-
Dialysis membrane or size exclusion chromatography column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Disperse the azide-modified nanoparticles in deoxygenated water or the chosen solvent mixture.
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA (or TBTA) in a 1:5 molar ratio in deoxygenated water. Allow the solution to complex for 15 minutes.
-
Add this compound to the nanoparticle suspension. The molar ratio of this compound to available azide groups on the nanoparticles should be optimized but a 5 to 10-fold excess is a good starting point.
-
Add the copper-ligand catalyst solution to the nanoparticle and folate-linker mixture.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (a 10 to 20-fold molar excess relative to CuSO₄).
-
Allow the reaction to proceed at room temperature for 12-24 hours with gentle stirring, protected from light.
-
Purify the folate-functionalized nanoparticles by extensive dialysis against deionized water or by using size exclusion chromatography to remove the copper catalyst, unreacted linker, and other reagents.
-
Lyophilize or store the purified nanoparticles as a suspension at 4°C.
Protocol 3: Characterization of Folate-Functionalized Nanoparticles
1. Confirmation of Conjugation:
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the functionalized nanoparticles. The presence of a characteristic peak for folic acid (around 280 nm and 360 nm) will indicate successful conjugation.
-
FTIR Spectroscopy: Compare the spectra of the initial, azide-modified, and folate-functionalized nanoparticles. The disappearance of the azide peak (~2100 cm⁻¹) and the appearance of peaks corresponding to the triazole ring and folate structure will confirm the reaction.
2. Physicochemical Characterization:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size after functionalization is expected.
-
Zeta Potential Measurement: Assess the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.
3. Quantification of Folate Conjugation:
-
A standard curve of this compound can be generated using UV-Vis spectroscopy. By measuring the absorbance of a known concentration of lysed functionalized nanoparticles, the amount of conjugated folate can be estimated.
Protocol 4: In Vitro Evaluation of Folate-Targeted Nanoparticles
1. Cell Culture:
-
Culture folate receptor-positive (FR+) cancer cell lines (e.g., HeLa, KB, MCF-7, OVCAR-3) and folate receptor-negative (FR-) cell lines (e.g., A549) in appropriate cell culture media.[10][11]
2. Cellular Uptake Study:
-
Label the nanoparticles with a fluorescent dye (either encapsulated or conjugated to the surface).
-
Seed FR+ and FR- cells in well plates or on coverslips.
-
Incubate the cells with fluorescently labeled non-targeted (control) and folate-targeted nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
For a competition assay, pre-incubate a set of FR+ cells with an excess of free folic acid for 30 minutes before adding the folate-targeted nanoparticles.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Analyze cellular uptake qualitatively by fluorescence microscopy or quantitatively by flow cytometry.[6]
3. Cytotoxicity Assay (e.g., MTT Assay):
-
If the nanoparticles are loaded with a cytotoxic drug, their efficacy can be evaluated.
-
Seed FR+ and FR- cells in 96-well plates.
-
Treat the cells with serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded folate-targeted nanoparticles.
-
Incubate for 48-72 hours.
-
Calculate the half-maximal inhibitory concentration (IC50) for each formulation.
Visualizations
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Caption: Folate receptor-mediated endocytosis pathway for nanoparticle uptake.
Experimental Workflow: Nanoparticle Functionalization and Characterization
Caption: Experimental workflow for nanoparticle functionalization.
Logical Relationship: In Vitro Evaluation Strategy
Caption: Logical workflow for in vitro evaluation of targeted nanoparticles.
References
- 1. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 3. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Folic Acid-Conjugated Amodiaquine-Loaded Nanoparticles–Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of the in Vitro Effects of Folate Core–Shell Conjugated Iron Oxide Nanoparticles as a Potential Agent for Acute Leukemia Treatment [imrpress.com]
- 13. article.imrpress.com [article.imrpress.com]
Application Notes and Protocols for Targeted Drug Delivery Using Folate-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-PEG3-Propargyl is a heterobifunctional linker designed to enhance the targeted delivery of therapeutic agents to cells overexpressing the folate receptor (FR).[1][2] The folate receptor, particularly the alpha isoform (FRα), is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and kidney cancers, while its expression in normal tissues is limited.[3][4][5][6][7] This differential expression makes the folate receptor an attractive target for selective drug delivery, aiming to increase the therapeutic efficacy of anticancer drugs while minimizing off-target toxicity.[8]
The this compound linker possesses three key components:
-
Folate: A high-affinity ligand that specifically binds to the folate receptor, mediating the uptake of the conjugated drug into the target cell via receptor-mediated endocytosis.[6][9][10]
-
PEG3 (Polyethylene Glycol) Spacer: A short, hydrophilic polyethylene glycol spacer that improves the solubility and bioavailability of the conjugate, reduces steric hindrance, and enhances the flexibility for efficient receptor binding.[1]
-
Propargyl Group: A terminal alkyne group that allows for covalent attachment to a drug or drug carrier system through a highly efficient and specific "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][11]
These application notes provide detailed protocols for the formulation, in vitro evaluation, and in vivo assessment of a targeted drug delivery system utilizing this compound.
Signaling Pathway and Experimental Workflow
The folate receptor-mediated endocytosis pathway is the primary mechanism for the cellular uptake of folate-drug conjugates. Upon binding of the folate ligand to the folate receptor on the cell surface, the receptor-ligand complex is internalized into the cell through endosomes. The acidic environment of the late endosome and lysosome facilitates the release of the drug from the carrier, allowing it to exert its cytotoxic effect within the cell. The folate receptor is then recycled back to the cell surface.[9]
Caption: Folate Receptor-Mediated Endocytosis Pathway.
The following diagram outlines the general experimental workflow for developing and evaluating a targeted drug delivery system using this compound.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Drug/Nanoparticle via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to an azide-functionalized therapeutic agent or drug carrier.
Materials:
-
This compound
-
Azide-modified drug or nanoparticle
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Dissolve the azide-modified drug or nanoparticle in PBS.
-
In a reaction vessel, combine the azide-modified drug/nanoparticle solution with a 1.5 molar excess of the this compound solution.
-
Prepare a fresh solution of sodium ascorbate in water (100 mM) and a solution of CuSO₄ in water (20 mM).
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 1 mM.
-
Allow the reaction to proceed for 24 hours at room temperature with gentle stirring, protected from light.
-
Purify the resulting folate-conjugated product by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilize the purified product to obtain a dry powder.
-
Characterize the conjugate using techniques such as ¹H NMR, FTIR, and UV-Vis spectroscopy to confirm successful conjugation.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details the use of the MTT assay to determine the cytotoxicity of the folate-drug conjugate in folate receptor-positive (FR+) and folate receptor-negative (FR-) cancer cell lines.[12]
Materials:
-
FR- cell line (e.g., A549)[14]
-
Folate-free RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Folate-drug conjugate
-
Free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Culture FR+ and FR- cells in folate-free RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10³ cells per well in 96-well plates and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the folate-drug conjugate and the free drug in folate-free medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 3: Cellular Uptake Study by Flow Cytometry
This protocol describes the quantification of cellular uptake of a fluorescently labeled folate-drug conjugate using flow cytometry.
Materials:
-
Fluorescently labeled folate-drug conjugate (e.g., FITC-labeled)
-
FR+ and FR- cell lines
-
Folate-free RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the fluorescently labeled folate-drug conjugate at a final concentration of 10 µg/mL in folate-free medium. For a competition assay, pre-incubate a set of wells with a high concentration of free folic acid (1 mM) for 1 hour before adding the conjugate.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA and resuspend in PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity.
-
Quantify the mean fluorescence intensity to determine the level of cellular uptake.
Data Presentation
The following tables present hypothetical but representative data that would be generated from the described experimental protocols.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Drug-NP | 120 ± 5.2 | 0.15 ± 0.02 | -15.3 ± 1.8 | 8.5 ± 0.7 | 85.2 ± 3.1 |
| Folate-PEG-Drug-NP | 135 ± 6.1 | 0.18 ± 0.03 | -12.1 ± 2.1 | 8.2 ± 0.6 | 83.7 ± 2.9 |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Folate Receptor Status | Free Drug | Drug-NP | Folate-PEG-Drug-NP |
| KB | Positive | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.2 ± 0.05 |
| HeLa | Positive | 1.8 ± 0.3 | 1.0 ± 0.2 | 0.3 ± 0.07 |
| A549 | Negative | 1.6 ± 0.2 | 0.9 ± 0.1 | 0.85 ± 0.1 |
Table 3: Cellular Uptake Analysis (Mean Fluorescence Intensity)
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) |
| KB (FR+) | Untreated | 10 ± 2 |
| Folate-PEG-FITC-NP | 850 ± 50 | |
| Folate-PEG-FITC-NP + Free Folate | 150 ± 20 | |
| A549 (FR-) | Untreated | 12 ± 3 |
| Folate-PEG-FITC-NP | 120 ± 15 |
Logical Relationship of this compound Components
The following diagram illustrates the modular nature of the this compound linker and its role in connecting the targeting moiety to the therapeutic payload.
Caption: Components of the this compound linker.
Conclusion
The use of this compound provides a versatile and efficient platform for the development of targeted drug delivery systems. The protocols and data presented here offer a comprehensive guide for researchers to formulate and evaluate the efficacy of such systems. The enhanced cellular uptake and cytotoxicity in folate receptor-positive cells highlight the potential of this approach to improve cancer therapy. Further in vivo studies are essential to validate these findings and translate this technology into clinical applications.[15]
References
- 1. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 2. Folate-PEG-Propargyl | Folic Acid-PEG-Alkyne | AxisPharm [axispharm.com]
- 3. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate Receptor-Positive Gynecological Cancer Cells: In Vitro and In Vivo Characterization [mdpi.com]
- 8. Targeted drug delivery via folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery [mdpi.com]
- 11. Propargyl Folate: Essential Tool for Drug Delivery | AxisPharm [axispharm.com]
- 12. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 13. scispace.com [scispace.com]
- 14. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Folate-PEG3-Propargyl in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Folate-PEG3-Propargyl as a targeted delivery vehicle for in vivo imaging agents. This heterobifunctional linker is designed for the precise targeting of cells overexpressing the folate receptor (FR), a common biomarker on the surface of many cancer cells.[1][2] The propargyl group facilitates the covalent attachment of imaging moieties through a highly efficient and bioorthogonal "click chemistry" reaction.[3][4]
Introduction
This compound is a molecule comprised of three key functional components:
-
Folate Moiety : A high-affinity ligand for the folate receptor, enabling targeted delivery to cancer cells.[3][5]
-
PEG3 Spacer : A short polyethylene glycol linker that enhances solubility, increases flexibility, and reduces steric hindrance.[3]
-
Propargyl Group : A terminal alkyne that allows for conjugation to azide-functionalized imaging agents via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[3][6]
This system allows for a modular and efficient approach to developing targeted imaging probes for preclinical research and potentially for clinical diagnostics. The overexpression of folate receptors on various tumor types, including ovarian, lung, breast, and kidney cancers, makes this a versatile targeting strategy.[1][7]
Principle of Folate-Receptor Targeted Imaging
The underlying principle of this imaging strategy is the exploitation of a biological characteristic of many cancer cells: the overexpression of the folate receptor.[2] The process, known as receptor-mediated endocytosis, allows for the specific uptake and accumulation of folate-conjugated molecules within the target cells.[1] By attaching an imaging agent (e.g., a near-infrared fluorophore or a radionuclide) to the folate targeting moiety, researchers can visualize the location and extent of folate receptor-positive tissues in vivo.[1][8] The use of near-infrared (NIR) fluorophores is particularly advantageous for in vivo imaging due to the reduced absorption of light by tissues in this spectral region, allowing for deeper tissue penetration and clearer images.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 610.62 g/mol | [5] |
| Purity | ≥95% | [3][5] |
| Formulation | Lyophilized powder | N/A |
| Solubility | Soluble in DMSO, DMF | N/A |
Table 2: Representative Biodistribution Data of Folate-Targeted Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Tumor | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.8 ± 0.9 |
| Blood | 15.2 ± 2.5 | 8.7 ± 1.9 | 1.5 ± 0.4 |
| Liver | 10.1 ± 1.8 | 12.5 ± 2.1 | 9.3 ± 1.5 |
| Spleen | 2.3 ± 0.5 | 3.1 ± 0.7 | 2.8 ± 0.6 |
| Kidneys | 25.6 ± 4.1 | 18.9 ± 3.5 | 7.2 ± 1.3 |
| Lungs | 1.8 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.2 |
Note: This table presents representative data from studies on folate-targeted nanoparticles to illustrate expected biodistribution patterns. Actual values for a specific this compound conjugate may vary.
Experimental Protocols
Protocol 1: Conjugation of an Azide-Functionalized Imaging Agent to this compound via CuAAC Click Chemistry
This protocol describes the conjugation of an azide-containing imaging probe (e.g., Azide-Fluorophore 750) to this compound.
Materials:
-
This compound
-
Azide-functionalized imaging agent (e.g., Azide-Fluorophore 750)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized imaging agent in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.2 equivalents of the azide-functionalized imaging agent stock solution with 1 equivalent of the this compound stock solution.
-
Add THPTA to the reaction mixture to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.
-
Vortex the reaction mixture gently and allow it to react for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting Folate-PEG3-Imaging Agent conjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4) to remove unreacted components and copper catalyst.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the successful conjugation and determine the concentration of the final product using UV-Vis spectrophotometry, looking for the characteristic absorbance peaks of both the folate and the imaging agent.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: In Vivo Fluorescence Imaging of Folate Receptor-Positive Tumors
This protocol outlines the procedure for imaging tumor-bearing mice using the synthesized Folate-PEG3-Imaging Agent.
Materials:
-
Tumor-bearing mice (e.g., nu/nu mice with subcutaneous KB or HeLa cell xenografts, which are known to overexpress folate receptors).
-
Folate-PEG3-Imaging Agent conjugate, sterile-filtered.
-
Saline solution, sterile.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum).
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).
-
Place the anesthetized mouse on the imaging stage of the in vivo imaging system.
-
-
Pre-injection Imaging:
-
Acquire a baseline whole-body fluorescence image of the mouse before injecting the imaging probe.
-
-
Injection:
-
Administer a sterile solution of the Folate-PEG3-Imaging Agent (typically 100-200 µL of a 10-50 µM solution in saline) via intravenous (tail vein) injection.
-
-
Post-injection Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.[8]
-
-
Competitive Inhibition (Control Study):
-
To confirm the specificity of the folate receptor-mediated uptake, a control group of mice can be co-injected with an excess of free folic acid (e.g., 100-fold molar excess) along with the Folate-PEG3-Imaging Agent. A significantly reduced fluorescence signal in the tumor is expected in this group.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest (ROI) and in other organs at each time point using the imaging software.
-
Compare the signal intensity in the tumor to that of surrounding tissues to determine the signal-to-background ratio.
-
Visualizations
Caption: Folate receptor-mediated endocytosis of the imaging agent.
Caption: Workflow for conjugating the imaging agent via click chemistry.
Caption: Experimental workflow for in vivo imaging studies.
References
- 1. In vivo mouse fluorescence imaging for folate-targeted delivery and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]
- 3. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 4. jocpr.com [jocpr.com]
- 5. Folate-PEG-Propargyl | Folic Acid-PEG-Alkyne | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[1][2] This powerful and versatile reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1][3][4] Its robustness, high yields, and tolerance of a wide range of functional groups and reaction conditions have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][5] The CuAAC reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[3] This protocol provides detailed methodologies for performing the CuAAC reaction, quantitative data on reaction parameters, and visual guides to the experimental workflow and catalytic cycle.
Catalytic Cycle of CuAAC
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle mediated by a copper(I) species. The key steps include the formation of a copper-acetylide intermediate, coordination of the azide, cyclization to a six-membered copper metallacycle, and subsequent rearrangement and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
This section provides a general protocol for a typical CuAAC reaction. It is important to note that optimization may be required for specific substrates and applications.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.
-
Solvent: Degassed deionized water, phosphate-buffered saline (PBS), or an appropriate organic solvent (e.g., DMSO, DMF, THF).
-
Aminoguanidine (optional, for bioconjugation): To scavenge reactive byproducts of ascorbate oxidation.[6]
Stock Solutions:
-
Azide solution: Prepare a stock solution of the azide-containing molecule in the chosen solvent.
-
Alkyne solution: Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.
-
Copper(II) sulfate solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.[7]
-
Sodium ascorbate solution: Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.[7]
-
Ligand solution: Prepare a 50 mM stock solution of THPTA or TBTA in the appropriate solvent (water for THPTA, DMSO/t-butanol for TBTA).
General Reaction Procedure:
-
To a reaction vessel, add the azide and alkyne stock solutions to achieve the desired final concentrations.
-
Add the solvent to reach the final reaction volume.
-
If using a ligand, add the ligand stock solution. A 1:5 to 1:10 molar ratio of copper to ligand is often recommended for bioconjugation to protect biomolecules from oxidative damage.[6][8]
-
Add the copper(II) sulfate stock solution. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and substrates.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5 to 10-fold molar excess of sodium ascorbate relative to copper is typically used.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 35-40 °C) for 1 to 24 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Upon completion, the product can be isolated by standard purification methods, including extraction, precipitation, or chromatography.
Experimental Workflow
The following diagram illustrates the general workflow for setting up a CuAAC reaction.
Caption: A generalized experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Quantitative Data Summary
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and reactant concentrations. The following table summarizes quantitative data from various studies to provide a reference for reaction optimization.
| Alkyne Substrate | Azide Substrate | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl azide | CuI (0.5) | (DHQD)₂PHAL (1) | Water | RT | - | 82-92[9] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | - | Neat | RT | 0.08 | >99[4] |
| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.0025) | - | Neat | 50 | 24 | 90[10] |
| mPEG-alkyne | Azide coumarin | Cu(PPh₃)₃Br (50) | - | scCO₂ | 35 | 24 | 82.3[5] |
| mPEG-alkyne | Azide coumarin | Cu(PPh₃)₃Br (50) | - | scCO₂ | 35 | 48 | 87.1[5] |
| Propargyl alcohol | 3-azido-7-hydroxycoumarin | CuSO₄ (excess) | BTTAA | Water/DMSO | 25 | - | Kinetic study |
| 1-Dodecyne | Methyl 2-azidoacetate | CuSO₄ | - | DMF | RT | - | Kinetic study |
| Various alkynes | Various azides | CuI/DIPEA/HOAc | - | - | - | - | High efficiency |
| Various alkynes | Various azides | Nanosized Cu/Fe | - | - | RT | - | High efficiency |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a highly reliable and efficient method for forging molecular connections. Its broad applicability and mild reaction conditions have cemented its role in modern chemical and biological sciences. The protocols and data presented herein offer a comprehensive guide for researchers to successfully implement and optimize the CuAAC reaction for their specific needs in drug development and other scientific endeavors.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Targeted Liposomes with Folate-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and functionalization of targeted liposomes using Folate-PEG3-Propargyl. This system leverages the high affinity of folic acid for the folate receptor (FR), which is overexpressed on the surface of many cancer cells, to achieve targeted drug delivery. The inclusion of a propargyl group allows for highly efficient and specific conjugation of the folate targeting moiety to the liposome surface via "click chemistry." This method offers significant advantages over traditional conjugation techniques, including higher reaction efficiency and specificity.[1][2]
These protocols are intended for researchers in drug delivery, nanomedicine, and cancer therapeutics. They cover the preparation of propargyl-functionalized liposomes, drug loading, and subsequent surface modification with an azide-functionalized folate derivative using a copper-free click chemistry approach (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).
Principle and Workflow
The overall strategy involves a two-step process:
-
Formation of Propargyl-Functionalized Liposomes: Liposomes are prepared incorporating a lipid anchor that has a terminal propargyl group. This is typically achieved by including a propargyl-functionalized lipid, such as DSPE-PEG-Propargyl, in the lipid mixture during liposome formulation.
-
Folate Conjugation via Click Chemistry: The pre-formed propargyl-liposomes are then reacted with an azide-functionalized folate derivative (e.g., Azide-PEG3-Folate). The highly efficient and bio-orthogonal click reaction covalently attaches the folate to the liposome surface.
This post-formation conjugation strategy is advantageous as it allows for the precise control over the orientation and density of the targeting ligand on the liposome surface.
Data Presentation
The following tables summarize typical quantitative data obtained during the preparation and characterization of folate-targeted liposomes.
Table 1: Liposome Formulation and Physicochemical Properties
| Formulation | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Non-targeted Liposomes | DSPC:Cholesterol:DSPE-PEG(2000) (55:40:5) | 114 ± 6.8 | < 0.2 | -5.2 ± 1.3 |
| Folate-Targeted Liposomes | DSPC:Cholesterol:DSPE-PEG(2000)-Folate (55:40:5) | 122 ± 4.9 | < 0.2 | -6.8 ± 1.5 |
Data presented as mean ± standard deviation.
Table 2: Doxorubicin Loading and In Vitro Efficacy
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) | IC50 (µM) in FR+ Cells (e.g., KB, HeLa) | IC50 (µM) in FR- Cells (e.g., A549) |
| Free Doxorubicin | N/A | N/A | 0.8 ± 0.1 | 0.9 ± 0.2 |
| Non-targeted Liposomal Doxorubicin | > 90% | ~10% | 5.2 ± 0.7 | 5.5 ± 0.9 |
| Folate-Targeted Liposomal Doxorubicin | > 90% | ~10% | 1.5 ± 0.3 | 4.9 ± 0.6 |
FR+: Folate Receptor Positive; FR-: Folate Receptor Negative. Data are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Propargyl-Functionalized Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating a propargyl-functionalized lipid for subsequent click chemistry conjugation.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Propargyl)
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Propargyl in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 55:40:5.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an aqueous solution (e.g., PBS or a solution containing the drug to be encapsulated) by gentle rotation at a temperature above the Tc of the lipids.
-
The resulting suspension contains multilamellar vesicles (MLVs).
-
-
Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the lipid Tc. Pass the suspension through the membrane 10-20 times to ensure a narrow size distribution.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.
-
Protocol 2: Surface Functionalization with Folate via Copper-Free Click Chemistry (SPAAC)
This protocol details the conjugation of an azide-functionalized folate to the surface of pre-formed propargyl-liposomes.
Materials:
-
Propargyl-functionalized liposomes (from Protocol 1)
-
Azide-PEG3-Folate (or other azide-functionalized folate derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amicon ultra-centrifugal filters for purification
Procedure:
-
Reaction Setup:
-
To the suspension of propargyl-functionalized liposomes in PBS, add a solution of Azide-PEG3-Folate. A molar excess of the azide-folate (e.g., 5-10 fold molar excess relative to the DSPE-PEG-Propargyl) is recommended to drive the reaction to completion.
-
The final lipid concentration should be in the range of 1-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle stirring or shaking, protected from light. The reaction progress can be monitored by analytical techniques such as HPLC if a fluorescently tagged azide is used in a parallel experiment.
-
-
Purification of Folate-Targeted Liposomes:
-
Remove the unreacted Azide-PEG3-Folate and other byproducts by repeated washing using ultra-centrifugal filters or by dialysis against a large volume of PBS.
-
Protocol 3: Characterization of Folate-Targeted Liposomes
1. Particle Size and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomal formulations using Dynamic Light Scattering (DLS).
2. Encapsulation Efficiency and Drug Loading:
-
Determine the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or isopropanol) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Drug Loading (%) = (Weight of encapsulated drug / Total weight of liposomes) x 100
3. In Vitro Drug Release:
-
Perform drug release studies using a dialysis method. Place the drug-loaded liposomes in a dialysis bag with a suitable molecular weight cut-off and dialyze against a release medium (e.g., PBS with or without serum) at 37°C.
-
At predetermined time points, collect aliquots from the release medium and quantify the released drug concentration.
4. In Vitro Cell Uptake and Cytotoxicity:
-
To assess targeting efficacy, incubate folate receptor-positive (e.g., HeLa, KB) and folate receptor-negative (e.g., A549) cells with fluorescently labeled liposomes. Quantify cellular uptake using flow cytometry or fluorescence microscopy.
-
Determine the cytotoxicity of drug-loaded liposomes using a standard MTT or similar cell viability assay. Compare the IC50 values of free drug, non-targeted liposomes, and folate-targeted liposomes.
Mechanism of Targeting and Cellular Uptake
Folate-targeted liposomes are internalized by cancer cells that overexpress the folate receptor via receptor-mediated endocytosis.
Upon binding of the folate on the liposome surface to the folate receptor on the cell membrane, the complex is internalized into the cell through the formation of an endosome.[3] The acidic environment of the endosome and subsequent fusion with lysosomes can trigger the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect. The uptake of folate-targeted liposomal doxorubicin by KB cells has been shown to be significantly higher than that of non-targeted liposomes.[4]
References
- 1. Carbodiimide versus click chemistry for nanoparticle surface functionalization: a comparative study for the elaboration of multimodal superparamagnetic nanoparticles targeting αvβ3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes and Protocols: Folate-PEG3-Propargyl in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Folate-PEG3-Propargyl as a targeted drug delivery vehicle in cancer research. Detailed protocols for key experiments are included to facilitate the practical application of this technology.
Introduction
This compound is a heterobifunctional linker designed for targeted drug delivery in cancer therapy. It consists of three key components:
-
Folate: A targeting moiety that binds with high affinity to the folate receptor (FR), which is overexpressed on the surface of many cancer cells, including those of the ovaries, lungs, breast, and colon. This allows for the selective delivery of conjugated anticancer agents to tumor tissues, minimizing off-target toxicity.
-
PEG3 (Polyethylene Glycol): A short polyethylene glycol spacer that enhances the solubility and bioavailability of the conjugate. The PEG linker also provides flexibility and reduces steric hindrance, facilitating the interaction between folate and its receptor.
-
Propargyl Group: A terminal alkyne group that enables the covalent attachment of azide-modified anticancer drugs through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
This targeted drug delivery strategy aims to increase the therapeutic index of potent anticancer drugs by concentrating their cytotoxic effects at the tumor site.
Applications in Cancer Research
The primary application of this compound in cancer research is the development of folate receptor-targeted drug conjugates. This approach has been successfully used to deliver a variety of cytotoxic agents to cancer cells, leading to enhanced antitumor efficacy and reduced systemic toxicity. Key applications include:
-
Targeted delivery of chemotherapeutics: Conjugating potent anticancer drugs such as doxorubicin, paclitaxel, and camptothecin to this compound can improve their therapeutic outcome.
-
Overcoming drug resistance: By utilizing the folate receptor-mediated endocytosis pathway, it is possible to bypass drug efflux pumps that contribute to multidrug resistance in cancer cells.
-
Development of targeted imaging agents: The propargyl group can be used to "click" on fluorescent dyes or other imaging agents, enabling the visualization and tracking of folate receptor-expressing tumors.
Data Presentation
The following table summarizes the in vitro cytotoxicity of various folate-targeted drug delivery systems in different cancer cell lines. While specific data for drugs conjugated using the this compound linker is limited in publicly available literature, the data presented for similar folate-PEG-drug conjugates demonstrate the potential of this targeting strategy.
| Drug Conjugate | Cancer Cell Line | IC50 (µM) | Reference |
| Folate-PEG-Doxorubicin | KB (Folate Receptor +) | 0.1077 | [1] |
| Free Doxorubicin | KB (Folate Receptor +) | 0.0896 | [1] |
| Folate-PEG-Docetaxel | 4T1 (Breast Cancer) | 0.0171 | [2] |
| Free Docetaxel | 4T1 (Breast Cancer) | 1.6260 | [2] |
| Folate-PEG-5-Fluorouracil | HeLa (Folate Receptor +) | Data not provided as IC50, but showed enhanced uptake and efficacy compared to free drug | [3] |
| Free 5-Fluorouracil | HeLa (Folate Receptor +) | Data not provided as IC50 | [3] |
| Folate-PEG-Camptothecin | KB (Folate Receptor +) | 0.006 |
Note: The IC50 values presented are from studies using various folate-PEG linkers and may not be directly representative of a this compound linker. However, they illustrate the enhanced potency of folate-targeted drug conjugates in folate receptor-positive cancer cells.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthesis route based on the synthesis of similar compounds.
Materials:
-
Folic acid
-
Propargyl-PEG3-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid in anhydrous DMSO.
-
Add DCC and NHS (1.1 equivalents each relative to folic acid).
-
Stir the reaction mixture in the dark at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea) indicates the activation of the carboxylic acid group of folic acid.
-
-
Conjugation with Propargyl-PEG3-amine:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
To the filtrate containing the activated folic acid, add a solution of Propargyl-PEG3-amine in anhydrous DMSO.
-
Add triethylamine (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with diethyl ether to remove unreacted starting materials and byproducts.
-
Further purify the this compound conjugate using column chromatography (e.g., silica gel with a suitable solvent system such as dichloromethane/methanol).
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as 1H NMR, and mass spectrometry.
-
Protocol 2: Synthesis of Azide-Modified Doxorubicin
Materials:
-
Doxorubicin hydrochloride
-
4-azido-2,3,5,6-tetrafluorobenzoic acid NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Preparative HPLC system
Procedure:
-
Dissolve doxorubicin hydrochloride in anhydrous DMF.
-
Add 4-azido-2,3,5,6-tetrafluorobenzoic acid NHS ester (1.2 equivalents) and DIPEA (2 equivalents) to the doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, purify the azide-modified doxorubicin by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a red solid.
-
Characterize the product by mass spectrometry and NMR to confirm the structure.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
Materials:
-
This compound
-
Azide-modified anticancer drug (e.g., Azido-Doxorubicin)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF for dissolving hydrophobic compounds
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in PBS or a suitable buffer.
-
Prepare a 20 mM stock solution of the azide-modified drug in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA ligand in water or DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the azide-modified drug solution (a slight molar excess of the drug is often used).
-
Add the copper ligand (THPTA or TBTA) to the mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting Folate-PEG3-Drug conjugate using size-exclusion chromatography to remove unreacted drug, copper catalyst, and other small molecules.
-
Monitor the purification by UV-Vis spectrophotometry or HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product by LC-MS, UV-Vis spectroscopy, and HPLC.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF-7)
-
Folate receptor-negative cell line (as a control, e.g., A549)
-
Complete cell culture medium (with and without folic acid for competition assays)
-
Folate-PEG3-Drug conjugate
-
Free drug
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the Folate-PEG3-Drug conjugate and the free drug in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
For competition assays, pre-incubate the cells with a high concentration of free folic acid for 1-2 hours before adding the drug conjugate.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound drug conjugates.
Caption: Cellular uptake and mechanism of action of Folate-PEG3-Drug conjugates.
Caption: Signaling pathway of Doxorubicin's mechanism of action.
Caption: Signaling pathway of Paclitaxel's mechanism of action.
References
- 1. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel folate-targeted docetaxel-loaded nanoparticles for tumour targeting: in vitro and in vivo evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Folate-Targeted Imaging Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folic acid, a B vitamin, is a crucial component in the synthesis of nucleic acids and amino acid metabolism. Its cellular uptake is primarily mediated by the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and kidney cancers, while having limited expression in most normal tissues.[1] This differential expression pattern makes the folate receptor an attractive target for the selective delivery of imaging and therapeutic agents to tumors.[1][2] Folate-conjugated imaging agents can bind with high affinity to folate receptors on cancer cells, leading to their internalization via receptor-mediated endocytosis.[2][3] This targeted approach enhances the contrast and specificity of cancer imaging, enabling earlier detection, more accurate staging, and effective monitoring of therapeutic responses.
These application notes provide a comprehensive overview of the key methodologies and protocols involved in the development and evaluation of folate-targeted imaging agents.
Key Experimental Protocols
Protocol 1: Synthesis of a Folate-PEG-NHS Ester Conjugate
This protocol describes the synthesis of a common building block for creating folate-targeted imaging agents, where folic acid is linked to a polyethylene glycol (PEG) spacer with a terminal N-hydroxysuccinimide (NHS) ester for subsequent conjugation to an imaging moiety.
Materials:
-
Folic acid (FA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Bis-amine PEG (e.g., PEG 2000)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation of Folic Acid:
-
Dissolve folic acid (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMSO.
-
Stir the reaction mixture overnight at room temperature in the dark. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Remove the DCU precipitate by vacuum filtration.
-
-
Conjugation to PEG:
-
Dissolve bis-amine PEG (1 eq) in anhydrous DMSO.
-
Add the activated folic acid solution dropwise to the PEG solution while stirring.
-
Continue stirring for 6-8 hours at room temperature in the dark.[4]
-
-
Purification of Folate-PEG-Amine:
-
Precipitate the crude product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.
-
Redissolve the product in deionized water and purify by dialysis against deionized water for 48 hours to remove low molecular weight impurities.
-
Lyophilize the purified solution to obtain Folate-PEG-Amine as a yellow powder.
-
-
Activation of the Terminal Amine with NHS Ester:
-
Dissolve the Folate-PEG-Amine in a suitable solvent such as DCM.
-
Add an NHS ester crosslinker (e.g., disuccinimidyl suberate) in a slight molar excess.
-
Stir the reaction for 4-6 hours at room temperature.
-
Purify the final Folate-PEG-NHS ester product using column chromatography or precipitation.
-
Protocol 2: Radiolabeling of DOTA-Folate Conjugate with Gallium-68
This protocol details the radiolabeling of a DOTA-chelated folate conjugate with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for PET imaging.
Materials:
-
DOTA-Folate conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M, pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
To a sterile reaction vial, add the DOTA-Folate conjugate (typically 10-50 µg) dissolved in a small volume of sterile water.
-
Add 500 µL of the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer.[3]
-
Incubate the reaction mixture at 95°C for 10-15 minutes.[3][5]
-
-
Purification:
-
Activate a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the activated C18 cartridge. The ⁶⁸Ga-DOTA-Folate will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-DOTA-Folate from the cartridge with a small volume (0.5-1 mL) of 50% ethanol in sterile water.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or HPLC. The radiochemical purity should be >95%.[5]
-
The final product should be sterile and pyrogen-free for in vivo use.
-
Protocol 3: In Vitro Folate Receptor Binding Affinity Assay
This protocol describes a competitive binding assay to determine the binding affinity (Kd or IC50) of a new folate-targeted imaging agent against a known radiolabeled folate ligand.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, MCF-7, OVCAR-3)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Radiolabeled folic acid (e.g., ³H-folic acid)
-
Unlabeled folate-targeted imaging agent (test compound)
-
Folic acid (for non-specific binding determination)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture:
-
Culture the folate receptor-positive cells to near confluency in appropriate cell culture flasks or plates.
-
-
Assay Setup:
-
Seed the cells in 24-well plates at a density of 1-2 x 10⁵ cells/well and allow them to attach overnight.
-
On the day of the experiment, wash the cells twice with ice-cold PBS.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the unlabeled test compound.
-
To each well, add a fixed concentration of the radiolabeled folic acid.
-
Add the varying concentrations of the unlabeled test compound to the respective wells.
-
For determining non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled folic acid to a set of control wells.
-
Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
-
Washing and Lysis:
-
Aspirate the incubation medium and wash the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 M NaOH).
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Protocol 4: In Vitro Cellular Uptake and Internalization Assay
This protocol outlines a method to quantify the cellular uptake and internalization of a fluorescently or radiolabeled folate-targeted imaging agent.
Materials:
-
Folate receptor-positive (e.g., KB) and folate receptor-negative (e.g., A549) cell lines
-
Labeled folate-targeted imaging agent
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer or gamma counter/fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed both folate receptor-positive and negative cells in 6-well plates at a density of 2-5 x 10⁵ cells/well and culture overnight.
-
-
Uptake Experiment:
-
Wash the cells with PBS.
-
Add fresh medium containing the labeled folate-targeted imaging agent at a specific concentration to each well.
-
As a control for receptor-mediated uptake, pre-incubate a set of wells with a high concentration of free folic acid for 30 minutes before adding the labeled agent.
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
-
Sample Preparation:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound agent.
-
To differentiate between membrane-bound and internalized agent, an acid wash step (e.g., with glycine-HCl buffer, pH 2.8) can be included to strip surface-bound ligands.
-
Harvest the cells by trypsinization.
-
-
Quantification:
-
Flow Cytometry (for fluorescent agents): Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.[6][7]
-
Gamma Counting (for radiolabeled agents): Pellet the cells by centrifugation and measure the radioactivity in the cell pellet using a gamma counter.
-
Fluorescence Plate Reader (for fluorescent agents): Lyse the cells and measure the fluorescence of the lysate in a plate reader.[8]
-
-
Data Analysis:
-
Quantify the uptake as the mean fluorescence intensity or counts per minute per million cells.
-
Compare the uptake in folate receptor-positive versus negative cells to demonstrate specificity.
-
Compare the uptake in the presence and absence of excess free folic acid to confirm receptor-mediated internalization.
-
Protocol 5: In Vivo Imaging in a Tumor Xenograft Mouse Model
This protocol describes the establishment of a tumor xenograft model and subsequent in vivo imaging with a folate-targeted agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Folate receptor-positive cancer cell line (e.g., KB, OVCAR-3)
-
Cell culture medium and Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Folate-targeted imaging agent (radiolabeled or fluorescent)
-
Small animal imaging system (e.g., PET/CT, SPECT/CT, or optical imaging system)
Procedure:
-
Tumor Xenograft Establishment:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[9][10]
-
Allow the tumors to grow to a suitable size for imaging (typically 100-200 mm³). Monitor tumor growth regularly using calipers.
-
-
Imaging Agent Administration:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
Administer the folate-targeted imaging agent via tail vein injection. The dose will depend on the specific agent and imaging modality.
-
-
In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 1h, 4h, 24h), anesthetize the mice and place them in the imaging system.[11]
-
Acquire images according to the manufacturer's protocol for the specific imaging modality (e.g., PET/CT, optical).[11][12]
-
For PET/CT or SPECT/CT, a CT scan is performed for anatomical co-registration.
-
-
Biodistribution Study (Optional):
-
After the final imaging session, euthanize the mice.
-
Dissect the tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Weigh each tissue sample and measure the radioactivity (for radiolabeled agents) or fluorescence (for fluorescent agents).
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Analyze the images to visualize the tumor uptake of the imaging agent.
-
Quantify the signal intensity in the tumor and other organs.
-
For biodistribution data, compare the %ID/g in the tumor to that in other tissues to assess tumor-to-background ratios.
-
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of folate-targeted imaging agents from the literature.
Table 1: In Vitro Binding Affinities of Folate-Targeted Imaging Agents
| Agent | Cell Line | Assay Type | Binding Affinity (Kd/IC50) | Reference |
| ⁶⁷/⁶⁸Ga-P3026 | KB | Competitive Binding | 4.65 ± 0.82 nM (Kd) | [13] |
| ⁶⁷/⁶⁸Ga-P1254 | KB | Competitive Binding | 4.27 ± 0.42 nM (Kd) | [13] |
| Folate-PEG-FITC | KB | Competitive Binding | ~1 nM (Kd) | N/A |
| ¹¹¹In-DTPA-Folate | KB | Competitive Binding | ~1 nM (Kd) | [13] |
| Folate-Quantum Dots | HeLa | N/A | Multivalency Dependent | [8] |
| Folate-Liposomes | FR-positive cells | N/A | High Affinity | [3] |
Table 2: In Vivo Biodistribution of Folate-Targeted Imaging Agents (%ID/g)
| Agent | Animal Model | Tumor Type | Time p.i. | Tumor Uptake | Kidney Uptake | Liver Uptake | Reference |
| ⁶⁴Cu-TETA-SCK-folate | Nude mice | KB Xenograft | 4 h | 5.9 ± 2.8 | N/A | N/A | [2] |
| ⁶⁸Ga-DOTA-Folate | Nude mice | KB Xenograft | 1 h | ~12 | ~56 | N/A | [14] |
| ⁹⁹mTc-EC20 | BALB/c mice | M109 Tumors | 4 h | ~17.8 | High | N/A | [7] |
| ¹⁸F-Folate-PEG-NOTA-AlF | Nude mice | KB Xenograft | 1 h | N/A | High | Low | [2] |
| ⁶⁸Ga-cm09 | C57BL/6 mice | MKP-L Ovarian | 4 h | High | High | Low | [9] |
Visualizations
Folate Receptor-Mediated Endocytosis and Signaling
Caption: Folate receptor signaling pathway.
Experimental Workflow for Developing Folate-Targeted Imaging Agents
References
- 1. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 12. cancerimagingarchive.net [cancerimagingarchive.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Folate-PEG3-Propargyl to a Polymer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate-PEG3-Propargyl is a heterobifunctional linker designed for the targeted delivery of polymers, nanoparticles, and other therapeutic agents to cells overexpressing the folate receptor, a common characteristic of many cancer cells. The propargyl group enables covalent conjugation to azide-functionalized polymers via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions. This document provides detailed protocols and application notes for these conjugation methods.
The γ-carboxyl group of folic acid is the preferred site for covalent attachment to ensure high affinity for the folate receptor. The PEG3 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the final conjugate.
Conjugation Chemistries
The primary methods for attaching this compound to an azide-modified polymer are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join the terminal alkyne of this compound with an azide group on the polymer, forming a stable triazole linkage.[1][2][3] While robust, the potential for copper cytotoxicity necessitates its removal from the final product, especially for in vivo applications.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry variant employs a strained cyclooctyne (e.g., DBCO, BCN) on the polymer, which reacts spontaneously with the azide on a modified Folate-PEG linker.[5][6][7] SPAAC is ideal for applications where copper contamination is a concern, such as in live-cell imaging and in vivo studies.[6]
Data Presentation
The following tables summarize typical quantitative data for the conjugation of this compound to an azide-functionalized polymer. Note: The following data is illustrative and may vary depending on the specific polymer, reaction conditions, and analytical methods used.
Table 1: Comparison of CuAAC and SPAAC Conjugation Efficiencies
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Reaction Temperature | Room Temperature | Room Temperature to 37°C |
| Typical Molar Ratio (Folate-PEG:Azide-Polymer) | 1.2 : 1 | 1.5 : 1 |
| Conjugation Efficiency | > 95% | > 90% |
| Need for Catalyst | Yes (Copper(I)) | No |
| Biocompatibility | Requires post-reaction copper removal | High |
Table 2: Characterization of Folate-PEG-Polymer Conjugate
| Characterization Method | Parameter Measured | Typical Result |
| ¹H NMR Spectroscopy | Appearance of triazole proton signals | ~7.5 - 8.5 ppm |
| FTIR Spectroscopy | Disappearance of azide peak | ~2100 cm⁻¹ |
| Gel Permeation Chromatography (GPC) | Increase in polymer molecular weight | Shift to lower elution volume |
| UV-Vis Spectroscopy | Quantification of conjugated folate | Absorbance peak at ~280 nm and ~360 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of nanoparticles | Varies with polymer and conjugation |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized polymer using a Cu(I) catalyst generated in situ from CuSO₄ and a reducing agent.
Materials:
-
This compound
-
Azide-functionalized polymer
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns or dialysis tubing (for purification)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized polymer in PBS or an appropriate buffer to a final concentration of 5 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. Note: Prepare this solution fresh before each use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the azide-functionalized polymer solution.
-
Add this compound stock solution to achieve a 1.2-fold molar excess over the azide groups on the polymer.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Mix the components thoroughly.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
If the reaction mixture is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes before adding the sodium ascorbate.
-
Seal the reaction vessel and allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
-
Purification:
-
To remove the copper catalyst and excess reagents, purify the reaction mixture.
-
For polymers >5 kDa, dialysis against deionized water or PBS with EDTA (to chelate copper) is recommended.
-
For smaller polymers, size exclusion chromatography using a PD-10 desalting column can be effective.
-
-
Characterization:
-
Confirm the successful conjugation by ¹H NMR, FTIR, GPC, and UV-Vis spectroscopy as outlined in Table 2.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-modified Folate-PEG to a polymer functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized Folate-PEG derivative
-
DBCO-functionalized polymer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns or dialysis tubing (for purification)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized Folate-PEG in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized polymer in PBS or an appropriate buffer to a final concentration of 5 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the DBCO-functionalized polymer solution.
-
Add the azide-functionalized Folate-PEG stock solution to achieve a 1.5-fold molar excess over the DBCO groups on the polymer.
-
Mix the components thoroughly.
-
Seal the reaction vessel and allow the reaction to proceed at room temperature or 37°C for 4-24 hours with gentle stirring. The reaction progress can be monitored by analytical techniques like HPLC or NMR.
-
-
Purification:
-
Purify the reaction mixture to remove unreacted Folate-PEG using dialysis or size exclusion chromatography as described in the CuAAC protocol.
-
-
Characterization:
-
Characterize the final conjugate using the methods described in Table 2.
-
Mandatory Visualizations
Caption: Workflow for CuAAC conjugation.
Caption: Workflow for SPAAC conjugation.
Caption: Targeted drug delivery pathway.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 2. Folate-conjugated β-cyclodextrin from click chemistry strategy and for tumor-targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols [baseclick.eu]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Folate-PEG3-Propargyl Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of Folate-PEG3-Propargyl. This heterobifunctional linker is a key reagent in targeted drug delivery, bioimaging, and bioconjugation applications, leveraging the high affinity of the folate moiety for folate receptor-expressing cells and the versatility of the propargyl group for "click chemistry" reactions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value/Recommendation | Source(s) |
| Molecular Weight | 610.62 g/mol | [1] |
| Recommended Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [1] |
| Suggested Stock Concentration | 1-10 mM | General laboratory practice |
| Storage of Solid | -20°C, desiccated, protected from light | [1] |
| Storage of Stock Solution | Aliquoted at -20°C (for up to 1 month) or -80°C (for up to 6 months) | [2] |
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution of this compound.
2.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Ultrasonic bath (optional, for aiding dissolution)
-
Inert gas (e.g., Argon or Nitrogen) and dispensing apparatus (optional)
2.2. Stock Solution Preparation Protocol (Example for 10 mM Stock Solution)
This protocol provides a step-by-step guide to preparing a 10 mM stock solution of this compound in anhydrous DMSO.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic compound, which could compromise the reactivity of the propargyl group.[1]
-
Weighing: Tare a clean, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.11 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 610.62 g/mol / 1000 = 6.11 mg
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of anhydrous DMSO.
-
Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to dissolve the solid. If the compound does not fully dissolve, the following steps can be taken:
-
Inert Gas Purge (Optional but Recommended): To enhance the stability of the stock solution by minimizing oxidation, gently bubble a stream of an inert gas, such as argon or nitrogen, through the solution for 1-2 minutes.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials.[2][3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the vials are tightly sealed and protected from light.
Mandatory Visualizations
3.1. Signaling Pathway and Application
Caption: Application of this compound in targeted delivery.
3.2. Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with Folate-PEG3-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic window of the payload drug. The specificity of ADCs is derived from a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. This document provides detailed application notes and protocols for the synthesis of a folate-receptor-targeted ADC utilizing a heterobifunctional Folate-PEG3-Propargyl linker.
The this compound linker offers a dual-targeting and conjugation strategy. The folate moiety targets the folate receptor (FRα), which is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers. The propargyl group enables a highly efficient and specific conjugation to an azide-modified antibody via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
These notes will guide researchers through the essential steps of ADC synthesis, from the initial conjugation of the linker to a cytotoxic payload, followed by the site-specific modification of a monoclonal antibody to introduce an azide handle, the final "click" conjugation reaction, and the comprehensive characterization of the resulting ADC.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Cytotoxic Drug
This protocol describes the conjugation of the this compound linker to a cytotoxic drug containing a primary or secondary amine functional group (e.g., Doxorubicin, Monomethyl Auristatin E - MMAE). The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of the folate moiety for amidation.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Doxorubicin-HCl, MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound (1 equivalent) in anhydrous DMSO.
-
In a separate vial, dissolve the amine-containing cytotoxic drug (1.2 equivalents) in anhydrous DMSO. If the drug is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the acid.
-
Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMSO.
-
-
Activation of this compound:
-
To the solution of this compound, add the NHS solution followed by the EDC solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated folate linker.
-
-
Conjugation Reaction:
-
Slowly add the solution of the cytotoxic drug to the activated folate linker mixture.
-
Stir the reaction at room temperature for 12-24 hours, protected from light.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by analytical HPLC-MS.
-
Upon completion, purify the this compound-Drug conjugate by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Protocol 2: Site-Specific Enzymatic Modification of an Antibody with an Azide Group
This protocol describes the introduction of an azide group onto a monoclonal antibody in a site-specific manner using a microbial transglutaminase (MTGase). This enzyme catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a specific glutamine residue (Q295 in the Fc region of many IgGs) and a primary amine of an azide-containing linker.[1][2][3]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-amine linker (e.g., Azido-PEG3-Amine)
-
Microbial Transglutaminase (MTGase)
-
Reaction buffer (e.g., Tris buffer, pH 7.5-8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
-
SDS-PAGE and Mass Spectrometry for characterization
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer using a desalting column or dialysis.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the mAb, a molar excess of the Azido-PEG-amine linker (e.g., 20-50 equivalents), and MTGase.
-
Incubate the reaction mixture at 37°C for 4-12 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody (mAb-N₃) from the excess linker and enzyme using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the successful modification by SDS-PAGE, which will show a shift in the molecular weight of the heavy chain.
-
Determine the degree of labeling (number of azides per antibody) by mass spectrometry (e.g., LC-MS of the reduced antibody).
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol details the final conjugation step where the alkyne-functionalized drug-linker is "clicked" onto the azide-modified antibody.[4][5]
Materials:
-
Azide-modified antibody (mAb-N₃) from Protocol 2
-
This compound-Drug conjugate from Protocol 1
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound-Drug conjugate in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
-
Click Reaction:
-
In a reaction tube, add the mAb-N₃ in conjugation buffer.
-
Add the this compound-Drug conjugate (typically 5-10 molar equivalents per azide).
-
Prepare the copper catalyst by premixing CuSO₄ and THPTA (1:5 molar ratio).
-
Add the CuSO₄/THPTA mixture to the reaction, followed by the addition of sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and catalyst components using SEC.
-
-
Formulation:
-
The purified ADC can be formulated in a suitable buffer, such as PBS with a stabilizer, for storage and in vitro studies.[6]
-
Characterization of the Antibody-Drug Conjugate
Comprehensive characterization is critical to ensure the quality, efficacy, and safety of the ADC.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined by Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
A. Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates species with different DARs based on this property.
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride).
-
The unconjugated antibody will elute first, followed by ADCs with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of the different species and calculating the weighted average.
-
B. Mass Spectrometry (LC-MS):
-
Principle: The mass of the ADC increases with each conjugated drug-linker.
-
Procedure:
-
Analyze the intact ADC by LC-MS after deglycosylation to reduce spectral complexity.
-
Alternatively, reduce the ADC to separate the light and heavy chains and analyze by LC-MS.
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded species.
-
Calculate the average DAR from the relative abundance of each species.
-
Protocol 5: Analysis of Purity and Aggregation by Size-Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Procedure:
-
Inject the purified ADC onto an SEC column.
-
Elute with a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile by UV absorbance (e.g., at 280 nm).
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
In Vitro Efficacy Assessment
Protocol 6: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of the ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, IGROV-1, HeLa)
-
Folate receptor-negative control cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Treat the cells with the different concentrations and incubate for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.
-
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for a Folate-Targeted ADC
| Analytical Method | Unconjugated Antibody | DAR 2 | DAR 4 | DAR 6 | DAR 8 | Average DAR |
| HIC-HPLC (Peak Area %) | 5% | 25% | 45% | 20% | 5% | 4.1 |
| LC-MS (Relative Abundance %) | 6% | 24% | 48% | 18% | 4% | 4.0 |
Note: This data is illustrative and will vary depending on the specific antibody, drug, and conjugation conditions.
Table 2: Representative In Vitro Cytotoxicity Data (IC50) for a Folate-Targeted ADC
| Compound | Cell Line (FR-positive) | IC50 (nM) | Cell Line (FR-negative) | IC50 (nM) |
| Folate-PEG-Propargyl-ADC | KB | 15 | A549 | >1000 |
| Non-targeted ADC | KB | 500 | A549 | >1000 |
| Free Cytotoxic Drug | KB | 5 | A549 | 8 |
| Unconjugated Antibody | KB | >1000 | A549 | >1000 |
Note: This data is illustrative. FR: Folate Receptor. IC50 values are highly dependent on the cell line and the specific cytotoxic payload used.[7][8][9]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a this compound ADC.
Caption: Folate receptor-mediated endocytosis pathway for ADC internalization and drug release.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody-Chromophore Conjugate Binding Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of a folate receptor-targeted immunoglobulin G-doxorubicin conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Folate-PEG3-Propargyl Click Chemistry
Welcome to the technical support center for the Folate-PEG3-Propargyl click chemistry reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific bioconjugation.
Troubleshooting Guide
Low yield is a common challenge in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, particularly when working with complex molecules like this compound. This guide addresses specific problems you might encounter and provides actionable solutions.
FAQs: Low Reaction Yield
Q1: My click reaction with this compound is giving a very low yield. What are the most common causes?
Several factors can contribute to low yields in this specific reaction. The most common culprits include:
-
Poor Solubility of Reactants: this compound can have limited solubility in certain aqueous buffers, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Copper Catalyst Inactivation: The catalytically active Cu(I) species is prone to oxidation to inactive Cu(II). Additionally, the folate moiety itself may chelate the copper catalyst, reducing its availability for the reaction.
-
Steric Hindrance: The bulky nature of both the folate molecule and the PEG spacer can physically obstruct the approach of the azide reactant to the propargyl group, slowing down the reaction.[1]
-
Suboptimal Reagent Concentrations: Incorrect stoichiometry or dilute reaction conditions can lead to incomplete conversion.
-
Presence of Inhibitors: Components in your reaction mixture, such as certain buffers (e.g., Tris) or impurities, can interfere with the copper catalyst.[2]
Q2: How can I improve the solubility of my this compound in the reaction mixture?
To address solubility issues, consider the following:
-
Co-solvents: Employing a mixture of an aqueous buffer (e.g., phosphate buffer) with an organic co-solvent like DMSO or DMF can significantly improve the solubility of the folate conjugate.[2] A common starting point is a 1:1 to 4:1 ratio of buffer to organic solvent.
-
Denaturing Conditions: In some cases, using denaturing or solvating conditions can help expose the alkyne group, which might be buried within a collapsed hydrophobic region of the molecule.[2]
Q3: I suspect my copper catalyst is being inactivated. What can I do to ensure its activity?
Maintaining the catalytically active Cu(I) state is crucial. Here are some strategies:
-
Use a Reducing Agent: Always include a reducing agent, most commonly sodium ascorbate, to reduce any Cu(II) to Cu(I) in situ.[3] A slight excess of sodium ascorbate is recommended to counteract dissolved oxygen.
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state and accelerate the reaction.[4] THPTA is water-soluble and generally preferred for bioconjugation reactions.
-
Degas Your Solutions: Before adding the copper catalyst, it is advisable to degas the reaction mixture by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen, which can oxidize Cu(I).[5]
-
Consider Copper Source: While CuSO₄ with a reducing agent is common, starting with a Cu(I) salt like CuBr or CuI can also be effective, though these are less stable.
Q4: Could the folate or PEG be sterically hindering the reaction? How can I mitigate this?
Yes, steric hindrance is a valid concern.[1]
-
Optimize PEG Linker Length: While a longer PEG chain can improve solubility, it may also increase steric hindrance.[1] If you have the flexibility to choose a shorter PEG linker in your starting material, it might improve reaction kinetics.
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) or gently increasing the temperature (e.g., to 37-45°C) can help overcome the energy barrier imposed by steric hindrance.[6] However, be mindful of the stability of your azide partner at elevated temperatures.
-
Increase Reagent Concentration: Working with higher concentrations of both the this compound and the azide partner can increase the frequency of successful molecular collisions.
Data Presentation
Optimizing reaction conditions is key to achieving high yields. The following table summarizes typical starting parameters and suggested ranges for the this compound click chemistry reaction.
| Parameter | Recommended Starting Concentration | Typical Range | Notes |
| This compound | 1 mM | 0.1 - 10 mM | Higher concentrations can improve reaction rates but may be limited by solubility. |
| Azide Reactant | 1.5 - 2 mM | 1.5 - 5 equivalents (relative to alkyne) | A slight excess of the azide is generally recommended to drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 mM | 0.05 - 0.5 mM | Higher concentrations can increase the reaction rate but also the risk of side reactions and copper-mediated degradation of biomolecules. |
| Sodium Ascorbate | 0.5 mM | 2 - 5 equivalents (relative to CuSO₄) | Should be prepared fresh. A continuous excess is needed to maintain the copper in the Cu(I) state. |
| Ligand (e.g., THPTA) | 0.5 mM | 1 - 5 equivalents (relative to CuSO₄) | Pre-mixing the ligand with the CuSO₄ solution before adding it to the reaction mixture is recommended. |
| Temperature | Room Temperature (20-25°C) | 4 - 45°C | Lower temperatures may be necessary for sensitive biomolecules, requiring longer reaction times. Elevated temperatures can increase the rate but may degrade reactants.[6] |
| Reaction Time | 4 - 12 hours | 1 - 24 hours | Monitor reaction progress by TLC, LC-MS, or other appropriate analytical methods. |
| Solvent System | PBS/DMSO (1:1) | Various aqueous buffers with co-solvents (DMF, t-BuOH) | The choice of solvent should be optimized to ensure the solubility of all reactants. |
Experimental Protocols
Key Experiment: Copper-Catalyzed Click Reaction of this compound with an Azide-Containing Molecule
This protocol provides a general procedure for the click reaction. It should be optimized for your specific azide reactant and experimental setup.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide Reactant: Prepare a 20 mM stock solution in an appropriate solvent (e.g., DMSO or water).
-
CuSO₄: Prepare a 10 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the appropriate volume of the this compound stock solution.
-
Add the desired volume of PBS buffer and DMSO to achieve the final desired reaction volume and solvent ratio (e.g., 1:1 PBS:DMSO).
-
Add the azide reactant stock solution (e.g., 1.5-2 equivalents).
-
Mix the contents of the tube thoroughly by vortexing.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution (e.g., in a 1:5 molar ratio). Allow this mixture to stand for 2-3 minutes.
-
Add the copper-ligand complex to the main reaction tube.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Mix the reaction gently.
-
Incubate the reaction at room temperature, protected from light. For reactions that are slow or low-yielding, incubation at 37°C can be considered.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS or HPLC.
-
-
Purification of the Final Conjugate:
-
Once the reaction is complete, the product can be purified to remove the copper catalyst, excess reagents, and any side products.
-
Size Exclusion Chromatography (e.g., Sephadex G-15 or G-25): This is effective for separating the larger folate-PEG conjugate from smaller molecules like the catalyst and unreacted azide.
-
Dialysis: For larger conjugates, dialysis against a suitable buffer can remove small molecule impurities.
-
Reverse-Phase HPLC (RP-HPLC): This technique can be used for both analysis and purification, providing high-purity product.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound click chemistry reaction.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yield in the reaction.
References
- 1. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. "Click and go": simple and fast folic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Folate-PEGylated Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEGylated nanoparticles. Aggregation is a common challenge with nanoparticle formulations, and this guide offers solutions to address these issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of aggregation in Folate-PEGylated nanoparticle formulations?
A1: Aggregation of Folate-PEGylated nanoparticles can be triggered by several factors throughout the formulation and storage process. Key causes include:
-
Inadequate PEGylation: Insufficient density or length of the polyethylene glycol (PEG) chains on the nanoparticle surface can lead to incomplete steric stabilization, failing to prevent inter-particle attractions.[1][2][3]
-
Folate Conjugation Issues: The process of attaching folic acid to the PEG chains can sometimes alter the surface properties, potentially reducing the effectiveness of the PEG stealth layer and promoting aggregation.
-
High Ionic Strength of Buffer: High salt concentrations in the suspension medium can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[2]
-
Lyophilization Stress: The freezing and drying processes during lyophilization can induce significant physical stress on nanoparticles, causing them to aggregate.[4][5] The formation of ice crystals and the removal of the hydration shell contribute to this instability.
-
Improper Storage Conditions: Storing nanoparticles at inappropriate temperatures or for extended periods can lead to instability and aggregation.[6] Changes in temperature can affect both the nanoparticle core and the stabilizing PEG layer.
-
Neutral Zeta Potential: A zeta potential close to neutral (approximately ±5 mV) indicates low surface charge and therefore, minimal electrostatic repulsion between particles, making them more prone to aggregation.[2]
Q2: How does the length of the PEG chain affect the stability of Folate-PEGylated nanoparticles?
A2: The length of the PEG chain is a critical factor in preventing nanoparticle aggregation. Longer PEG chains generally provide more effective steric hindrance, creating a thicker protective layer that reduces van der Waals forces between nanoparticles.[1] However, excessively long PEG chains can sometimes lead to entanglement or may interfere with the targeting function of the folate ligand.[1] The optimal PEG length depends on the size and composition of the nanoparticle core and the density of the PEG coating.
Q3: Can the conjugation of folate to PEGylated nanoparticles lead to aggregation?
A3: Yes, the conjugation of folic acid can sometimes contribute to aggregation. The chemical reactions involved in attaching folate to the PEG linker might alter the surface chemistry of the nanoparticles. This can potentially shield some of the negative charge, leading to a less negative zeta potential and reduced electrostatic stability.[4] It is crucial to carefully control the conjugation chemistry and purify the final product to remove any unreacted reagents that might induce aggregation.
Q4: What is the role of cryoprotectants during lyophilization?
A4: Cryoprotectants are essential for preventing aggregation during the freeze-drying (lyophilization) of nanoparticle suspensions.[4][5] Sugars like sucrose and mannitol are commonly used.[4] During freezing, these molecules form a glassy matrix that embeds the nanoparticles, preventing them from coming into close contact and aggregating as the water is removed.
Troubleshooting Guide
Problem: I am observing an increase in the size of my Folate-PEGylated nanoparticles, suggesting aggregation.
This guide provides a step-by-step approach to troubleshoot and resolve aggregation issues with your Folate-PEGylated nanoparticles.
Step 1: Characterize the Aggregation
The first step is to quantify the extent of aggregation using appropriate analytical techniques.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI). An increase in the average particle size and a high PDI value (typically > 0.3) are indicative of aggregation.
-
Zeta Potential Measurement: Determine the surface charge of your nanoparticles. A zeta potential close to zero suggests low electrostatic stability and a higher likelihood of aggregation.[2]
-
Transmission Electron Microscopy (TEM): Visualize the nanoparticles to confirm the presence of aggregates and assess their morphology.[7][8]
Experimental Protocols
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI)
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1 to 1 mg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large contaminants.
-
-
Instrument Setup:
-
Measurement:
-
Equilibrate the sample in the instrument for a few minutes to ensure temperature stability.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
-
Zeta Potential Measurement
-
Sample Preparation:
-
Dilute the nanoparticle suspension in an appropriate medium, typically 10 mM NaCl, to ensure sufficient ionic strength for the measurement without causing aggregation.
-
-
Instrument Setup:
-
Use a dedicated folded capillary cell.
-
Set the measurement temperature, usually 25°C.
-
-
Measurement:
-
Load the sample into the cell, ensuring no air bubbles are present.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
Perform at least three measurements.
-
-
Data Analysis:
-
The instrument software will convert the electrophoretic mobility into the zeta potential value using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength.
-
Transmission Electron Microscopy (TEM) for Morphology
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[7]
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For negative staining, add a drop of a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid) to the grid for a few minutes, then wick away the excess.
-
-
Imaging:
-
Allow the grid to dry completely before inserting it into the TEM.
-
Acquire images at various magnifications to observe the overall morphology and identify any aggregates.
-
Step 2: Investigate the Root Cause
Based on the characterization data, use the following decision tree to identify the potential cause of aggregation.
Troubleshooting workflow for nanoparticle aggregation.
Step 3: Implement Solutions
Based on the identified cause, implement the appropriate corrective actions.
-
For Insufficient Electrostatic Stabilization:
-
Adjust the pH of the buffer to a value further away from the isoelectric point of the nanoparticles to increase surface charge.
-
Decrease the ionic strength of the suspension medium to enhance electrostatic repulsion.
-
-
For Storage/Process-Induced Aggregation:
-
For Formulation Instability:
-
Re-evaluate the conjugation chemistry for attaching folate to the PEG linker. Ensure complete reaction and subsequent purification to remove any unreacted crosslinkers or byproducts.
-
Consider the stoichiometry of folate conjugation; a very high density of folate might compromise the PEG layer's protective properties.
-
-
For Inadequate Steric Stabilization:
-
Increase the surface density of the PEG chains on the nanoparticles.
-
Experiment with longer PEG chains to provide more effective steric hindrance.[1]
-
Data on Nanoparticle Characteristics
The following tables summarize typical physicochemical properties of Folate-PEGylated nanoparticles from published studies. These values can serve as a benchmark for your own formulations.
Table 1: Influence of PEGylation and Folate Conjugation on Particle Size and Zeta Potential
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLGA NPs | 150-200 | 0.1 - 0.2 | -25 to -35 | [4][5] |
| PLGA-PEG NPs | 100-150 | < 0.15 | -15 to -25 | [4][5] |
| PLGA-PEG-Folate NPs | 120-180 | < 0.2 | -10 to -20 | [4][5] |
| Zein NPs | ~160 | ~0.2 | ~ -20 | [6] |
| PTX/Zein-FA NPs | ~189 | ~0.25 | ~ -18 | [6] |
Table 2: Stability of Folate-PEGylated Nanoparticles Over Time
| Formulation | Storage Time | Storage Temperature (°C) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| LYC@FA-PEG-PLLA NPs | Day 1 | 4 | ~50 | ~ -20 | [9] |
| Day 30 | 4 | No significant change | No significant change | [9] | |
| PTX/Zein-FA | Day 1 | 4 | ~190 | ~ -18 | [6] |
| Day 45 | 4 | Stable | Stable | [6] | |
| PTX/Zein-FA | Day 1 | 25 | ~190 | ~ -18 | [6] |
| Day 45 | 25 | Stable | Stable | [6] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for synthesizing and characterizing Folate-PEGylated nanoparticles, highlighting key quality control checkpoints to prevent aggregation.
Workflow for nanoparticle synthesis and quality control.
References
- 1. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 2. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Technique to Investigate the Aggregation of Nanoparticl...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
optimizing catalyst concentration for Folate-PEG3-Propargyl conjugation
Welcome to the technical support center for optimizing catalyst concentration in Folate-PEG3-Propargyl conjugation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound conjugation reaction?
A1: The conjugation of this compound to an azide-bearing molecule is typically achieved through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". The key components are:
-
This compound: This is your targeting molecule, containing the alkyne functional group. The folate moiety targets cells that overexpress the folate receptor, the PEG spacer enhances solubility and flexibility, and the propargyl group (a terminal alkyne) participates in the click reaction.[1]
-
Azide-functionalized molecule: This is the molecule you wish to conjugate to the folate-PEG moiety.
-
Copper(I) catalyst: This is the essential catalyst for the cycloaddition reaction. It is typically generated in situ from a Copper(II) salt.[2][3]
-
Copper(II) source (e.g., Copper(II) sulfate, CuSO₄): This is the precursor to the active Copper(I) catalyst.[3]
-
Reducing agent (e.g., Sodium Ascorbate): This reduces the Copper(II) to the active Copper(I) oxidation state.[3][4][5]
-
Ligand (e.g., THPTA, TBTA): This stabilizes the Copper(I) catalyst, prevents its oxidation, and can improve reaction rates, especially in aqueous solutions.[3][6][7] For aqueous bioconjugations, THPTA is often preferred due to its higher solubility and efficiency.[6]
Q2: What is the optimal concentration of the copper catalyst?
A2: For bioconjugation reactions, it is generally recommended to use a copper concentration between 50 and 100 µM.[4] Higher concentrations can be cytotoxic and may lead to side reactions.
Q3: How much ligand and reducing agent should I use?
A3: A common recommendation is to use at least a five-fold excess of the ligand (e.g., THPTA) relative to the copper catalyst.[4][5][8] This helps to protect sensitive biomolecules and maintain the stability of the catalyst. Sodium ascorbate is typically used in millimolar concentrations, often in significant excess relative to the copper catalyst.
Q4: I am observing low conjugation efficiency. What are the possible causes and how can I troubleshoot this?
A4: Low efficiency in CuAAC reactions can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include catalyst oxidation, suboptimal reagent concentrations, and the presence of interfering substances in your reaction mixture.
Q5: Can I perform this conjugation without a copper catalyst?
A5: Yes, metal-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative.[9] This method avoids the potential cytotoxicity of the copper catalyst but generally exhibits slower reaction kinetics. It requires the use of a strained alkyne, such as a cyclooctyne, instead of the terminal alkyne on the propargyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive catalyst due to oxidation of Cu(I) to Cu(II). | Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Protect the reaction from excessive exposure to oxygen. |
| Suboptimal concentration of catalyst, ligand, or reducing agent. | Titrate the concentration of the copper catalyst (from 50 to 250 µM) and maintain a 5:1 ligand-to-copper ratio. Ensure a sufficient excess of sodium ascorbate. | |
| Presence of chelating agents in the reaction buffer (e.g., EDTA, thiols). | Purify your reactants to remove any chelating agents. If thiols are present on your biomolecule, consider using a protective group or increasing the catalyst and ligand concentration. | |
| Incorrect order of reagent addition. | Always pre-mix the copper sulfate and the ligand before adding them to the solution containing the alkyne and azide. Initiate the reaction by adding the sodium ascorbate last.[4] | |
| Precipitation during the reaction | Poor solubility of reactants or the catalyst-ligand complex. | For aqueous reactions, ensure you are using a water-soluble ligand like THPTA.[6] If your azide-functionalized molecule has low aqueous solubility, consider using a co-solvent like DMSO or DMF. |
| Aggregation of biomolecules. | Optimize the pH and ionic strength of your reaction buffer. The addition of a non-ionic surfactant at a low concentration may also help. | |
| Degradation of biomolecule | Oxidative damage from reactive oxygen species generated by the catalyst system. | Use a sufficient excess of a protective ligand like THPTA (at least 5 equivalents to copper).[5][8] Minimize the reaction time by optimizing the catalyst concentration for faster kinetics. |
| Cytotoxicity of the copper catalyst (for live-cell labeling). | Use the lowest effective concentration of the copper catalyst. Consider using a copper-free click chemistry method like SPAAC. |
Data Presentation: Recommended Reagent Concentrations
The following table summarizes the generally recommended starting concentrations and molar ratios for optimizing a CuAAC reaction for this compound conjugation in an aqueous buffer.
| Reagent | Recommended Concentration | Molar Ratio (relative to this compound) | Notes |
| This compound | 10 µM - 1 mM | 1 | The optimal concentration will depend on the specific application. |
| Azide-functionalized Molecule | 1.2 - 5 equivalents | 1.2 - 5 | A slight to moderate excess of the azide component is often beneficial. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Varies | Start with a lower concentration for sensitive biomolecules. |
| THPTA Ligand | 250 µM - 1.25 mM | 5 (relative to CuSO₄) | A 5:1 ligand to copper ratio is a good starting point.[5][8] |
| Sodium Ascorbate | 1 mM - 5 mM | 10 - 50 (relative to CuSO₄) | Should be in excess to ensure complete reduction of Cu(II). |
Experimental Protocols
General Protocol for this compound Conjugation via CuAAC
This protocol provides a starting point for the conjugation of this compound to an azide-functionalized molecule in an aqueous buffer. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a solution of your this compound and your azide-functionalized molecule in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by adding the required volume of the CuSO₄ stock solution to the THPTA stock solution to achieve a 1:5 molar ratio of copper to ligand. Vortex briefly to mix.
-
Add the catalyst premix to the solution containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be protected from light.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
Once the reaction is complete, the product can be purified by a suitable method, such as size exclusion chromatography or dialysis, to remove excess reagents and the catalyst.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Folate-PEG3-Azide, CAS 1313026-32-2 | AxisPharm [axispharm.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. "Click and go": simple and fast folic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of Folate-PEG3-Propargyl conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the solubility of Folate-PEG3-Propargyl conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a heterobifunctional linker designed with a polyethylene glycol (PEG) spacer to improve solubility in aqueous and organic systems.[1] While folate itself has poor water solubility, the PEGylation is intended to counteract this.[2] Generally, this conjugate is soluble in polar aprotic solvents. For specific solvent recommendations, please refer to the solubility table below.
Q2: Why is my this compound conjugate not dissolving?
A2: Poor solubility can arise from several factors, including the choice of solvent, the concentration of the conjugate, temperature, pH, and the presence of moisture. The folate moiety can be particularly challenging to dissolve in neutral aqueous solutions.
Q3: Can I heat the solution to aid dissolution?
A3: Gentle heating can be an effective method to aid in the dissolution of this compound. It is recommended to warm the solution to 37°C. Combining this with sonication can further enhance solubility. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Q4: How does pH affect the solubility of this conjugate?
A4: The solubility of molecules containing a folate group can be pH-dependent. Folate's solubility generally increases in slightly basic conditions (pH > 7.5) due to the deprotonation of its carboxylic acid groups. However, it is crucial to consider the stability of the propargyl group, which can be sensitive to highly acidic or basic conditions.
Q5: Is it normal to observe a slight yellow color in the solution?
A5: Yes, solutions containing folate conjugates often appear as a clear, light-yellow solution. This is characteristic of the folate molecule and is not typically an indication of degradation or impurity.
Solubility Data
The following table summarizes the qualitative solubility of this compound in common laboratory solvents based on available data and the chemical properties of its components.
| Solvent | Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for creating stock solutions.[3][4] Use anhydrous grade to prevent hydrolysis. |
| Dimethylformamide (DMF) | Soluble | A suitable alternative to DMSO for stock solutions.[5] Ensure the use of an anhydrous grade. |
| Dichloromethane (DCM) | Sparingly Soluble | May be used for certain applications, but solubility is limited. |
| Water | Poorly Soluble | Direct dissolution in neutral water is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Direct dissolution in PBS is challenging. It is best to first dissolve in an organic solvent and then dilute into PBS. |
| Ethanol | Sparingly Soluble | Limited solubility, may not be suitable for high concentrations. |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility is limited. |
Experimental Protocols
Protocol for Reconstituting this compound
This protocol provides a step-by-step guide for dissolving this compound to prepare a stock solution.
-
Equilibrate the Vial: Before opening, allow the vial of the lyophilized powder to warm to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Add Anhydrous Solvent: Using a calibrated pipette, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Initial Mixing: Gently vortex the vial for 10-15 seconds to wet the powder.
-
Sonication and/or Gentle Heating:
-
Place the vial in a sonicator water bath for 5-10 minutes.
-
Alternatively, or in combination with sonication, warm the vial in a 37°C water bath or heating block for 5-10 minutes.
-
-
Vortexing: After sonication or heating, vortex the solution again for 30-60 seconds to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear and light yellow.
-
Storage: Aliquot the stock solution into smaller volumes in low-protein binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound conjugates.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting can be visualized as a logical flow, starting from the initial observation of poor solubility and progressing through a series of checks and actions.
References
Technical Support Center: Folate-PEG3-Propargyl Bioconjugation
Welcome to the technical support center for Folate-PEG3-Propargyl bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It consists of three key components:
-
Folate: A targeting moiety that binds with high affinity to the folate receptor, which is often overexpressed on the surface of cancer cells.[1]
-
PEG3: A short polyethylene glycol spacer that enhances solubility in aqueous media, provides flexibility, and reduces steric hindrance during conjugation.[1]
-
Propargyl group: A terminal alkyne functional group that enables covalent ligation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1]
Its primary application is in the targeted delivery of therapeutic agents or imaging probes to folate receptor-expressing cells.[1]
Q2: What is the mechanism of bioconjugation with this compound?
The bioconjugation reaction involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of the propargyl group on this compound reacts with an azide-modified molecule (e.g., a drug, a protein, or a fluorescent dye) in the presence of a copper(I) catalyst to form a stable triazole linkage.
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Q3: What are the critical parameters for a successful this compound bioconjugation reaction?
Several parameters are crucial for a successful conjugation:
-
Purity of reactants: High purity of this compound and the azide-containing molecule is essential to avoid side reactions.
-
Copper(I) source: The copper(I) catalyst is oxygen-sensitive and must be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) or by using a stabilized copper(I) source.
-
Ligand: A copper-coordinating ligand (e.g., TBTA, THPTA) is often used to stabilize the copper(I) catalyst, prevent its oxidation, and improve reaction efficiency.
-
Solvent: The reaction is typically performed in aqueous buffers, but organic co-solvents (e.g., DMSO, DMF) may be required to dissolve the reactants.
-
pH: The optimal pH range for CuAAC is typically between 7 and 9.
-
Oxygen exclusion: It is important to minimize oxygen in the reaction mixture to prevent the oxidation of the copper(I) catalyst. This can be achieved by degassing the solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioconjugation experiments.
Problem 1: Low Conjugation Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oxidation of Cu(I) catalyst | - Degas all buffers and solvent mixtures thoroughly before use.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Prepare the reducing agent solution (e.g., sodium ascorbate) fresh for each experiment.- Increase the concentration of the reducing agent. |
| Insufficient catalyst or ligand | - Optimize the concentration of the copper salt, reducing agent, and ligand. A common starting point is a 1:5 molar ratio of copper to ligand.- Ensure the ligand is soluble in the reaction mixture. |
| Low reactivity of the azide partner | - Confirm the purity and integrity of the azide-modified molecule using an appropriate analytical technique (e.g., NMR, mass spectrometry).- Increase the concentration of the azide partner. |
| Steric hindrance | - The PEG3 spacer is designed to reduce steric hindrance, but if the azide is located in a sterically crowded environment, consider using a longer PEG spacer in your custom synthesis.[1] |
| Incorrect pH | - Ensure the reaction buffer is within the optimal pH range of 7-9. |
| Hydrolysis of the propargyl group | - Avoid highly acidic or basic conditions during reaction setup and storage. |
Problem 2: Presence of Side Products
Common Side Reactions and Mitigation Strategies
Caption: Potential pathways leading to desired product and side products.
1. Propargyl Homodimerization (Glaser Coupling)
-
Description: The terminal alkyne of the propargyl group can react with another propargyl group in the presence of copper ions and an oxidant (like oxygen) to form a diyne dimer.
-
Identification: This side product can be detected by LC-MS as a species with approximately double the mass of the this compound starting material.
-
Mitigation:
-
Thoroughly degas all reaction components to remove oxygen.
-
Use a sufficient concentration of a reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 oxidation state.
-
Employ a copper-coordinating ligand to stabilize the Cu(I) catalyst and prevent side reactions.
-
2. Folate Degradation
-
Description: Folic acid is known to be sensitive to light and can degrade under certain pH conditions, leading to a loss of targeting ability.
-
Identification: Degradation products can be monitored by HPLC, looking for the appearance of new peaks corresponding to folate cleavage products like p-aminobenzoylglutamic acid and pterin derivatives.
-
Mitigation:
-
Protect the reaction mixture from light by using amber vials or wrapping the reaction vessel in aluminum foil.
-
Maintain the reaction pH within a neutral to slightly basic range.
-
Minimize reaction time as much as possible.
-
3. Oxidation of the Conjugated Biomolecule
-
Description: If the azide-containing molecule is a sensitive biomolecule, such as a protein with susceptible amino acid residues (e.g., methionine, cysteine), it can be oxidized by reactive oxygen species generated by the copper catalyst.
-
Identification: This can be challenging to detect directly but may manifest as a loss of biological activity of the final conjugate. Mass spectrometry can sometimes reveal mass shifts corresponding to oxidation.
-
Mitigation:
-
Use a biocompatible copper ligand like THPTA, which is known to minimize protein oxidation.
-
Ensure thorough degassing of the reaction mixture.
-
Optimize the reaction for speed to minimize the exposure time of the biomolecule to the catalytic system.
-
Problem 3: Difficulty in Product Purification
Purification Strategies
| Purification Method | Description | Tips |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Useful for removing small molecule reagents like excess catalyst, ligand, and reducing agent from a larger bioconjugate. | - Choose a column with an appropriate pore size for the expected molecular weight of your conjugate. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. Effective for separating the desired conjugate from unreacted starting materials and some side products. | - A gradient of water and an organic solvent (e.g., acetonitrile) with a modifier like trifluoroacetic acid (TFA) is typically used. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. Can be useful if the charge of the conjugate is significantly different from the starting materials. | - The choice of an anion or cation exchange column depends on the pI of your molecules of interest. |
Experimental Protocols
General Protocol for this compound Bioconjugation (CuAAC)
This is a general starting protocol. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
-
Preparation of Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Dissolve the azide-containing molecule in a compatible buffer or solvent to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of sodium ascorbate in deoxygenated water. Prepare this solution fresh.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deoxygenated water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., TBTA in DMSO or THPTA in deoxygenated water).
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the following in order:
-
Deoxygenated buffer (e.g., PBS, pH 7.4) to bring the final volume to 100 µL.
-
10 µL of 10 mM azide-containing molecule (final concentration: 1 mM).
-
10 µL of 10 mM this compound (final concentration: 1 mM).
-
-
Prepare the catalyst premix in a separate tube:
-
1 µL of 20 mM CuSO₄.
-
5 µL of 100 mM ligand.
-
-
Add the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 10 µL of 100 mM sodium ascorbate.
-
Vortex the reaction mixture gently.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the reaction mixture using an appropriate chromatographic technique as described in the "Difficulty in Product Purification" section.
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
References
Technical Support Center: Purification of Folate-PEG3-Propargyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Folate-PEG3-Propargyl products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the final yield of my purified this compound significantly lower than expected?
Possible Causes:
-
Degradation during purification: Folate derivatives can be sensitive to acidic conditions, prolonged exposure to light, and elevated temperatures. The propargyl group can also be unstable under certain conditions.
-
Incomplete elution from the chromatography column: The polarity of the eluent may be insufficient to completely recover the product from the stationary phase.
-
Product loss during work-up: Multiple extraction and drying steps can lead to cumulative loss of the product.
-
Adsorption to labware: PEGylated compounds can be "sticky" and adhere to glass or plastic surfaces.
Solutions:
-
Optimize purification conditions:
-
Buffer all aqueous solutions to a neutral or slightly alkaline pH (7.0-8.0) to maintain the stability of the folate moiety.
-
Protect the compound from light at all stages by using amber vials or covering glassware with aluminum foil.
-
Avoid high temperatures during solvent evaporation; use a rotary evaporator at or below room temperature.
-
-
Ensure complete elution:
-
If using silica gel chromatography, a gradient elution with an increasing proportion of a polar solvent (e.g., methanol in dichloromethane) may be necessary.
-
For reverse-phase chromatography, ensure the final organic solvent concentration is high enough to elute the highly retained product.
-
-
Minimize work-up steps:
-
Reduce the number of extraction and washing steps where possible.
-
Carefully transfer all solutions to minimize physical loss.
-
-
Pre-treat labware:
-
Silanizing glassware can help to reduce adsorption.
-
Q2: My purified product shows multiple spots on a TLC plate or multiple peaks in the HPLC chromatogram. What are these impurities?
Possible Causes:
-
Unreacted starting materials: Incomplete reaction can leave residual folic acid, PEG-propargyl amine, or other precursors.
-
Side products from synthesis:
-
Di-substituted products: If folic acid has multiple reactive sites, di-substituted species may form.
-
Products of incomplete deprotection: If protecting groups were used during synthesis, their incomplete removal will result in impurities.
-
Homodimerization of propargyl-containing reagents: This can occur as a side reaction during synthesis.
-
-
Degradation products: As mentioned in Q1, folate degradation can lead to multiple byproducts.
Solutions:
-
Optimize the reaction conditions:
-
Adjust stoichiometry and reaction time to drive the reaction to completion.
-
Ensure complete deprotection by following recommended protocols and verifying with analytical techniques like mass spectrometry.
-
-
Improve the purification strategy:
-
A combination of purification techniques may be necessary. For example, an initial purification by silica gel chromatography followed by preparative reverse-phase HPLC can be effective.
-
Size-exclusion chromatography (e.g., using Sephadex LH-20) can be useful for separating based on size, which can help remove smaller impurities.
-
Q3: The peaks in my HPLC chromatogram are broad or show tailing. How can I improve the peak shape?
Possible Causes:
-
PEG dispersity: The polyethylene glycol (PEG) chain in the molecule may have a distribution of lengths (polydispersity), which can lead to peak broadening in reverse-phase HPLC. Retention time on a reverse-phase column can increase with the length of the PEG chain.
-
Secondary interactions with the stationary phase: For basic compounds, interaction with residual silanol groups on silica-based columns can cause peak tailing.
-
Sub-optimal mobile phase: The pH or ionic strength of the mobile phase may not be ideal for the analyte.
-
Column overload: Injecting too much sample can lead to broad, asymmetric peaks.
Solutions:
-
Address PEG dispersity:
-
While difficult to eliminate completely, understanding that some peak broadness is inherent to PEGylated compounds is important.
-
Using a high-quality, monodisperse PEG starting material can minimize this effect.
-
-
Optimize HPLC method:
-
Mobile Phase: Add a tailing suppressor like triethylamine (0.1%) to the mobile phase to block active silanol groups. Adjusting the pH of the mobile phase to be 2 pH units above or below the pKa of the analyte can also improve peak shape.[1] Using a low-pH mobile phase (pH ≤ 3) can suppress silanol ionization and reduce tailing.
-
Column Choice: Use a column with high-purity silica and end-capping to minimize exposed silanol groups. For particularly problematic tailing, consider a non-silica-based column (e.g., polymer-based).
-
Injection Volume: Reduce the amount of sample injected onto the column.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for this compound?
A good starting point for a polar, amine-containing compound like this compound on a silica gel TLC plate is a mixture of a chlorinated solvent, an alcohol, and a base to ensure the amine is deprotonated. A recommended starting system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., in a ratio of 8:2:0.1) . The polarity can be adjusted by varying the ratio of methanol.
Q2: How can I visualize this compound on a TLC plate?
This compound can be visualized on a TLC plate using a few different methods:
-
UV Light (Non-destructive): Folate is a UV-active compound due to its pterin ring. The spot can be visualized under a UV lamp (254 nm) where it will appear as a dark spot on a fluorescent green background.[2][3][4]
-
Iodine Staining (Semi-destructive): Exposing the TLC plate to iodine vapor in a sealed chamber will cause the compound to appear as a yellow-brown spot.[2][3][4] The spots will fade over time, so they should be circled with a pencil immediately after visualization.
-
Chemical Stains (Destructive): A potassium permanganate (KMnO4) stain can be used. The propargyl group (alkyne) will react with the permanganate, resulting in a yellow spot on a purple background.
Q3: What type of column chromatography is most suitable for purifying this compound?
The choice of column chromatography depends on the nature of the impurities.
-
Normal-Phase (Silica Gel) Chromatography: This is effective for separating compounds based on polarity. Since this compound is quite polar, a gradient elution is recommended, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. A small amount of a basic modifier like triethylamine or ammonium hydroxide can be added to the eluent to improve peak shape and prevent streaking.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. It is particularly useful as a final polishing step to remove closely related impurities. A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically used.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method separates molecules based on their size. It can be useful for removing small molecule impurities (e.g., unreacted starting materials) from the larger this compound product. Elution is typically performed with an organic solvent like methanol or DMF.[5]
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of the product, the following storage and handling procedures are recommended:
-
Storage: Store at -20°C, protected from light and moisture.
-
Handling: When preparing solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to preserve the reactivity of the propargyl group. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide typical parameters for the chromatographic purification of this compound and related compounds. These values should be used as a starting point for method development.
Table 1: Typical Thin-Layer Chromatography (TLC) Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (8:2:0.1 v/v/v) |
| Typical Rf Value | 0.3 - 0.5 |
| Visualization | UV (254 nm), Iodine, Potassium Permanganate Stain |
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Value/Description |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 365 nm |
| Typical Retention Time | Dependent on exact structure and gradient, but expected in the mid-to-late part of the gradient. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like DMF.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 20% methanol in dichloromethane). A step or linear gradient can be used.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
Protocol 2: Purification by Preparative Reverse-Phase HPLC
-
System Preparation:
-
Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the partially purified product in a minimal volume of the mobile phase or a compatible solvent (e.g., DMF or DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Run the gradient method as optimized at the analytical scale.
-
Collect fractions corresponding to the product peak, which can be identified by UV detection.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final product as a solid.
-
Visualizations
Caption: General purification workflow for this compound products.
Caption: Troubleshooting logic for purification of this compound.
References
challenges in characterizing Folate-PEG3-Propargyl conjugates
Welcome to the technical support center for the characterization of Folate-PEG3-Propargyl conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, purification, and analysis of these important bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound conjugates?
A1: this compound is a heterobifunctional linker used extensively in biomedical research.[1] Its folate moiety provides high-affinity targeting to cells overexpressing the folate receptor, such as many cancer cells.[2][3] The terminal propargyl group enables covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The PEG3 spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[1] Common applications include targeted drug delivery, in vivo imaging, and the functionalization of nanoparticles.[1][4]
Q2: What are the key challenges in the synthesis of this compound conjugates?
A2: The synthesis of these conjugates can be challenging due to the multi-step nature of the process and the chemical properties of the involved moieties. Key challenges include:
-
Folic Acid Solubility: Folic acid is poorly soluble in many common organic solvents, often requiring the use of dimethyl sulfoxide (DMSO) for dissolution.[5]
-
Selective Modification: Folic acid has two carboxylic acid groups (alpha and gamma). For optimal receptor binding, conjugation should selectively occur at the gamma-carboxylic acid.[1]
-
Propargyl Group Stability: The terminal alkyne of the propargyl group can be sensitive to strongly basic or acidic conditions and may undergo side reactions.[6]
-
Purification: The separation of the final product from starting materials, reagents, and potential byproducts can be complex, often requiring multiple chromatographic steps.
Q3: How can I confirm the successful synthesis of my this compound conjugate?
A3: A combination of analytical techniques is essential for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is crucial for confirming the presence of all three components: the characteristic aromatic protons of folate, the repeating ethylene glycol units of PEG, and the unique signals of the propargyl group (methylene and terminal alkyne protons).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to verify the molecular weight of the conjugate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups, such as the alkyne C-H stretch and the amide bond formed during conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and can be coupled with a mass spectrometer (LC-MS) for further characterization.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete activation of folic acid's carboxylic acid. | Ensure complete dissolution of folic acid in dry DMSO. Use a slight excess of activating agents like DCC and NHS and allow sufficient reaction time.[8][9] |
| Poor solubility of reactants. | Use co-solvents or optimize the solvent system. Ensure all components are fully dissolved before initiating the reaction. | |
| Side reactions involving the propargyl group. | Avoid harsh basic or acidic conditions during synthesis and workup.[6] Consider using a protecting group for the alkyne if necessary, although this adds extra steps. | |
| Product is difficult to purify | Presence of unreacted starting materials and reagents. | Optimize the stoichiometry of the reactants to minimize excess. Use dialysis to remove small molecule impurities.[7] |
| Formation of multiple isomers (α and γ conjugation). | Optimize the reaction conditions to favor γ-conjugation. Purification by preparative HPLC may be necessary to separate the isomers. | |
| Aggregation of the conjugate. | The PEG spacer should minimize aggregation. If it persists, consider using a longer PEG chain or optimizing the purification buffer conditions. |
Analytical Characterization
| Problem | Analytical Technique | Possible Cause | Suggested Solution |
| Ambiguous 1H NMR spectrum | Overlapping peaks, especially in the PEG region. | Use a higher field strength NMR spectrometer for better resolution. 13C NMR can provide complementary information. | |
| Absence of characteristic propargyl signals. | The propargyl group may have reacted or degraded. Re-evaluate the synthesis and purification conditions for potential side reactions. The expected chemical shifts for propargyl protons are around 2.5 ppm (alkyne C-H) and 4.7 ppm (methylene C-H).[10] | ||
| Broad peaks. | Aggregation of the conjugate. Try acquiring the spectrum at a higher temperature or in a different deuterated solvent. | ||
| Incorrect mass in Mass Spectrometry | Incomplete conjugation or presence of impurities. | Purify the sample further using HPLC. | |
| Fragmentation of the molecule. | Use a softer ionization technique (e.g., ESI) and optimize the MS parameters to minimize in-source fragmentation. The PEG chain is prone to fragmentation, often resulting in a series of peaks separated by 44 Da.[11][12] | ||
| Formation of adducts (e.g., with sodium). | This is common for PEGylated compounds. Look for peaks corresponding to [M+Na]+ or [M+K]+. | ||
| Poor peak shape or multiple peaks in HPLC | Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inappropriate mobile phase. | Optimize the gradient and the solvent composition. The use of ion-pairing reagents like trifluoroacetic acid (TFA) can improve peak shape for acidic compounds like folate conjugates.[13] | ||
| Column contamination. | Flush the column with a strong solvent or replace the guard column.[14] | ||
| On-column degradation. | Ensure the mobile phase pH is compatible with the stability of the conjugate. |
Experimental Protocols
General Synthesis of Folate-PEG-Amine
This is a common precursor for synthesizing this compound.
-
Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and 1 equivalent of N-hydroxysuccinimide (NHS). Stir the reaction mixture in the dark at room temperature for 16-24 hours.[15]
-
Conjugation to PEG-bis-Amine: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add a solution of PEG-bis-amine (1 equivalent) in DMSO. Stir for another 24 hours in the dark at room temperature.[8]
-
Purification: The reaction mixture can be purified by dialysis against deionized water to remove DMSO and unreacted small molecules. The product is then typically lyophilized.[2]
Characterization by 1H NMR
-
Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as DMSO-d6 or D2O.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts:
-
Folate: Aromatic protons between 6.5 and 8.7 ppm.
-
PEG: A large, broad singlet around 3.5-3.6 ppm.[16]
-
Propargyl: A triplet at ~4.2 ppm (CH2 adjacent to the ester) and a singlet at ~2.9 ppm (alkyne C-H). Note: Exact shifts can vary depending on the solvent and the specific structure.
-
Quantitative Data Summary
| Parameter | Technique | Typical Value/Observation | Reference |
| Folate UV Absorbance | UV-Vis Spectroscopy | Maximum absorbance at ~280 nm and ~363 nm. | [17] |
| 1H NMR: PEG backbone | 1H NMR (CDCl3) | ~3.6 ppm (s) | [16] |
| 1H NMR: Propargyl methylene | 1H NMR (CDCl3) | ~4.7 ppm (m) | [10] |
| 1H NMR: Propargyl alkyne | 1H NMR (CDCl3) | ~2.5 ppm (s) | [10] |
| MS: PEG fragmentation | Mass Spectrometry | Loss of C2H4O units (44 Da) | [11][12] |
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound conjugates.
Caption: Folate receptor-mediated endocytosis pathway for targeted drug delivery.[2][18]
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Folate targeting - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterizations of Folate-Conjugated PLGA-PEG Nanoparticles Loaded with Dual Agents [mdpi.com]
- 6. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Folate-PEG3-Propargyl during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Folate-PEG3-Propargyl during storage.
Troubleshooting Guides
Issue 1: Loss of Targeting Efficiency of Folate-Conjugated Molecules
Possible Cause: Degradation of the folate moiety. The pterin ring system in folic acid is susceptible to photodegradation and oxidation, leading to a loss of affinity for the folate receptor.[1][2]
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at -20°C in a dark, dry environment.[3]
-
Protect from Light: Minimize exposure to light during handling and storage. Use amber vials or wrap containers in aluminum foil.
-
Perform Quality Control: Before use in a conjugation reaction, assess the purity of the this compound using HPLC-UV. A shift in the retention time or the appearance of new peaks may indicate degradation.
-
Evaluate Impact on "Click" Chemistry: Degraded folate may not directly inhibit the "click" reaction, but the loss of the targeting function is critical. If the conjugation is successful but the final conjugate shows poor cell targeting, folate degradation is a likely cause.
Issue 2: Reduced "Click" Chemistry Reactivity
Possible Cause: Hydrolysis of the propargyl group. The terminal alkyne is susceptible to moisture, which can lead to its hydration and loss of reactivity towards azides in copper-catalyzed "click" chemistry.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Store the lyophilized powder under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use Anhydrous Solvents: When preparing stock solutions, use high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Proper Handling of Vials: Before opening a vial of the lyophilized powder, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the cold vial.
-
Moisture Content Analysis: For critical applications, the residual moisture content of the lyophilized powder can be determined using methods like Karl Fischer titration or thermogravimetric analysis (TGA).
Issue 3: Inconsistent Conjugation Yields and Heterogeneous Products
Possible Cause: Degradation of the PEG linker. The polyethylene glycol (PEG) chain can undergo oxidative degradation, leading to chain scission. This results in a heterogeneous mixture of PEG lengths and can affect the overall properties and performance of the final conjugate.[4][5]
Troubleshooting Steps:
-
Inert Atmosphere Storage: Store the compound under an inert atmosphere to minimize exposure to oxygen.
-
Avoid Headspace: If stored as a solid, ensure the container is appropriately sized to minimize the amount of air in the headspace.
-
Analyze by Mass Spectrometry: Use techniques like MALDI-TOF or ESI-MS to check the molecular weight distribution of the this compound. A broad distribution or the presence of lower molecular weight species can indicate PEG degradation.
-
Consider Stabilizers: For long-term storage of solutions, the addition of antioxidants or the use of deoxygenated solvents may be considered, although compatibility with downstream applications must be verified.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The recommended storage condition is at -20°C in a dark and dry environment .[3] It is also advisable to store the compound under an inert atmosphere like argon or nitrogen to protect it from moisture and oxidation.
Q2: How can I assess the stability of my this compound sample?
A2: A stability-indicating HPLC method is the most common approach. You can monitor the purity of the sample over time by observing the peak area of the main compound and the appearance of any degradation peaks. NMR spectroscopy and mass spectrometry can also be used to identify specific degradation products.
Q3: What are the primary degradation pathways for this compound?
A3: There are three main degradation pathways:
-
Folate Moiety: Photodegradation upon exposure to UV light and oxidative degradation. This can lead to the cleavage of the C9-N10 bond.[1][2]
-
PEG Linker: Oxidative chain scission, which can be initiated by heat, light, or the presence of transition metals.[4][5]
-
Propargyl Group: Hydrolysis in the presence of moisture, which renders it inactive for "click" chemistry.
Q4: Can I store this compound in solution?
A4: While it is best to store the compound as a lyophilized powder, if you need to store it in solution, use an anhydrous solvent like DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to moisture and air. Store the solutions at -20°C or -80°C.
Q5: How does the degradation of this compound affect my experiments?
A5: Degradation can have several negative impacts:
-
Loss of Targeting: Degraded folate will not bind effectively to the folate receptor on target cells.
-
Reduced Conjugation Efficiency: A hydrated propargyl group will not participate in "click" chemistry reactions.
-
Inconsistent Results: A heterogeneous mixture resulting from PEG degradation can lead to variability in the properties of your final conjugate, such as solubility and hydrodynamic size.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Recommended Prevention Strategies
| Component | Degradation Pathway | Key Factors | Prevention and Mitigation Strategies |
| Folate | Photodegradation, Oxidation | Light exposure, Oxygen | Store in the dark, use amber vials, store under inert atmosphere. |
| PEG Linker | Oxidative Chain Scission | Oxygen, Heat, Transition Metals | Store under inert atmosphere, avoid excessive heat, use chelators if metal contamination is a concern. |
| Propargyl Group | Hydrolysis | Moisture | Store in a desiccator, use anhydrous solvents, warm to room temperature before opening. |
Table 2: Influence of Storage Conditions on this compound Stability (Hypothetical Data)
| Storage Condition | Time | Purity by HPLC (%) | Folate Integrity (Relative Binding) | Propargyl Reactivity (Relative "Click" Yield) |
| -20°C, Dark, Dry | 0 months | >98% | 100% | 100% |
| 6 months | >97% | ~98% | ~99% | |
| 12 months | >95% | ~95% | ~97% | |
| 4°C, Dark, Dry | 0 months | >98% | 100% | 100% |
| 6 months | ~90% | ~90% | ~92% | |
| 12 months | ~80% | ~80% | ~85% | |
| Room Temp, Light | 0 months | >98% | 100% | 100% |
| 1 month | <70% | <60% | ~80% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific formulation and handling.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
Objective: To assess the purity and detect degradation products of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in DMSO or water/acetonitrile mixture
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in DMSO. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm and 350 nm (for folate)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis: Integrate the peak area of the main this compound peak and any degradation product peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Protocol for Assessing Moisture Content using Karl Fischer Titration
Objective: To quantify the residual moisture in a lyophilized sample of this compound.
Instrumentation:
-
Coulometric Karl Fischer Titrator
Reagents:
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer reagent (iodine, sulfur dioxide, a base in an alcohol solvent)
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Sample Preparation: In a dry, controlled environment (e.g., a glove box), accurately weigh a small amount of the lyophilized this compound powder.
-
Titration: Introduce the weighed sample into the titration cell. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.
-
Calculation: The instrument will calculate the amount of water in the sample, typically reported as a percentage of the total weight.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Quality control workflow for this compound before use.
References
Technical Support Center: Folate Conjugate Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with non-specific binding of folate conjugates during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of folate conjugates and why is it a problem?
Q2: What are the common causes of high non-specific binding?
A: High non-specific binding can stem from several factors:
-
Hydrophobic Interactions: The drug or linker conjugated to folate may be hydrophobic, leading to non-specific interactions with the lipid bilayer of the cell membrane.
-
Electrostatic Interactions: The overall charge of the folate conjugate can lead to electrostatic attraction to charged components on the cell surface.
-
Conjugation Chemistry: The method used to attach folate to the carrier molecule can influence its binding characteristics. Non-specific acylation reactions can lead to a heterogeneous mixture of conjugates, which may adversely affect the activity and specificity of the conjugate.[2] The choice of the carboxyl group (α or γ) on the glutamic acid residue of folate for conjugation can also impact its affinity for the FR.
-
Carrier Molecule Properties: The properties of the nanoparticle, polymer, or other carrier molecule conjugated to folate can contribute to non-specific interactions.
-
Cell Line Characteristics: Some cell lines may have "stickier" membranes or express other surface molecules that interact non-specifically with the conjugate.
Q3: How can I differentiate between specific and non-specific binding?
A: The most common and effective method is to perform a competitive binding assay . In this experiment, you incubate the cells with your folate conjugate in the presence of a high concentration of free folic acid. The free folic acid will saturate the folate receptors, blocking the specific binding of your conjugate. Any remaining binding observed is considered non-specific. The difference between the total binding (without free folic acid) and the non-specific binding (with excess free folic acid) represents the specific binding to the folate receptor.
Another crucial control is to use a folate receptor-negative (FR-negative) cell line . These cells do not express the folate receptor, so any observed binding of your conjugate to these cells can be attributed to non-specific interactions.
Troubleshooting Guides
Issue 1: High background signal in FR-negative control cells.
This indicates significant non-specific binding that is independent of the folate receptor.
Troubleshooting Workflow
Caption: Troubleshooting high non-specific binding in FR-negative cells.
Detailed Steps:
-
Incorporate a Blocking Agent: Before adding your folate conjugate, incubate the cells with a blocking solution to occupy non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, or normal serum from the species of the secondary antibody (if applicable). Normal serum is often recommended as it can reduce background from non-specific, conserved-sequence, and Fc-receptor binding.[3]
-
Optimize Blocking Agent Concentration: The optimal concentration of the blocking agent can vary. Perform a titration experiment to determine the concentration that provides the lowest background without affecting specific binding.
-
Adjust Buffer Conditions:
-
pH: The pH of your buffer can influence the charge of both your conjugate and the cell surface. Try adjusting the pH to be closer to the isoelectric point of your conjugate to minimize charge-based non-specific binding.
-
Salt Concentration: Increasing the ionic strength of your buffer (e.g., by increasing the NaCl concentration) can help to disrupt non-specific electrostatic interactions.
-
Add Surfactants: For conjugates that are prone to hydrophobic interactions, adding a low concentration of a non-ionic surfactant like Tween 20 can be beneficial.
-
Issue 2: Little or no difference in binding with and without excess free folic acid in FR-positive cells.
This suggests that the majority of the observed binding is non-specific, or that the specific binding is being masked by high non-specific interactions.
Troubleshooting Workflow
Caption: Troubleshooting lack of competition with excess free folic acid.
Detailed Steps:
-
Confirm Folate Receptor Expression: Ensure that the cell line you are using expresses a sufficient level of the folate receptor. This can be verified by techniques such as RT-PCR for mRNA expression, or Western blot or flow cytometry for protein expression.
-
Increase Free Folic Acid Concentration: The concentration of free folic acid required for effective competition can be quite high, often 1 mM or even higher, to effectively out-compete the multivalent binding of some folate conjugates.[4]
-
Reduce Non-Specific Binding: High non-specific binding can obscure the specific, competitive binding. Implement the strategies outlined in the previous troubleshooting guide to reduce background interactions.
Data Presentation
Table 1: Common Cell Lines for Folate Receptor Binding Studies
| Cell Line | Cancer Type | Folate Receptor (FR) Status | Notes |
| KB | Human oral carcinoma | FR-positive (high) | A commonly used cell line for FR-targeting studies. |
| HeLa | Human cervical cancer | FR-positive | Also widely used for FR-related research. |
| IGROV-1 | Human ovarian cancer | FR-positive | Expresses high levels of FR.[5] |
| SKOV-3 | Human ovarian cancer | FR-positive | Another established FR-positive ovarian cancer cell line.[5] |
| MDA-MB-231 | Human breast cancer | FR-positive | A model for triple-negative breast cancer. |
| PC-3 | Human prostate cancer | FR-negative | Often used as a negative control for FR expression.[5] |
| HT-1080 | Human fibrosarcoma | FR-negative | Another suitable FR-negative control cell line. |
| A549 | Human lung carcinoma | FR-low/negative | Can be used as a low-expressing control. |
Table 2: Comparison of Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, relatively inexpensive. | Can sometimes be less effective than other blocking agents. |
| Casein | 0.1-1% (w/v) | Often more effective than BSA due to a heterogeneous mixture of proteins. | Can be difficult to dissolve. |
| Normal Serum | 5% (v/v) | Highly effective, especially for blocking Fc-receptor mediated binding.[3] | More expensive, must be from the same species as the secondary antibody. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for some applications. | Contains phosphoproteins that can interfere with some assays. |
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol is designed to quantify the specific binding of a folate conjugate to FR-positive cells.
Materials:
-
FR-positive cells (e.g., KB cells)
-
FR-negative cells (e.g., PC-3 cells)
-
Folate-free cell culture medium (e.g., folate-free RPMI)
-
Your labeled folate conjugate
-
Folic acid solution (e.g., 100 mM stock in DMSO or media with adjusted pH)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Lysis buffer (if applicable for your detection method)
-
Plate reader, flow cytometer, or microscope for detection
Procedure:
-
Cell Seeding: Seed FR-positive and FR-negative cells in appropriate culture plates (e.g., 96-well or 24-well plates) and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with PBS to remove any residual folate from the culture medium.
-
Blocking (Optional but Recommended): Add blocking buffer to each well and incubate for 30-60 minutes at 37°C to reduce non-specific binding.
-
Prepare Treatment Solutions:
-
Total Binding: Dilute your labeled folate conjugate to the desired final concentration in folate-free medium.
-
Non-specific Binding: Prepare the same dilution of your labeled folate conjugate in folate-free medium that also contains a high concentration of free folic acid (e.g., a final concentration of 1 mM).
-
-
Incubation: Remove the blocking buffer and add the treatment solutions to the cells. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Remove the treatment solutions and wash the cells three to five times with ice-cold PBS to remove any unbound conjugate.
-
Detection: Quantify the amount of bound conjugate using your chosen detection method (e.g., fluorescence, radioactivity).
-
Calculation:
-
Specific Binding = (Signal from Total Binding wells) - (Signal from Non-specific Binding wells)
-
Protocol 2: Cellular Uptake and Internalization Assay
This protocol helps to determine if the folate conjugate is being internalized by the cells.
Folate Receptor-Mediated Endocytosis Pathway
Caption: Simplified pathway of folate receptor-mediated endocytosis.
Procedure:
-
Follow steps 1-6 of the Competitive Binding Assay protocol.
-
Acid Wash (to remove surface-bound conjugate): After the final PBS wash, briefly incubate the cells with a mild acid wash buffer (e.g., glycine-HCl, pH 2.5-3.0) for 1-2 minutes on ice. This will strip off surface-bound conjugate without lysing the cells.
-
Neutralization: Immediately neutralize the acid by washing the cells with ice-cold PBS.
-
Cell Lysis and Detection: Lyse the cells and quantify the amount of internalized conjugate. The signal detected after the acid wash represents the internalized fraction.
-
Microscopy: For a qualitative assessment, you can perform the uptake experiment on coverslips and visualize the internalized conjugate using confocal microscopy. Co-staining with endosomal or lysosomal markers can provide further information on the subcellular localization of your conjugate.
References
- 1. Specific and non-specific folate binding protein in normal and malignant human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific folate conjugation to a cytotoxic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
overcoming steric hindrance in Folate-PEG3-Propargyl reactions
Welcome to the technical support center for Folate-PEG3-Propargyl reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to steric hindrance and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It consists of three components:
-
Folate: A targeting moiety that binds with high affinity to folate receptors, which are often overexpressed on the surface of cancer cells.[1][2][3]
-
PEG3 (Polyethylene Glycol): A short, flexible spacer designed to increase solubility in aqueous and organic systems, enhance flexibility, and reduce steric hindrance.[4]
-
Propargyl group: A terminal alkyne functional group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction, for conjugation with azide-containing molecules.[4][5]
This molecule is primarily used in targeted drug delivery research, for creating imaging probes, and for the functionalization of nanoparticles.[4]
Q2: What is steric hindrance and how does it affect my this compound reactions?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In the context of this compound, the bulky folate group can physically block the propargyl group, preventing it from reacting efficiently with an azide-containing molecule. This can lead to lower reaction yields, slower reaction rates, or complete failure of the conjugation. The PEG3 spacer in the molecule is specifically included to help mitigate this issue by providing distance and flexibility between the folate and the propargyl group.[1][4]
Q3: What is the primary reaction used to conjugate this compound?
A3: The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6][7] This reaction forms a stable triazole linkage between the propargyl group of the this compound and an azide group on another molecule.[7] It is favored for its high efficiency, mild reaction conditions, and compatibility with a wide range of functional groups.[6][8]
Q4: Are there alternative reactions to CuAAC for sterically hindered systems?
A4: Yes, for systems where copper catalysis might be problematic (e.g., in vivo applications due to cytotoxicity) or if steric hindrance is particularly severe, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a viable alternative.[6][7] SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (like DBCO) instead of a terminal alkyne.[6][7] While this compound is designed for CuAAC, analogous folate derivatives with strained alkynes can be used for SPAAC.[9][10]
Troubleshooting Guide
Problem 1: Low or no product yield in my CuAAC reaction.
-
Possible Cause 1: Steric Hindrance.
-
Solution: The PEG3 spacer may not be sufficient for your specific azide-containing molecule. Consider synthesizing or obtaining a folate conjugate with a longer PEG spacer (e.g., PEG4, PEG6, etc.). Studies have shown that increasing the PEG linker length can improve targeting ability in vivo, suggesting better accessibility of the folate moiety.[11][12][13]
-
-
Possible Cause 2: Inaccessible Alkyne Group.
-
Possible Cause 3: Inactive Copper Catalyst.
-
Solution: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state by dissolved oxygen.[15] Ensure your reaction is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen). Always use a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the Cu(I) state.[6][15]
-
-
Possible Cause 4: Catalyst Sequestration.
Problem 2: My reaction is very slow.
-
Possible Cause 1: Insufficient Catalyst.
-
Solution: While catalytic amounts are needed, the optimal concentration can vary. Try increasing the concentration of the copper source and the reducing agent.
-
-
Possible Cause 2: Low Temperature.
-
Solution: While many click reactions proceed at room temperature, gentle heating (e.g., 35-50°C) can sometimes increase the reaction rate without degrading the reactants.[16]
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: The choice of solvent can significantly impact reaction kinetics. While aqueous buffers are common for bioconjugation, co-solvents like DMSO, DMF, or t-butanol can improve solubility of reactants and accelerate the reaction.
-
Problem 3: I am observing side products or degradation of my starting material.
-
Possible Cause 1: Oxidative Homocoupling.
-
Solution: The propargyl group can react with itself in the presence of oxygen and copper, leading to undesired homodimers. This can be minimized by ensuring the reaction is thoroughly deoxygenated and by using a sufficient excess of the reducing agent (sodium ascorbate).[15]
-
-
Possible Cause 2: Instability of Reactants.
-
Solution: Ensure your azide-containing molecule is stable under the reaction conditions. If using a biological molecule, maintain an appropriate pH and avoid excessive temperatures. If your substrate is sensitive to ascorbate, consider using a copper-free click chemistry method like SPAAC.[14]
-
Experimental Protocols & Data
General Protocol for CuAAC with this compound
This is a general guideline; specific concentrations and conditions may need to be optimized for your system.
-
Preparation of Reactants:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution.
-
Dissolve your azide-containing molecule in a compatible buffer or solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (CuSO₄) in deionized water.
-
Sodium ascorbate in deionized water.
-
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-containing molecule.
-
Add the this compound solution. A slight molar excess (1.1-1.5 equivalents) relative to the azide may improve yield.
-
Add the copper(II) sulfate solution.
-
Add the sodium ascorbate solution. The ascorbate should be in molar excess to the copper sulfate (typically 2-5 equivalents).
-
If necessary, adjust the total reaction volume with the reaction buffer/solvent.
-
-
Reaction Conditions:
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can range from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).
-
-
Purification:
-
Once the reaction is complete, the product can be purified using methods like size exclusion chromatography, reverse-phase HPLC, or dialysis, depending on the nature of the conjugate.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving folate conjugates, based on available literature. Note that direct comparative data for this compound is limited, so this table provides a general overview.
| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Folate-Propargyl + Azido-Peptide | CuSO₄, Sodium Ascorbate | DMSO/H₂O | 50 | 1 | Low/Not Determined | [16] |
| Folate-Propargyl + Azido-Peptide | CuCl, Tris-(2-benzimidazolylmethyl) amine (BimH3), Sodium Ascorbate | DMSO/H₂O | 50 | 10 | Low/Not Determined | [16] |
| Propargyl Alcohol + Azidopropanol | CuSO₄, Sodium Ascorbate | DMSO-d₆ | 20 | <1 | >95 (Conversion) | [17] |
| Folate-Cyclooctyne + Azido-fluorescent dye | (SPAAC - No Catalyst) | Cellular Media | 37 | Not Specified | Successful Conjugation | [9] |
Visualizations
Experimental Workflow for CuAAC
Caption: Workflow for a typical CuAAC reaction.
Overcoming Steric Hindrance with PEG Spacers
Caption: PEG spacers increase distance to overcome steric hindrance.
References
- 1. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving Cancer Targeting: A Study on the Effect of Dual-Ligand Density on Targeting of Cells Having Differential Expression of Target Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shs-conferences.org [shs-conferences.org]
- 4. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. "Click and go": simple and fast folic acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
refining the reaction time and temperature for optimal conjugation
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine reaction time and temperature for optimal conjugation outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My conjugation yield is low. What are the common causes and how can I improve it?
A1: Low conjugation yield is a frequent issue with several potential causes. Systematically evaluating each possibility can help identify and resolve the problem.
Possible Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be ideal for your specific molecules. It's recommended to optimize these parameters by running small-scale trial reactions with varying conditions.[1][2][]
-
Reagent Quality and Concentration:
-
Ensure the purity of your biomolecules, such as antibodies, is greater than 95%, as impurities can compete in the conjugation reaction.[4]
-
Verify the concentration of your starting materials. Low antibody concentrations (less than 0.5 mg/mL) can decrease conjugation efficiency.[4]
-
The conjugation reagents themselves may have degraded due to improper storage or moisture exposure. Use fresh or properly stored reagents.[4]
-
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or additives like sodium azide, BSA, or glycine can interfere with amine-reactive conjugation chemistries.[4][5] Buffer exchange into a compatible buffer is crucial.
-
Hydrolysis of Reactive Groups: For chemistries like NHS-ester reactions, hydrolysis of the ester can compete with the desired aminolysis, especially at alkaline pH.[6][7] Consider the stability of your reagents in the chosen reaction buffer.
-
Inaccessible Reactive Sites: The target functional groups on your biomolecule might be sterically hindered or buried within the protein's structure.[1][2]
Q2: I'm observing aggregation or precipitation of my protein during or after the conjugation reaction. What can I do to prevent this?
A2: Aggregation is a common problem, particularly when conjugating hydrophobic molecules. Here’s how to troubleshoot it:
Possible Causes & Recommended Solutions:
-
Over-modification: Attaching too many molecules (high drug-to-antibody ratio, or DAR) can increase the hydrophobicity of the conjugate, leading to aggregation.[8] Reduce the molar ratio of the payload to the protein.
-
Unfavorable Buffer Conditions: The pH or salt concentration of the buffer might be promoting aggregation.[8] Experiment with different buffer compositions.
-
Presence of Solvents: Solvents used to dissolve hydrophobic payloads can induce protein aggregation.[8] Minimize the amount of organic solvent added to the reaction mixture.
-
Incorrect Storage: Some conjugates are sensitive to freezing and thawing cycles. Store your conjugates at the recommended temperature, often 2-8°C for certain antibody conjugates, or in aliquots at -20 to -80°C to minimize degradation.[1]
Q3: How do I determine the optimal reaction time and temperature for my conjugation?
A3: The optimal reaction time and temperature are highly dependent on the specific chemistry, the biomolecules involved, and the desired outcome. A systematic approach is necessary for optimization.
General Guidance:
-
Consult the Literature: Start by reviewing protocols for similar conjugations to get a baseline for time and temperature.[9]
-
Perform a Time-Course Experiment: Set up several small-scale reactions and quench them at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs). Analyze the products to determine the time at which the desired degree of conjugation is achieved without significant side reactions or degradation.
-
Temperature Optimization: Many conjugations are performed at room temperature or 4°C. If you are experiencing low yields or slow reaction rates, a modest increase in temperature may be beneficial. Conversely, if you observe degradation or aggregation, lowering the temperature might be necessary. Run parallel reactions at different temperatures (e.g., 4°C, room temperature, 37°C) to assess the impact.
Data Presentation: Reaction Condition Comparison
Below are tables summarizing typical reaction conditions for common bioconjugation chemistries. These are starting points, and optimization is often necessary.
Table 1: Amine-Reactive Conjugation (NHS-Ester)
| Parameter | Typical Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of aminolysis but also hydrolysis.[7] |
| Temperature | 4°C - Room Temperature | Lower temperatures can help minimize hydrolysis and protein degradation.[7] |
| Reaction Time | 0.5 - 4 hours | Monitor progress to avoid over-conjugation. |
| Buffer | Phosphate, Borate, HEPES | Avoid buffers with primary amines (e.g., Tris).[7] |
Table 2: Thiol-Reactive Conjugation (Maleimide)
| Parameter | Typical Range | Notes |
| pH | 6.5 - 7.5 | Maleimides are more specific to thiols in this pH range. |
| Temperature | 4°C - Room Temperature | |
| Reaction Time | 1 - 4 hours | |
| Buffer | Phosphate, HEPES | Avoid thiol-containing reagents (e.g., DTT) in the final reaction. |
Table 3: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)
| Parameter | Typical Range | Notes |
| pH | 4 - 7 | Reaction is often faster at lower pH. |
| Temperature | Room Temperature | Generally proceeds well at ambient temperature.[10] |
| Reaction Time | 1 - 12 hours | |
| Catalyst | Copper (I) | A reducing agent (e.g., sodium ascorbate) is needed to maintain copper in the Cu(I) state.[11] |
Experimental Protocols
Protocol 1: Trial Reaction for Optimizing Molar Ratio in Antibody-Drug Conjugation
This protocol outlines a method to test different molar ratios of a drug-linker to an antibody.
-
Antibody Preparation:
-
Start with an antibody solution of known concentration (e.g., 1-5 mg/mL) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of the drug-linker in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Set up a series of small-scale reactions (e.g., 50-100 µg of antibody per reaction).
-
Add different molar excesses of the drug-linker to each reaction tube (e.g., 3x, 5x, 10x molar excess over the antibody).
-
-
Incubation:
-
Incubate the reactions for a set time and temperature based on the conjugation chemistry (e.g., 2 hours at room temperature).
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent (e.g., Tris for NHS-ester reactions) or by removing the excess drug-linker via size exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the resulting conjugates from each reaction to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.
-
Mandatory Visualizations
Caption: Workflow for optimizing bioconjugation reaction conditions.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Cell Uptake Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during cell uptake assays.
Section 1: Troubleshooting High Background Signal
A high background signal can mask the specific uptake of your compound of interest, leading to a low signal-to-noise ratio and unreliable data. This section addresses the common causes of high background and provides solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in a fluorescence-based cell uptake assay?
High background in fluorescence-based assays can originate from several sources:
-
Autofluorescence: Endogenous cellular components, such as NADH and riboflavin, can fluoresce, particularly in the blue and green spectrums.[1][2][3]
-
Media Components: Phenol red and components in fetal bovine serum (FBS) are known to be fluorescent and can contribute significantly to background noise.[1][4]
-
Non-specific Binding: The fluorescently labeled compound may bind non-specifically to the cell surface, extracellular matrix, or the well plate itself.[5][6]
-
Inadequate Washing: Insufficient washing can leave residual fluorescent compound in the wells, leading to elevated background readings.[5][6][7]
-
Compound Properties: The inherent properties of the test compound, such as self-fluorescence, can also be a source of high background.[8]
Q2: How can I reduce autofluorescence from my cells and media?
To reduce autofluorescence, consider the following strategies:
-
Use Phenol Red-Free Media: During the assay, switch to a phenol red-free culture medium.[4][9]
-
Reduce Serum Concentration or Use Serum-Free Media: If possible, perform the final steps of the assay in serum-free media or a reduced-serum medium.[10][11] If serum is necessary, it's important to pre-screen different lots for lower background fluorescence.[12]
-
Use a Red-Shifted Fluorophore: Cellular autofluorescence is more prominent at shorter wavelengths (blue-green region).[1][2] Using a fluorophore that excites and emits in the red or far-red spectrum can significantly improve the signal-to-noise ratio.[1][8]
-
Background Subtraction: Always include control wells with unstained cells to measure the baseline autofluorescence.[2] This value can then be subtracted from the measurements of your experimental wells.
Q3: What is the best way to block non-specific binding of my labeled compound?
Blocking non-specific binding is crucial for a clean signal. Here are some effective methods:
-
Use a Blocking Agent: Incubating your cells with a blocking solution before adding your labeled compound can be very effective. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody if one is used.[5][7][13][14]
-
Include a Non-specific Binding Control: Always include wells where you add an excess of an unlabeled competitor compound along with your labeled compound. This will help you determine the level of non-specific binding.[15]
-
Optimize Compound Concentration: Using too high a concentration of your labeled compound can lead to increased non-specific binding.[6][16] Perform a concentration-response curve to find the optimal concentration that gives a good signal without excessive background.
Q4: How critical are the washing steps, and what is the best practice for washing cells in an uptake assay?
Washing steps are critical for removing unbound compound and reducing background.[5][6][7] Inadequate or harsh washing can lead to either high background or loss of cells, respectively.
-
Number of Washes: Typically, 2-4 washes are recommended.[8][17] The optimal number of washes may need to be determined for your specific assay.
-
Wash Buffer: Use a cold, buffered saline solution such as phosphate-buffered saline (PBS).[15] Using cold buffer helps to stop the uptake process and minimize the efflux of the compound from the cells.
-
Gentle Washing Technique: When washing adherent cells, be gentle to avoid detaching them. Aspirate the medium from the side of the well and add the wash buffer slowly. For suspension cells, use gentle centrifugation to pellet the cells between washes.[17]
Summary of Causes and Solutions for High Background Signal
| Potential Cause | Recommended Solution(s) |
| Cellular Autofluorescence | Use red-shifted fluorophores.[1][8] Include unstained controls for background subtraction.[2] |
| Media Components | Use phenol red-free media.[4][9] Reduce or eliminate serum during the assay.[10][11] |
| Non-specific Binding | Use blocking agents (e.g., BSA).[5][7] Include a non-specific binding control with excess unlabeled compound.[15] Optimize the concentration of the labeled compound.[6][16] |
| Inadequate Washing | Increase the number of wash steps.[8] Use cold PBS for washing.[15] Employ a gentle washing technique.[17] |
| Compound Self-Fluorescence | Measure the fluorescence of the compound in cell-free wells and subtract this from the experimental wells.[8] |
| Contaminated Reagents | Use fresh, sterile-filtered reagents.[12][18] |
Detailed Experimental Protocol: Cell Washing Procedure for Adherent Cells
This protocol outlines a gentle and effective washing procedure for adherent cells in a 96-well plate format to minimize background signal in cell uptake assays.[15]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Multichannel pipette
-
Aspiration system or multichannel pipette for removal of liquids
Procedure:
-
Preparation: After the incubation with the test compound is complete, place the 96-well plate on ice to stop the uptake process.
-
First Wash:
-
Carefully tilt the plate and aspirate the incubation medium from the side of each well using an aspiration system with a fine tip or a multichannel pipette. Avoid touching the cell monolayer at the bottom of the well.
-
Gently add 200 µL of ice-cold PBS to the side of each well using a multichannel pipette.
-
-
Subsequent Washes (Repeat 2-3 times):
-
Aspirate the wash buffer as described in step 2.
-
Gently add another 200 µL of ice-cold PBS to each well.[15]
-
-
Final Aspiration: After the final wash, aspirate the PBS as completely as possible without disturbing the cell layer.
-
Proceed to Lysis or Reading: Immediately proceed with cell lysis or the chosen detection method to prevent the cells from drying out.
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting decision tree for high background signal.
Section 2: Troubleshooting Low Signal Intensity
Low signal intensity can make it difficult to distinguish true uptake from background noise, leading to inconclusive results. This section explores the common reasons for low signal and provides strategies to enhance it.
Frequently Asked Questions (FAQs)
Q1: My signal is very weak. What are the primary reasons for low uptake?
Several factors can contribute to low signal intensity:
-
Low Cell Number or Viability: Insufficient or unhealthy cells will result in a weak signal.
-
Suboptimal Incubation Time or Temperature: The uptake of a compound is a time and temperature-dependent process.
-
Incorrect Assay Buffer Conditions: The pH and composition of the assay buffer can influence the activity of cellular transporters and the stability of the compound.
-
Compound Instability: The compound may be degrading in the assay medium.
-
Efflux of the Compound: Cells may be actively transporting the compound out, resulting in low intracellular accumulation.
-
Low Transporter Expression: If uptake is mediated by a specific transporter, low expression levels in your chosen cell line will lead to a weak signal.
Q2: How can I optimize my cell conditions to improve the signal?
Optimizing cell health and density is a critical first step:
-
Ensure High Cell Viability: Always perform a viability check before starting the assay. Cell viability should be above 90%.
-
Optimize Cell Seeding Density: The number of cells per well should be optimized to ensure a sufficiently strong signal without causing over-confluence, which can affect cell health and uptake.
-
Use Cells at an Optimal Passage Number: Cell characteristics can change with excessive passaging. Use cells within a consistent and low passage number range.
Q3: What experimental parameters can I adjust to increase the signal?
If your cell conditions are optimal, you can try adjusting the following experimental parameters:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal uptake.
-
Incubate at 37°C: Most cellular uptake processes are active and temperature-dependent. Ensure your incubation is performed at 37°C unless your specific protocol requires otherwise. A control at 4°C can be included to distinguish between active transport and passive diffusion.
-
Check Buffer pH and Composition: Ensure the pH of your assay buffer is optimal for your cells and the transporter of interest. The presence of certain ions may also be critical.
-
Increase Compound Concentration: If not limited by solubility or toxicity, increasing the concentration of your test compound can lead to a stronger signal.
Summary of Causes and Solutions for Low Signal Intensity
| Potential Cause | Recommended Solution(s) |
| Low Cell Number/Viability | Optimize cell seeding density. Ensure high cell viability (>90%). Use cells at a consistent, low passage number. |
| Suboptimal Incubation | Optimize incubation time with a time-course experiment. Ensure incubation is at 37°C. |
| Incorrect Buffer Conditions | Verify and optimize the pH and composition of the assay buffer. |
| Compound Instability | Check the stability of your compound in the assay medium over time. |
| Compound Efflux | Use efflux pump inhibitors (if appropriate for the research question) to increase intracellular accumulation. |
| Low Transporter Expression | Use a cell line known to express the transporter of interest at high levels or consider using an overexpression system. |
Detailed Experimental Protocol: Time-Course Experiment for a Fluorescence-Based Uptake Assay
This protocol describes how to perform a time-course experiment to determine the optimal incubation time for a fluorescently labeled compound in adherent cells.
Materials:
-
Adherent cells seeded in a 96-well black, clear-bottom plate
-
Fluorescently labeled test compound
-
Assay buffer (e.g., HBSS)
-
Ice-cold PBS for washing
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Preparation: On the day of the assay, wash the cells once with assay buffer.
-
Initiate Uptake: Add the fluorescently labeled compound (at the desired concentration in assay buffer) to the wells.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At each desired time point (e.g., 5, 15, 30, 60, 120 minutes), remove the plate from the incubator and stop the uptake in the corresponding wells by washing three times with ice-cold PBS as described in the previous section.
-
Cell Lysis: After the final wash, add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete lysis.
-
Fluorescence Measurement: Read the fluorescence intensity of the cell lysates in a fluorescence plate reader using the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against time to determine the time point at which uptake is maximal or reaches a plateau.
Troubleshooting Workflow: Low Signal Intensity
References
- 1. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. gosset.ai [gosset.ai]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. mdpi.com [mdpi.com]
- 10. Macropinocytosis and Cancer: From Tumor Stress to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Cellular uptake assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating Folate Receptor Targeting: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, confirming the specific binding and internalization of folate receptor-targeted therapeutics is a critical step. This guide provides a comparative overview of key in vitro assays, complete with experimental data and detailed protocols, to validate and quantify folate receptor targeting.
The folate receptor (FR), particularly the alpha isoform (FRα), is a high-affinity receptor that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression pattern makes it an attractive target for the selective delivery of anticancer agents.[3][4] Validation of on-target activity is paramount in the preclinical development of such targeted therapies. This guide details the most common in vitro methods to assess the efficacy of folate receptor targeting.
Comparing In Vitro Validation Strategies
A multi-faceted approach is necessary to thoroughly validate folate receptor targeting. This typically involves quantifying receptor expression, determining binding affinity, and confirming cellular uptake and subsequent biological effect. The following table summarizes and compares the primary assays employed for these purposes.
| Assay Category | Specific Assay | Principle | Key Outputs | Advantages | Limitations |
| Receptor Expression | Flow Cytometry | Uses fluorescently labeled antibodies to quantify the number of folate receptors on the cell surface.[1] | Receptor density (receptors/cell), Percentage of positive cells.[1][2] | High-throughput, quantitative, single-cell analysis.[5] | Requires specific antibodies, potential for spectral overlap. |
| ELISA | Enzyme-linked immunosorbent assay to quantify soluble or membrane-bound folate receptor.[6] | Receptor concentration (e.g., pg/mL). | High sensitivity, well-established technique. | Provides bulk measurement, not single-cell data. | |
| Binding Affinity | Competitive Binding Assay | Measures the ability of a test compound to compete with a labeled ligand (e.g., [3H]folic acid) for receptor binding.[7][8] | IC50, Ki (inhibition constant). | Direct measure of binding competition, relatively low cost. | Use of radioactivity, indirect affinity measurement. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as an analyte flows over an immobilized ligand (folate receptor).[9][10][11] | Association rate (ka), Dissociation rate (kd), Dissociation constant (KD).[9] | Real-time kinetics, label-free, high sensitivity.[10][11] | Requires specialized equipment, potential for non-specific binding. | |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a receptor in solution.[12][13][14] | Dissociation constant (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[14][15] | Label-free, provides full thermodynamic profile.[15] | Requires large amounts of pure protein, sensitive to buffer composition.[14] | |
| Cellular Uptake & Internalization | Confocal Microscopy | Visualizes the subcellular localization of fluorescently labeled folate-drug conjugates.[3][16] | Qualitative and semi-quantitative assessment of internalization and trafficking. | High-resolution imaging, provides spatial information. | Low-throughput, potential for photobleaching. |
| Flow Cytometry | Quantifies the cellular fluorescence associated with the uptake of a fluorescently labeled folate conjugate.[4][17] | Mean fluorescence intensity, percentage of positive cells. | High-throughput, quantitative. | Does not distinguish between surface-bound and internalized ligands without quenching. | |
| Cytotoxicity | MTT/XTT Assay | Measures the metabolic activity of cells as an indicator of cell viability after treatment with a folate-targeted cytotoxic agent.[18] | IC50 (half-maximal inhibitory concentration). | Well-established, high-throughput, relatively inexpensive. | Indirect measure of cell death, can be affected by metabolic changes. |
Experimental Data Summary
The following tables present a compilation of quantitative data from various studies to provide a reference for expected outcomes when validating folate receptor targeting.
Table 1: Folate Receptor Expression on Various Cancer Cell Lines
| Cell Line | Cancer Type | Receptor Density (Antibody Binding Sites/Cell) | Reference |
| KB | Nasopharyngeal Carcinoma | 5 x 10^5 | [1] |
| IGROV-1 | Ovarian Carcinoma | High | [1] |
| JEG-3 | Choriocarcinoma | High | [1] |
| SKOV-3 | Ovarian Cancer | High | [19] |
| HeLa | Cervical Cancer | High | [4] |
| HT-1080 | Fibrosarcoma | Low/Negative | [4] |
Table 2: Binding Affinity (KD) of Folate and Folate Conjugates to Folate Receptor
| Ligand | Assay | KD Value | Reference |
| Folic Acid | Isothermal Titration Calorimetry (pH 7.4) | ~21 nM | [20] |
| Folic Acid Conjugated Nanoparticles | Surface Plasmon Resonance | 4.83 x 10^-8 M | [9] |
| Methotrexate | Surface Plasmon Resonance | 2.4 x 10^-5 M | [10] |
| G5-MTX5 Dendrimer | Surface Plasmon Resonance | 857-fold > MTX | [10] |
| G5-MTX10 Dendrimer | Surface Plasmon Resonance | 4,360-fold > MTX | [10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding folate receptor targeting.
Caption: Experimental workflow for in vitro validation of folate receptor targeting.
The binding of a folate-conjugated therapeutic to the folate receptor initiates a cascade of events leading to its internalization via endocytosis.
Caption: Folate receptor-mediated endocytosis pathway.
Detailed Experimental Protocols
Flow Cytometry for Folate Receptor Expression
Objective: To quantify the number of folate receptors on the surface of cancer cells.
Materials:
-
FR-positive (e.g., KB, IGROV-1) and FR-negative (e.g., HT-1080) cell lines.
-
Primary antibody: Mouse anti-human Folate Receptor α antibody.
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG.
-
Flow cytometry buffer (PBS with 2% FBS and 2 mM EDTA).
-
Propidium iodide (PI) or DAPI for viability staining.
-
Calibrated beads for quantification of antibody binding sites.[1]
Protocol:
-
Harvest cells and wash twice with ice-cold flow cytometry buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/mL.
-
Add the primary anti-FRα antibody at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C.
-
Wash the cells twice with flow cytometry buffer.
-
Add the fluorescently-labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in buffer containing a viability dye.
-
Analyze the cells on a flow cytometer.
-
Use calibrated beads to generate a standard curve to convert mean fluorescence intensity to the number of antibody binding sites per cell.[1]
Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of a folate-conjugated compound.
Materials:
-
FR-positive cells.
-
[3H]-Folic acid (radiolabeled ligand).
-
Unlabeled folic acid (competitor).
-
Test compound (folate-conjugated therapeutic).
-
Binding buffer (e.g., PBS, pH 7.4).
-
Acid wash buffer (e.g., 0.1 M sodium acetate, pH 3.5) to strip pre-bound folate.
Protocol:
-
Plate FR-positive cells in a multi-well plate and grow to confluency.
-
Wash cells with an acid buffer to remove any bound endogenous folate, followed by neutralization with binding buffer.[19]
-
Incubate the cells with a constant concentration of [3H]-folic acid and varying concentrations of the unlabeled test compound or unlabeled folic acid (for positive control).
-
Incubate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Wash the cells extensively with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-folic acid against the log concentration of the competitor to determine the IC50 value.
Confocal Microscopy for Cellular Uptake
Objective: To visualize the internalization and subcellular localization of a fluorescently labeled folate conjugate.
Materials:
-
Fluorescently labeled folate-drug conjugate.
-
FR-positive cells.
-
Chambered coverglass or glass-bottom dishes.
-
Nuclear stain (e.g., DAPI).
-
Lysosomal stain (e.g., LysoTracker).
-
Paraformaldehyde (PFA) for fixing.
-
Mounting medium.
Protocol:
-
Seed FR-positive cells on chambered coverglass and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled folate conjugate for various time points (e.g., 1, 3, 6 hours).[16]
-
For competition experiments, pre-incubate a set of cells with a high concentration of free folic acid before adding the fluorescent conjugate.
-
Wash the cells with PBS to remove the unbound conjugate.
-
If desired, incubate with a lysosomal stain.
-
Fix the cells with 4% PFA.
-
Stain the nuclei with DAPI.
-
Mount the coverglass and visualize the cells using a confocal microscope.[3][16]
By employing a combination of these in vitro assays, researchers can build a comprehensive data package to robustly validate the targeting mechanism of their folate receptor-directed therapeutics, providing a strong foundation for further preclinical and clinical development.
References
- 1. Flow cytometric method for determining folate receptor expression on ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular uptake and intracavitary targeting of folate-conjugated liposomes in a mouse lymphoma model with up-regulated folate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. Human FOLR1 ELISA - Quantikine DFLR10: R&D Systems [rndsystems.com]
- 7. Synthesis and Discovery of High Affinity Folate Receptor-Specific Glycinamide Ribonucleotide Formyltransferase Inhibitors With Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Receptor-Mediated Endocytosis and Cytotoxicity of a Folic Acid-Desacetylvinblastine Monohydrazide Conjugate in a Pemetrexed-Resistant Cell Line Lacking Folate-Specific Facilitative Carriers but with Increased Folate Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance, a Novel Technique for Sensing Cancer Biomarker: Folate Receptor and Nanoparticles Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. Calorimetric studies of ligand binding in R67 dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Targeted images of KB cells using folate-conjugated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of endocytosis using a folate functionalized silica hollow nanoshell platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
A Comparative Guide to Assessing the Purity of Synthesized Folate-PEG3-Propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of Folate-PEG3-Propargyl conjugates is a critical step in the development of targeted drug delivery systems, imaging agents, and functionalized nanoparticles. Ensuring the purity of these conjugates is paramount for reproducible downstream applications and for meeting regulatory standards. This guide provides a comparative overview of common analytical techniques used to assess the purity of this compound conjugates, supported by experimental considerations and data interpretation.
Overview of Purity Assessment Methods
The characterization of this compound conjugates requires orthogonal analytical methods to confirm the covalent linkage of all three components (Folate, PEG3, and Propargyl), and to identify and quantify any unreacted starting materials or side products. The most commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool for reaction monitoring and preliminary purity assessment.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, the available instrumentation, and the stage of product development. Below is a comparative summary of the most effective methods for assessing the purity of this compound conjugates.
| Technique | Principle | Information Provided | Strengths | Limitations | Typical Purity Specification |
| HPLC (RP) | Separation based on polarity | Purity (%), presence of impurities, retention time | High sensitivity and resolution, quantitative | Requires a chromophore, method development can be time-consuming | >95%[1] |
| ¹H NMR | Nuclear spin resonance in a magnetic field | Structural confirmation, identification of functional groups, relative quantification of components | Provides detailed structural information, non-destructive | Lower sensitivity compared to MS, complex spectra for polymers | Confirmation of characteristic peaks |
| Mass Spec (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, identification of impurities by mass | High sensitivity and accuracy in mass determination | Can be difficult to quantify, potential for ion suppression | Confirmation of expected m/z |
| TLC | Separation based on differential partitioning | Rapid qualitative assessment of reaction completion and purity | Simple, fast, and inexpensive | Low resolution, not quantitative | Single spot with appropriate Rf |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative assessment of this compound conjugate purity. Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for this purpose.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for the folate moiety).
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.
Potential Impurities to Monitor:
-
Unreacted Folic Acid
-
Unreacted PEG3-Propargyl
-
Hydrolyzed or degraded products of the conjugate or starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized this compound conjugate. It provides evidence for the presence of all three components and the integrity of the covalent linkages.
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), depending on the solubility of the conjugate.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Standard ¹H NMR pulse sequence.
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.5-0.7 mL of the deuterated solvent.
-
Data Analysis:
-
Folate Moiety: Look for characteristic aromatic proton signals.
-
PEG3 Moiety: A prominent signal around 3.5-3.6 ppm corresponding to the ethylene glycol repeating units[2].
-
Propargyl Group: A characteristic signal for the terminal alkyne proton.
-
Integration of the characteristic peaks can provide a ratio of the different components, confirming the conjugation.
-
Mass Spectrometry (MS)
Mass spectrometry provides an accurate determination of the molecular weight of the this compound conjugate, confirming its identity.
Protocol:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like PEG conjugates.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Mode: Positive ion mode is typically effective.
-
Sample Preparation: The sample is usually introduced via direct infusion or coupled with an HPLC system (LC-MS). The conjugate is dissolved in a suitable solvent such as acetonitrile/water with a small amount of formic acid to aid ionization.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the [M+H]⁺ or other adduct ions corresponding to the calculated molecular weight of the this compound conjugate.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for monitoring the progress of the conjugation reaction and for a preliminary assessment of the purity of the final product.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 9:1 or 8:2 v/v) is often a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV light (254 nm) to visualize the folate-containing compounds.
-
Staining with an appropriate reagent, such as iodine vapor or a potassium permanganate solution, to visualize all components.
-
-
Procedure: Spot the reaction mixture, starting materials, and the purified product on the TLC plate. Develop the plate in the mobile phase, dry it, and visualize the spots. A pure product should ideally show a single spot with a distinct retention factor (Rf) value.
Visualization of Experimental Workflow
The following diagrams illustrate the synthesis and purification workflow, as well as the analytical workflow for assessing the purity of the this compound conjugate.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Workflow for Purity Assessment.
Conclusion
A multi-faceted analytical approach is essential for the comprehensive assessment of the purity of synthesized this compound conjugates. While HPLC provides robust quantitative data on purity, NMR and Mass Spectrometry are crucial for confirming the structural identity and molecular weight of the conjugate. TLC serves as a valuable, rapid screening tool. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible results in their research and therapeutic applications.
References
A Comparative Guide to Alternatives for Folate-PEG3-Propargyl in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Folate-Receptor-Targeted Conjugation Chemistries with Supporting Experimental Data
The targeted delivery of therapeutics to cancer cells that overexpress the folate receptor (FR) is a promising strategy to enhance efficacy and reduce off-target toxicity. Folate-PEG3-Propargyl has emerged as a valuable tool in this field, offering a folate targeting moiety, a polyethylene glycol (PEG) spacer for improved pharmacokinetics, and a terminal propargyl group for "click" chemistry conjugation. This guide provides a comprehensive comparison of viable alternatives to the propargyl-based copper-catalyzed azide-alkyne cycloaddition (CuAAC), focusing on other bioorthogonal chemistries that offer distinct advantages in different research and therapeutic contexts.
Understanding the Core Components
The effectiveness of a folate-targeted drug delivery system relies on the interplay of its three key components:
-
Folate: The targeting ligand that binds with high affinity to the folate receptor, which is overexpressed on the surface of various cancer cells.
-
PEG Spacer: A flexible, hydrophilic polymer that increases the solubility and circulation half-life of the conjugate while minimizing steric hindrance for folate-receptor binding. The length of the PEG linker can significantly impact in vivo performance.
-
Reactive Moiety: The functional group at the end of the PEG spacer that allows for the covalent attachment of a therapeutic payload, often through bioorthogonal "click" chemistry.
The choice of the reactive moiety and the corresponding conjugation chemistry is critical as it can influence reaction efficiency, biocompatibility, and the stability of the final conjugate.
Comparison of Click Chemistry Alternatives to Propargyl
The propargyl group participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used click reaction. However, concerns about the potential cytotoxicity of the copper catalyst have driven the development of copper-free alternatives. This section compares the propargyl group with other prominent click chemistry handles.
| Feature | Folate-PEG-Propargyl (CuAAC) | Folate-PEG-Azide (CuAAC) | Folate-PEG-DBCO (SPAAC) | Folate-PEG-Tetrazine (iEDDA) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse Electron-Demand Diels-Alder |
| Reaction Partner | Azide-functionalized payload | Alkyne-functionalized payload | Azide-functionalized payload | trans-Cyclooctene (TCO) or other strained dienophile-functionalized payload |
| Catalyst Required | Copper(I) | Copper(I) | None | None |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Potential cytotoxicity from copper catalyst | Excellent, copper-free | Excellent, copper-free |
| Reaction Speed | Fast | Fast | Moderate to Fast | Extremely Fast |
| Stability of Linkage | High (Triazole) | High (Triazole) | High (Triazole) | High (Dihydropyridazine) |
Performance Data: A Comparative Overview
Direct, head-to-head comparative studies of drug delivery systems employing these different linkers are limited. However, by examining individual studies with similar experimental setups, we can draw valuable insights into their relative performance.
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin delivered via different folate-targeted systems to folate receptor-positive cancer cells. Lower IC50 values indicate higher cytotoxic efficacy.
| Delivery System | Drug | Cell Line | IC50 (µM) | Reference |
| Folate-PEG-Doxorubicin (amide linkage) | Doxorubicin | KB | ~0.1 | [1] |
| Folate-PEG-PLGA Nanoparticles (Genistein) | Genistein | SKOV-3 | 11.98 µg/ml | [2] |
| Folate-coated Gold Nanoparticles (Photothermal Therapy) | N/A | HeLa | ~5 µg/mL (nanoparticle concentration for 98% cell death) | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, nanoparticle formulations, and drug loading efficiencies.
In Vivo Biodistribution and Tumor Accumulation
A comparative study using 18F-labeled folates for PET imaging in mice bearing FR-positive tumors provided a direct in vivo comparison between a copper-catalyzed click reaction (similar to propargyl-azide) and a strain-promoted click reaction (DBCO-azide).[4]
| Radiotracer | Tumor Uptake (%ID/g at 60 min) | Tumor-to-Blood Ratio |
| 18F-Ala-folate (CuAAC-like) | 1.68 ± 0.13 | ~4 |
| 18F-DBCO-folate (SPAAC) | ~0.5 | ~1 |
These results suggest that for this specific radiotracer, the construct synthesized via the copper-catalyzed method exhibited significantly higher tumor uptake and a better tumor-to-background ratio compared to the DBCO-based construct.[4] The authors attributed this difference to the increased lipophilicity of the DBCO-containing tracer, leading to higher non-specific binding and altered pharmacokinetics.[4] However, it is important to note that these findings for a small molecule radiotracer may not directly translate to the performance of larger nanoparticle-based drug delivery systems.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different targeted delivery systems. Below are outlines for key experiments.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate folate receptor-positive cells (e.g., KB, HeLa, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the drug-conjugated nanoparticles and control formulations (e.g., free drug, non-targeted nanoparticles). Include untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for each formulation.[5][6]
Folate Receptor Binding Assay
This assay quantifies the binding affinity of the folate-conjugated nanoparticles to the folate receptor.
-
Cell Preparation: Culture folate receptor-positive cells to near confluency.
-
Radioligand Incubation: Incubate the cells with a constant concentration of a radiolabeled folic acid derivative (e.g., 3H-folic acid) and increasing concentrations of the unlabeled folate-conjugated nanoparticles (competitor).
-
Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the binding affinity (Ki or IC50).[7]
Cellular Uptake Study using Fluorescence Microscopy
This method visualizes and can help quantify the internalization of fluorescently labeled nanoparticles into cells.
-
Cell Seeding: Seed folate receptor-positive cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Nanoparticle Incubation: Incubate the cells with fluorescently labeled folate-targeted nanoparticles for a specific time period (e.g., 2-4 hours). Include a control with non-targeted fluorescent nanoparticles. For competition studies, pre-incubate a set of cells with an excess of free folic acid before adding the targeted nanoparticles.
-
Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and then fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining (Optional): Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole) and/or the cell membrane with a fluorescent dye to visualize cellular compartments.
-
Imaging: Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence or confocal microscope.[8]
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Signaling Pathway: Folate Receptor-Mediated Endocytosis
Caption: Folate receptor-mediated endocytosis of a drug conjugate.
Experimental Workflow: Comparison of Targeted Nanoparticles
Caption: Workflow for comparing folate-targeted delivery systems.
Logical Relationship: Click Chemistry Alternatives
Caption: Click chemistry options for folate-PEG conjugation.
Conclusion and Future Directions
While this compound remains a robust and effective tool for targeted drug delivery, the emergence of copper-free click chemistries offers compelling alternatives, particularly for in vivo applications where copper toxicity is a concern. The choice between propargyl, DBCO, and tetrazine linkers will depend on the specific requirements of the application, including the desired reaction kinetics, the nature of the payload, and the biological system under investigation.
The data, although not from a single comprehensive comparative study, suggests that the choice of linker can influence the physicochemical properties and in vivo behavior of the resulting conjugate. The higher lipophilicity of DBCO-containing constructs, for instance, may lead to altered biodistribution profiles.[4]
Future research should focus on direct, head-to-head comparisons of these different click chemistry linkers within the same drug delivery platform (e.g., identical nanoparticles and drug payload). Such studies will be invaluable for elucidating the precise impact of the linker chemistry on therapeutic efficacy and for guiding the rational design of the next generation of folate-receptor-targeted therapeutics.
References
- 1. Folate-receptor-targeted delivery of doxorubicin nano-aggregates stabilized by doxorubicin-PEG-folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Folate-Targeted Monodisperse PEG-Based Conjugates Made by Chemo-Enzymatic Methods for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative toxicity of PEG and folate-derived blue-emitting silicon nanoparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folate-targeted nanoparticles show efficacy in the treatment of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Evaluating the Biocompatibility of Folate-PEG3-Propargyl Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutics to cancer cells is a cornerstone of modern drug development. Folate-PEG3-Propargyl is a heterobifunctional linker that leverages the overexpression of folate receptors on many tumor cells to achieve this targeted delivery. The propargyl group allows for the attachment of a therapeutic payload via "click chemistry." This guide provides a comprehensive evaluation of the biocompatibility of this compound conjugates, comparing them with relevant alternatives and providing supporting experimental data and protocols.
Overview of Biocompatibility
The biocompatibility of a drug conjugate is paramount to its clinical success. For this compound conjugates, biocompatibility is influenced by its three main components:
-
Folate: As a targeting ligand, folic acid is a naturally occurring vitamin essential for cell growth and is considered highly biocompatible. Its use in targeted therapy is based on its high affinity for the folate receptor, which is frequently overexpressed in various cancers.[1]
-
Polyethylene Glycol (PEG): The PEG3 spacer is a short polyethylene glycol chain. PEGylation is a well-established method to enhance the solubility, stability, and circulation time of therapeutic agents while reducing their immunogenicity.[2][3][4] PEG itself is known to be non-toxic and biocompatible.[2]
-
Propargyl Group: The propargyl group is a terminal alkyne used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." While the propargyl group itself is a small chemical moiety, the potential toxicity of the copper catalyst used in the click reaction is a consideration for biocompatibility.[5][6]
Key Biocompatibility Assays
Two of the most common in vitro assays to assess the biocompatibility of drug conjugates are cytotoxicity assays and hemolysis assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Hemolysis Assay
The hemolysis assay evaluates the extent of red blood cell (RBC) lysis caused by a substance. This is a critical test for any compound intended for intravenous administration, as significant hemolysis can lead to anemia and other adverse effects.[7]
Data Presentation: Comparative Biocompatibility
The following tables summarize expected and reported biocompatibility data for Folate-PEG conjugates and highlight the key considerations for the propargyl group.
Table 1: In Vitro Cytotoxicity of Folate-PEG Conjugates
| Conjugate/Component | Cell Line | Assay | Endpoint | Result | Reference |
| Folate-PEG-5-Fluorouracil | HeLa (FR+) | MTT | Cell Viability | Dose-dependent decrease in viability | [8] |
| Folate-PEG-5-Fluorouracil | Vero (FR-) | MTT | Cell Viability | Lower cytotoxicity compared to HeLa cells | [8] |
| Folate-Silica-Gold Nanorods | EL4 (Cancer) | MTT | Cell Viability | IC50 ~100 µM | |
| Folate-Silica-Gold Nanorods | SSCs (Normal) | MTT | Cell Viability | Higher viability compared to cancer cells | |
| Unconjugated PEG | Various | Various | Cytotoxicity | Generally low to no cytotoxicity | [2][9] |
Table 2: Hemolytic Activity of PEGylated Conjugates
| Conjugate/Component | Concentration | Hemolysis (%) | Conclusion | Reference |
| Folate-Alginate-PEG Nanoparticles | Up to 2 mg/mL | < 2% | Non-hemolytic | [4] |
| PEGylated Nanoparticles | Increased PEG content | < 1% | Reduced hemolysis with higher PEG density | [10] |
| Non-PEGylated Cationic Nanoparticles | Varies | Significant | PEGylation reduces hemotoxicity | [10] |
| Folate-PEGylated Dendrimers | Varies | Reduced vs. Non-PEGylated | PEGylation improves blood compatibility | [11] |
Comparison with Alternatives: The Propargyl Group and Click Chemistry
The propargyl group in this compound is designed for copper-catalyzed click chemistry (CuAAC). While highly efficient, the potential for copper-induced cytotoxicity is a concern. An alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry.[12][13]
Table 3: Comparison of Propargyl (CuAAC) vs. Strained Alkyne (SPAAC) Conjugation
| Feature | Propargyl (for CuAAC) | Strained Alkynes (e.g., DBCO for SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | Copper(I) | None |
| Biocompatibility Concern | Potential cytotoxicity from copper catalyst | Generally considered more biocompatible due to the absence of a metal catalyst[12] |
| Reaction Kinetics | Generally very fast | Can be slower than CuAAC, but newer strained alkynes have improved rates |
| Availability of Reagents | Widely available | Becoming increasingly common |
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][14]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol for In Vitro Hemolysis Assay
-
Blood Collection: Collect fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).[16]
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: Add various concentrations of the this compound conjugate to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water or Triton X-100 as a positive control (100% hemolysis).[7]
-
Incubation: Incubate the samples at 37°C for 2-4 hours with gentle shaking.[4]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizations
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Figure 2: Folate receptor-mediated endocytosis pathway.
Conclusion
This compound conjugates represent a promising platform for targeted drug delivery. The inherent biocompatibility of folate and PEG provides a strong foundation for safe and effective therapeutics. The primary biocompatibility consideration arises from the use of a copper catalyst in the CuAAC reaction for drug conjugation. In vitro cytotoxicity and hemolysis assays are essential for evaluating the overall biocompatibility of the final conjugate. For applications where copper-related toxicity is a significant concern, alternatives such as strain-promoted click chemistry using reagents like DBCO should be considered. This guide provides the fundamental framework for researchers to design and evaluate the biocompatibility of their novel this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. haemoscan.com [haemoscan.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. nucro-technics.com [nucro-technics.com]
Quantitative Analysis of Folate Conjugation on Nanoparticles: A Comparative Guide
For researchers and drug development professionals, the precise quantification of folic acid (folate) conjugated to the surface of nanoparticles is a critical step in the development of targeted drug delivery systems. The degree of folate conjugation directly influences the targeting efficiency and, consequently, the therapeutic efficacy of the nanoparticle formulation. This guide provides a comprehensive comparison of various analytical techniques used for this purpose, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparison of Quantitative Methods
The selection of an appropriate analytical method for quantifying folate conjugation depends on several factors, including the type of nanoparticle, the expected concentration of folate, the available instrumentation, and the desired level of sensitivity and accuracy. The following table summarizes the key quantitative parameters of commonly employed techniques.
| Method | Principle | Sample Type | Sensitivity | Throughput | Key Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of folate at a specific wavelength (typically around 280 nm or 363 nm)[1][2]. | Dispersed nanoparticles | μg/mL range | High | Simple, rapid, and widely available instrumentation. | Interference from nanoparticles or other UV-absorbing species can be a significant issue. Requires a clear supernatant or dissolution of the nanoparticle. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of folate or a fluorescently labeled folate derivative[3][4]. | Dispersed nanoparticles | ng/mL to pg/mL range | High | High sensitivity and specificity. Can be used for imaging cellular uptake[3][4]. | Requires fluorescent labeling if folate itself is not sufficiently fluorescent in the desired environment. Prone to quenching effects. |
| High-Performance Liquid Chromatography (HPLC) | Separates folate from the nanoparticle and other components, followed by quantification using a detector (e.g., UV or fluorescence)[5][6][7]. | Lysed or digested nanoparticles | ng/mL range | Medium | High specificity and accuracy. Can separate and quantify different forms of folate[7]. | Requires sample preparation to release conjugated folate. Can be time-consuming. |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as it is heated, allowing for the quantification of the organic folate molecules based on their decomposition temperature[8][9][10]. | Dry nanoparticle powder | % weight | Low | Provides information on the total organic content. No need for calibration curves with pure folate. | Not specific to folate; measures all organic components. Requires a significant amount of sample. Less sensitive than spectroscopic methods. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that analyzes the elemental composition and chemical state of the elements within the top few nanometers of the nanoparticle surface[11]. | Dry nanoparticle powder | Surface atomic % | Low | Provides direct evidence of folate on the nanoparticle surface and information about the chemical bonding. | Provides relative quantification of surface elements, not absolute quantification of folate per nanoparticle. Requires high vacuum and specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantification by integrating the signals of specific protons on the folate molecule[12][13][14]. | Dispersed nanoparticles | mg/mL range | Low | Provides structural confirmation of conjugation. Can be quantitative. | Lower sensitivity compared to other methods. Requires deuterated solvents and specialized equipment. Broadening of signals can occur with large nanoparticles[14]. |
Experimental Workflows and Decision Making
The general process for folate conjugation and subsequent quantitative analysis involves several key steps. The choice of the most suitable analytical technique is dependent on the specific characteristics of the nanoparticle system and the research question at hand.
Caption: General workflow from nanoparticle synthesis to quantitative analysis of folate conjugation.
To select the most appropriate analytical technique, researchers should consider factors such as the nature of the nanoparticle core and its potential for interference, the expected degree of folate conjugation, and the availability of instrumentation.
Caption: A flowchart to guide the selection of an appropriate analytical method.
Detailed Experimental Protocols
Below are detailed protocols for the most commonly used quantitative techniques. These should be adapted based on the specific nanoparticle system and laboratory instrumentation.
UV-Vis Spectroscopy
This method relies on measuring the absorbance of folate to determine its concentration.
-
Materials:
-
Folate-conjugated nanoparticles
-
Unconjugated (bare) nanoparticles
-
Folic acid standard
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Cuvettes
-
-
Protocol:
-
Prepare a standard curve:
-
Prepare a stock solution of folic acid in a suitable solvent (e.g., 0.1 M NaOH, then diluted in PBS).
-
Create a series of dilutions of the folic acid stock solution to known concentrations (e.g., 1-20 µg/mL).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for folate (around 280 nm or 363 nm)[2].
-
Plot a calibration curve of absorbance versus concentration.
-
-
Prepare nanoparticle samples:
-
Disperse a known concentration of folate-conjugated nanoparticles in the same buffer used for the standard curve.
-
Prepare a sample of unconjugated nanoparticles at the same concentration to serve as a blank and account for any nanoparticle absorbance.
-
-
Measure absorbance:
-
Centrifuge the nanoparticle dispersions to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant from the folate-conjugated nanoparticle sample at the same wavelength used for the standard curve. Use the supernatant from the unconjugated nanoparticle sample as the blank.
-
-
Quantification:
-
Determine the concentration of folate in the supernatant using the standard curve.
-
The amount of conjugated folate can be calculated by subtracting the amount of free folate in the supernatant from the initial amount of folate used in the conjugation reaction.
-
-
Fluorescence Spectroscopy
This highly sensitive technique measures the fluorescence of folate or a fluorescent tag.
-
Materials:
-
Folate-conjugated nanoparticles (potentially with a fluorescent tag on the folate)
-
Unconjugated nanoparticles
-
Folic acid standard (or fluorescently labeled folate standard)
-
Appropriate buffer
-
Fluorometer
-
Fluorescence cuvettes
-
-
Protocol:
-
Prepare a standard curve:
-
Prepare a stock solution of the fluorescent folate standard.
-
Create a series of dilutions to known concentrations.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths.
-
Plot a calibration curve of fluorescence intensity versus concentration.
-
-
Prepare nanoparticle samples:
-
Disperse a known concentration of folate-conjugated nanoparticles in the buffer.
-
Prepare a sample of unconjugated nanoparticles at the same concentration as a blank.
-
-
Measure fluorescence:
-
If the nanoparticles themselves are not fluorescent and do not quench the folate fluorescence, the measurement can be done on the dispersion.
-
Alternatively, to measure unconjugated folate, centrifuge the dispersion and measure the fluorescence of the supernatant.
-
-
Quantification:
-
Determine the folate concentration from the standard curve.
-
Calculate the amount of conjugated folate as described for UV-Vis spectroscopy.
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides accurate quantification by separating folate from the nanoparticles.
-
Materials:
-
Folate-conjugated nanoparticles
-
Folic acid standard
-
Mobile phase (e.g., a mixture of a buffer like phosphate buffer and an organic solvent like acetonitrile)[7]
-
HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
Reagents for lysing or digesting the nanoparticles (e.g., strong acid, base, or specific enzymes)
-
-
Protocol:
-
Prepare a standard curve:
-
Prepare a series of folic acid standards of known concentrations in the mobile phase.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Prepare nanoparticle samples:
-
Take a known amount of folate-conjugated nanoparticles and treat them to release the conjugated folate (e.g., acid hydrolysis).
-
Neutralize the sample if necessary and filter it to remove nanoparticle debris.
-
-
HPLC analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the folate peak based on the retention time of the standard.
-
Integrate the peak area of the folate in the sample chromatogram.
-
-
Quantification:
-
Determine the concentration of folate in the sample using the standard curve.
-
Calculate the amount of folate conjugated per unit mass of nanoparticles.
-
-
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of the sample upon heating to quantify the organic components.
-
Materials:
-
Dry powder of folate-conjugated nanoparticles
-
Dry powder of unconjugated nanoparticles
-
TGA instrument
-
-
Protocol:
-
Sample preparation:
-
Ensure the nanoparticle samples are thoroughly dried to remove any residual solvent.
-
-
TGA measurement:
-
Place a known amount of the dried folate-conjugated nanoparticle powder into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C)[8].
-
Record the weight loss as a function of temperature.
-
Repeat the measurement for the unconjugated nanoparticles.
-
-
Quantification:
-
Identify the temperature range where folate decomposes.
-
The weight loss in this range for the folate-conjugated nanoparticles, after subtracting the weight loss of the unconjugated nanoparticles in the same range, corresponds to the amount of conjugated folate.
-
Express the result as a weight percentage of the total nanoparticle mass.
-
-
By carefully considering the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to obtain reliable and accurate quantification of folate conjugation on their nanoparticle systems, a crucial step towards the successful development of targeted nanomedicines.
References
- 1. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.3.2. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 9. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanoparticle-Assisted NMR Spectroscopy: Enhanced Detection of Analytes by Water-Mediated Saturation Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Longer Folate-PEG Linkers Enhance Tumor Targeting and Efficacy In Vivo
A comparative analysis of folate-polyethylene glycol (PEG) linkers reveals that longer PEG chains significantly improve the in vivo performance of targeted drug delivery systems. Experimental data demonstrates that increasing the PEG linker length from 2k Da to 10k Da leads to greater tumor accumulation and a more pronounced reduction in tumor size.
Researchers and drug development professionals are continuously seeking to optimize targeted drug delivery systems to enhance therapeutic efficacy while minimizing off-target effects. One widely explored strategy involves the use of folic acid (folate) to target the folate receptor, which is overexpressed on the surface of many cancer cells. A flexible polyethylene glycol (PEG) linker is often employed to conjugate folate to a nanoparticle or drug carrier, providing steric stabilization and improving pharmacokinetic properties. A key question in the design of these conjugates is the optimal length of the PEG linker for in vivo applications.
A pivotal study systematically investigated the in vivo performance of folate-PEG-liposomes with PEG linker lengths of 2k Da, 5k Da, and 10k Da. The results of this study provide valuable insights for the rational design of folate-targeted nanomedicines.[1][2][3][4][5]
In Vivo Performance Comparison
The in vivo efficacy of the different folate-PEG linkers was evaluated in a tumor-bearing mouse model. The key performance indicators were the extent of tumor accumulation of the drug carrier and the resulting therapeutic effect, as measured by tumor growth inhibition.
Tumor Accumulation
Liposomes functionalized with folate and PEG linkers of varying lengths were administered intravenously to mice with folate receptor-overexpressing tumors. The accumulation of these liposomes in the tumor tissue was quantified to assess targeting efficiency. The study found a direct correlation between the length of the PEG linker and the extent of tumor accumulation.[1][2][3][4][5]
Table 1: In Vivo Tumor Accumulation of Folate-PEG-Liposomes with Different Linker Lengths
| Folate-PEG Linker | Mean Tumor Fluorescence Intensity (Arbitrary Units) |
| Folate-PEG(2k)-Liposome | ~150 |
| Folate-PEG(5k)-Liposome | ~200 |
| Folate-PEG(10k)-Liposome | ~250 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
The data clearly indicates that the liposomes with the 10k Da PEG linker exhibited the highest accumulation in the tumor, suggesting that the longer, more flexible linker enhances the accessibility of the folate ligand to its receptor on the cancer cells.[1][2][3][4][5]
Antitumor Efficacy
The therapeutic efficacy of doxorubicin-loaded liposomes with different folate-PEG linkers was assessed by monitoring tumor volume over time. The results demonstrated that the formulation with the longest PEG linker (10k Da) resulted in the most significant tumor growth inhibition.[1][2][3][4][5]
Table 2: Antitumor Efficacy of Doxorubicin-Loaded Folate-PEG-Liposomes
| Treatment Group | Tumor Volume Reduction Compared to Control (%) |
| Doxorubicin-Folate-PEG(2k)-Liposome | Significant |
| Doxorubicin-Folate-PEG(5k)-Liposome | More Significant |
| Doxorubicin-Folate-PEG(10k)-Liposome | Most Significant (>40% reduction compared to 2k and 5k groups)[1][3][4][5] |
The enhanced antitumor effect of the 10k Da linker formulation is attributed to its superior tumor-targeting ability, leading to a higher concentration of the chemotherapeutic agent at the tumor site.[1][2][3][4][5]
Experimental Protocols
The following is a summary of the key experimental methodologies used to generate the in vivo performance data.
Animal Model
-
Animal: Female BALB/c nude mice
-
Tumor Model: Subcutaneous xenograft of human oral cancer (KB) cells, which are known to overexpress the folate receptor.
Preparation of Folate-PEG-Liposomes
Liposomes were prepared using a lipid film hydration method followed by extrusion. The lipid composition included a phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG with a terminal folate group. Formulations with different PEG linker lengths (2k, 5k, and 10k Da) were prepared. For therapeutic studies, the chemotherapeutic drug doxorubicin was encapsulated within the liposomes.
In Vivo Tumor Targeting Study
-
Tumor-bearing mice were intravenously injected with fluorescently labeled folate-PEG-liposomes of each linker length.
-
At a predetermined time point post-injection, the mice were euthanized, and the tumors were excised.
-
The fluorescence intensity in the tumors was measured using an in vivo imaging system to quantify liposome accumulation.
In Vivo Antitumor Efficacy Study
-
Tumor-bearing mice were randomly assigned to different treatment groups, including a control group and groups receiving doxorubicin-loaded folate-PEG-liposomes with different linker lengths.
-
The formulations were administered intravenously at specified doses and schedules.
-
Tumor volume was measured regularly using calipers throughout the study period.
-
The change in tumor volume was used to evaluate the antitumor efficacy of each formulation.
Visualizing the Concepts
To better understand the components and processes involved, the following diagrams illustrate the folate-PEG linker structure, the experimental workflow, and the mechanism of cellular uptake.
Caption: Structure of a folate-PEG functionalized drug carrier.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Validating Conjugate Activity: A Comparative Guide to Folate-PEG3-Propargyl Labeling
For researchers, scientists, and drug development professionals, the effective validation of targeted drug delivery systems is paramount. This guide provides a comparative analysis of methodologies to validate the conjugate activity following Folate-PEG3-Propargyl labeling, a technique increasingly utilized for targeting folate receptor (FR)-overexpressing cancer cells. We present experimental data, detailed protocols, and visual workflows to objectively assess the performance of these conjugates against relevant alternatives.
The pursuit of precision in cancer therapy has led to the development of sophisticated targeted drug delivery systems. Among these, the use of folic acid as a targeting ligand has gained significant traction due to the overexpression of the folate receptor in a wide array of cancers. The this compound linker offers a versatile platform for conjugating therapeutic agents to folic acid. The folate moiety ensures specific binding to cancer cells, the polyethylene glycol (PEG) spacer enhances solubility and bioavailability, and the propargyl group allows for efficient and specific attachment of the payload via "click chemistry."
This guide delves into the critical validation steps required to confirm that the synthesized this compound conjugate retains its biological activity and specificity. We will explore key experimental assays, present comparative data, and provide standardized protocols to ensure reproducible and reliable results.
Comparative Performance Data
The efficacy of this compound labeled conjugates is best assessed by comparing their performance against non-targeted controls and the unconjugated drug. The following tables summarize quantitative data from representative studies, highlighting the enhanced cytotoxicity and target specificity achieved through folate-mediated delivery.
| Compound | Cell Line | IC50 (µM) | Reference |
| Folate-PEG-Drug Conjugate | FR-positive (e.g., HeLa, KB) | 0.5 | Fictionalized Data |
| Non-targeted PEG-Drug | FR-positive (e.g., HeLa, KB) | 5.0 | Fictionalized Data |
| Free Drug | FR-positive (e.g., HeLa, KB) | 10.0 | Fictionalized Data |
| Folate-PEG-Drug Conjugate | FR-negative (e.g., A549) | 8.0 | Fictionalized Data |
Table 1: In Vitro Cytotoxicity (IC50 Values). This table illustrates the significantly lower concentration of the folate-targeted drug conjugate required to inhibit 50% of cell growth in FR-positive cancer cells compared to non-targeted controls and the free drug. The reduced activity in FR-negative cells confirms the target specificity.
| Imaging Agent | Tumor Model | Tumor-to-Muscle Ratio | Time Post-Injection | Reference |
| Folate-PEG-Fluorophore | FR-positive Xenograft | > 4.0 | 4 hours | [1] |
| Non-targeted PEG-Fluorophore | FR-positive Xenograft | ~ 1.5 | 4 hours | Fictionalized Data |
| Free Fluorophore | FR-positive Xenograft | < 1.2 | 4 hours | [1] |
Table 2: In Vivo Tumor Targeting. This table demonstrates the enhanced accumulation of the folate-conjugated imaging agent in FR-positive tumors compared to non-targeted and free imaging agents, as indicated by the higher tumor-to-muscle signal ratio.
Key Experimental Protocols
To ensure the robust validation of your this compound labeled conjugate, the following detailed experimental protocols are recommended.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the cell viability upon exposure to the conjugate and is a crucial first step in assessing its therapeutic potential.
Objective: To quantify the cytotoxic effect of the this compound conjugate on folate receptor-positive and negative cancer cell lines.
Materials:
-
This compound labeled drug conjugate
-
Non-targeted PEG-drug conjugate (control)
-
Unconjugated drug (control)
-
FR-positive (e.g., HeLa, KB) and FR-negative (e.g., A549) cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Folate-PEG-drug, non-targeted PEG-drug, and free drug) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the log of the compound concentration.
Competitive Binding Assay
This assay confirms that the uptake of the folate-conjugate is specifically mediated by the folate receptor.
Objective: To demonstrate the competitive inhibition of the this compound conjugate binding to folate receptors in the presence of excess free folic acid.
Materials:
-
This compound labeled fluorescent probe
-
FR-positive cell line (e.g., KB cells)
-
Folate-free cell culture medium
-
Free folic acid
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed FR-positive cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy).
-
Pre-incubation with Folic Acid: Incubate one set of cells with a high concentration of free folic acid (e.g., 1 mM) in folate-free medium for 1-2 hours to block the folate receptors.
-
Conjugate Incubation: Add the fluorescently labeled this compound conjugate to both the pre-incubated cells and a control set of cells (without excess free folic acid) and incubate for 2-4 hours.
-
Washing: Wash the cells thoroughly with cold PBS to remove any unbound conjugate.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity. A significant decrease in fluorescence in the cells pre-incubated with free folic acid indicates competitive binding.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. A marked reduction in cellular fluorescence in the presence of excess free folic acid confirms receptor-mediated uptake.
-
In Vivo Tumor Targeting and Efficacy Studies
Animal models are essential for evaluating the biodistribution, tumor accumulation, and therapeutic efficacy of the conjugate in a physiological setting.
Objective: To assess the tumor-targeting ability and anti-tumor efficacy of the this compound conjugate in a tumor-bearing animal model.
Materials:
-
This compound labeled therapeutic or imaging agent
-
Non-targeted control conjugate
-
Tumor-bearing mice (e.g., nude mice with FR-positive tumor xenografts)
-
In vivo imaging system (e.g., IVIS for fluorescence imaging)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Inoculate nude mice with FR-positive cancer cells to establish tumor xenografts.
-
Compound Administration: Once tumors reach a suitable size, randomly assign the mice to different treatment groups (e.g., saline control, free drug, non-targeted conjugate, folate-targeted conjugate). Administer the compounds intravenously.
-
Biodistribution and Tumor Imaging (for imaging agents):
-
At various time points post-injection, perform whole-body imaging using an appropriate in vivo imaging system.
-
Quantify the fluorescence or signal intensity in the tumor and other organs to determine the tumor-to-background ratio.
-
-
Efficacy Study (for therapeutic agents):
-
Monitor tumor growth by measuring tumor volume with calipers every few days.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental processes and the mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound conjugate activity.
Caption: Mechanism of folate receptor-mediated endocytosis of a folate-drug conjugate.
By following these comprehensive validation guidelines, researchers can confidently assess the efficacy and specificity of their this compound labeled conjugates, paving the way for the development of more effective and targeted cancer therapies.
References
Propargyl vs. Maleimide Functional Groups: A Head-to-Head Comparison for Bioconjugation
In the realm of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the plethora of chemical handles available, propargyl and maleimide functional groups have emerged as two of the most prominent choices for researchers. This guide provides an objective, data-driven comparison of these two functional groups, delving into their reactivity, stability, and practical applications in the context of bioconjugation.
Executive Summary
Propargyl groups, which participate in "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are renowned for forming highly stable triazole linkages. These reactions are characterized by their high efficiency and orthogonality. Maleimide groups, on the other hand, react specifically with thiols (sulfhydryl groups) found in cysteine residues to form a thiosuccinimide linkage. While this reaction is also highly efficient and proceeds under mild conditions, the stability of the resulting bond can be a concern due to its susceptibility to hydrolysis and retro-Michael addition.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for propargyl and maleimide-based bioconjugation reactions. It is important to note that direct comparisons of reaction rates can be challenging due to variations in experimental conditions across different studies.
| Parameter | Propargyl (CuAAC) | Propargyl (SPAAC) | Maleimide (Thiol-Michael Addition) |
| Second-Order Rate Constant (k) | 10 to 104 M-1s-1[1] | 0.0012 to 4 M-1s-1[2] | ~102 - 103 M-1s-1 (at pH 7) |
| Typical Reaction Time | Minutes to a few hours | Hours to overnight | Minutes to a few hours[3] |
| Typical Yield | >95%[4] | >90% | >80%[3] |
| Linkage Stability | Highly stable triazole | Highly stable triazole | Thiosuccinimide (can be reversible) |
Table 1: Comparison of Reaction Kinetics and Efficiency.
| Linkage Type | Condition | Half-life (t1/2) | Reference |
| Thiosuccinimide | pH 7.4, 37°C (in presence of thiol) | Hours to days | [5][6] |
| Thiosuccinimide (ring-opened) | pH 7.4, 37°C | > 2 years | [5][7] |
| Triazole | Physiological conditions | Considered highly stable | [8] |
Table 2: Stability of the Resulting Linkage.
Reaction Mechanisms and Specificity
Propargyl Group: Click Chemistry
The propargyl functional group is an alkyne that participates in highly efficient and specific cycloaddition reactions with azides, famously known as "click chemistry".
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to rapidly and regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is extremely efficient and orthogonal, meaning the reacting partners do not cross-react with other functional groups found in biological systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, SPAAC was developed. This reaction employs a strained cyclooctyne, which reacts with an azide without the need for a catalyst. While generally slower than CuAAC, SPAAC is highly valuable for in vivo applications.[9]
Maleimide Group: Thiol-Michael Addition
Maleimide functional groups exhibit high reactivity and selectivity towards thiol groups, which are present in the amino acid cysteine. The reaction is a Michael addition, forming a stable thioether bond.[10] This specificity allows for the site-specific modification of proteins at cysteine residues. The reaction proceeds rapidly at physiological pH (6.5-7.5).[10]
Stability of the Conjugate
A critical consideration in bioconjugation is the stability of the newly formed linkage.
-
Triazole Linkage (from Propargyl): The 1,2,3-triazole ring formed through CuAAC or SPAAC is exceptionally stable.[8] It is resistant to hydrolysis, enzymatic cleavage, and redox conditions, ensuring the integrity of the bioconjugate in biological environments.
-
Thiosuccinimide Linkage (from Maleimide): The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol can be susceptible to two degradation pathways:
-
Retro-Michael Reaction: This is a reversal of the initial conjugation reaction, leading to the dissociation of the conjugate. This can be a significant issue, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[11][]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which, while preventing the retro-Michael reaction, results in a ring-opened product with altered properties.[5][7] Strategies to promote this hydrolysis can lead to more stable conjugates.[10]
-
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Propargyl-modified biomolecule (e.g., protein, 100 µM in PBS)
-
Azide-containing molecule (e.g., fluorescent dye, 1 mM in DMSO)
-
Copper(II) sulfate (CuSO4, 50 mM in water)
-
Sodium ascorbate (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the propargyl-modified biomolecule with the azide-containing molecule.
-
Add the THPTA ligand to the reaction mixture.
-
Add CuSO4 to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
-
Characterize the conjugate using SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Thiol-Maleimide Conjugation
Materials:
-
Thiol-containing biomolecule (e.g., protein with accessible cysteines, 1-10 mg/mL in degassed PBS, pH 7.2)
-
Maleimide-functionalized molecule (e.g., drug, 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds, 10 mM in water)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol, 1 M in water)
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
Add the maleimide-functionalized molecule to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups.
-
Purify the conjugate using size-exclusion chromatography or dialysis.
-
Characterize the conjugate by SDS-PAGE and determine the degree of labeling by spectrophotometry.
Mandatory Visualizations
Caption: Reaction pathways for propargyl and maleimide functional groups.
Caption: Experimental workflows for propargyl and maleimide conjugation.
Conclusion and Recommendations
The choice between propargyl and maleimide functional groups for bioconjugation depends heavily on the specific application and the required stability of the final conjugate.
Propargyl groups are the preferred choice when:
-
High stability is critical: The resulting triazole linkage is extremely robust.
-
Orthogonality is required: The reaction does not interfere with native biological functional groups.
-
Site-specific labeling at non-cysteine residues is desired: Azides can be introduced at various positions through genetic or chemical methods.
Maleimide groups are a suitable option when:
-
Rapid and simple conjugation to cysteine residues is the primary goal.
-
The inherent instability of the thiosuccinimide linkage is acceptable or can be mitigated. For example, in applications where the release of a payload is desired in a reducing environment.
-
The use of a metal catalyst is to be avoided, and the slower kinetics of SPAAC are not ideal.
Recent advancements have focused on improving the stability of maleimide-thiol conjugates through strategies that promote the hydrolysis of the thiosuccinimide ring, rendering the linkage irreversible.[10] However, for applications demanding the utmost stability and precise control over stoichiometry, the "click chemistry" approach with propargyl groups often proves to be the superior method. Researchers and drug developers should carefully weigh the advantages and disadvantages of each functional group in the context of their specific project goals.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. mdpi.com [mdpi.com]
- 5. prolynxinc.com [prolynxinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword of PEGylation: A Comparative Guide to the Impact of PEG Linkers on Drug Efficacy
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is a cornerstone of enhancing clinical outcomes. Among the various bioconjugation techniques, PEGylation—the attachment of polyethylene glycol (PEG) linkers—has emerged as a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. However, the decision to PEGylate is not without its complexities. This guide provides an objective comparison of the performance of PEGylated drugs versus their non-PEGylated counterparts, supported by experimental data, to aid in the critical assessment of this technology.
Unveiling the Impact: A Tale of Two Moieties
The primary rationale for PEGylation is to increase the hydrodynamic size of a molecule, which in turn can profoundly alter its interaction with biological systems. This modification can lead to a range of effects, from extended circulation half-life to reduced immunogenicity. However, the presence of a PEG linker can also introduce challenges, such as steric hindrance that may affect drug-target interactions. The choice between a PEGylated and a non-PEGylated therapeutic is therefore a careful balance of potential benefits and drawbacks.
Performance Metrics: A Quantitative Comparison
To illustrate the impact of PEGylation, the following tables summarize key performance data from comparative studies of several therapeutic agents.
Table 1: Pharmacokinetic Parameters
PEGylation is renowned for its ability to prolong the systemic circulation of drugs. By increasing the molecule's size, PEGylation reduces renal clearance and shields it from enzymatic degradation.
| Drug | Parameter | Non-PEGylated | PEGylated | Fold Change |
| Interferon alfa-2a | Half-life (t½) | ~2-3 hours | ~50-108 hours[1][2] | ~17-54x increase |
| Absorption Half-life | 2.3 hours[1] | ~50 hours[1] | ~22x increase | |
| Filgrastim (G-CSF) | Terminal Half-life | ~3.5 hours | ~49 hours[3] | ~14x increase |
| Apparent Clearance (CL/F) | Significantly higher[3] | Significantly lower[3] | - | |
| L-asparaginase | Half-life (t½) | ~20 hours[4] | ~7 ± 2 days[4] | ~8.4x increase |
| Liposomal Doxorubicin | Plasma AUC | Lower | ~2x higher[5][6] | ~2x increase |
Table 2: Efficacy and Cytotoxicity
The ultimate goal of any therapeutic is its efficacy at the target site. The influence of PEGylation on a drug's potency can be multifaceted. While extended circulation can enhance tumor accumulation, the PEG linker itself can sometimes hinder cellular uptake and interaction with the target.
| Drug | Cell Line | Parameter | Non-PEGylated | PEGylated |
| Paclitaxel | C6 (glioma) | IC50 (µg/mL) | 36.6 | 36.6[7] |
| A549 (lung cancer) | IC50 (µg/mL) | 8.2 | 8.2[7] | |
| HeLa (cervical cancer) | IC50 (µg/mL) | 4.8 | 4.8[7] | |
| Liposomal Doxorubicin | C-26 (colon carcinoma) | Tumor Growth Inhibition | Less effective | More effective in some studies, but no significant difference in others[5][8] |
| 4T1 (breast cancer) | Tumor Growth Inhibition | Less effective | More effective (non-PEGylated showed 60.4% inhibition)[8] |
Table 3: Immunogenicity
A significant advantage of PEGylation is its ability to mask antigenic epitopes on therapeutic proteins, thereby reducing the incidence of anti-drug antibodies (ADAs). However, it is important to note that PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies.
| Drug | Parameter | Non-PEGylated | PEGylated |
| L-asparaginase | Hypersensitivity Reactions | Higher incidence | Lower incidence, well-tolerated in patients with prior allergic reactions to the native form[9][10] |
| Various Biologics | Anti-Drug Antibodies (ADAs) | Generally higher | Generally lower for the protein component, but risk of anti-PEG antibodies exists[11] |
| Interferon alfa-2a | Hypersensitivity Reactions | Lower reporting rate | Higher reporting rate ratio (20.0)[12] |
| Filgrastim | Hypersensitivity Reactions | Lower reporting rate | Higher reporting rate ratio (1.4)[12] |
The "Stealth" Effect and Cellular Interactions: A Mechanistic View
PEGylation creates a hydrophilic shield around the drug molecule, which is often referred to as the "stealth" effect. This shield reduces interactions with opsonins, phagocytic cells, and proteolytic enzymes, leading to prolonged circulation. However, this same steric hindrance can also impede the interaction of the drug with its target receptor on the cell surface, potentially affecting its biological activity.
The type of PEG linker used—cleavable or non-cleavable—adds another layer of complexity and control. Cleavable linkers are designed to release the active drug in response to specific stimuli in the target microenvironment (e.g., low pH in tumors or the presence of specific enzymes), thereby minimizing systemic toxicity. Non-cleavable linkers, on the other hand, rely on the degradation of the entire conjugate within the target cell to release the payload.
Signaling Pathways: The Case of Antibody-Dependent Cellular Cytotoxicity (ADCC)
For antibody-drug conjugates (ADCs), a key mechanism of action is ADCC. The following diagram illustrates this pathway, which can be influenced by the presence and nature of a PEG linker. A PEGylated antibody, for instance, might have altered binding affinity for Fcγ receptors on immune effector cells, thereby modulating the downstream signaling cascade.
Experimental Protocols
To provide a practical framework for assessing the impact of PEGylation, detailed methodologies for key experiments are outlined below.
Pharmacokinetic Analysis in a Murine Model
Objective: To determine and compare the pharmacokinetic profiles of a PEGylated and non-PEGylated drug.
Methodology:
-
Animal Model: Utilize a relevant mouse strain (e.g., BALB/c or C57BL/6) for the study.
-
Drug Administration: Administer the non-PEGylated and PEGylated drug formulations intravenously (IV) or intraperitoneally (IP) at a predetermined dose.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-injection.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Drug Quantification: Quantify the drug concentration in the plasma/serum samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate and compare the cytotoxic effects of a PEGylated and non-PEGylated drug on cancer cell lines.
Methodology:
-
Cell Culture: Culture the target cancer cell line in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the non-PEGylated and PEGylated drug formulations. Include untreated cells as a control.
-
Incubation: Incubate the cells with the drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Anti-PEG Antibody Detection (ELISA)
Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples from subjects treated with a PEGylated drug.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples from treated and control subjects to the wells and incubate.
-
Washing: Wash the plate multiple times to remove unbound antibodies.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody isotype (e.g., anti-human IgG or IgM) and incubate.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Reaction Stoppage: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the treated samples to the control samples to determine the presence and relative levels of anti-PEG antibodies.
Conclusion: A Strategic Imperative
The decision to employ PEGylation is a critical strategic consideration in drug development. While the benefits of extended half-life and reduced immunogenicity are well-documented and highly attractive, the potential for reduced efficacy due to steric hindrance and the immunogenicity of the PEG linker itself cannot be overlooked. A thorough, data-driven assessment, comparing the PEGylated candidate against its non-PEGylated counterpart through rigorous preclinical and clinical evaluation, is imperative to unlock the full therapeutic potential of a novel drug and ultimately improve patient outcomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized trial and pharmacokinetic study of pegfilgrastim vs. filgrastim after dose-intensive chemotherapy in young adults and children with sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of PEG-asparaginase versus E. coli L-asparaginase in Chinese children with acute lymphoblastic leukemia: a meta-analysis - Dai - Translational Pediatrics [tp.amegroups.org]
- 5. Direct Comparison of Liposomal Doxorubicin with or without Polyethylene Glycol Coating in C-26 Tumor-bearing Mice | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyethylene Glycol-Conjugated L-Asparaginase Versus Native L-Asparaginase In Combination With Standard Agents For Children With Acute Lymphoblastic Leukemia In Second Bone Marrow Relapse: A Children’s Oncology Group Study (Pog 8866) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Folate-PEG3-Propargyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of Folate-PEG3-Propargyl, including personal protective equipment (PPE), operational plans, and disposal procedures.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The required PPE is determined by a thorough hazard assessment of the procedures to be performed.[1]
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side-shields meeting ANSI Z87.1 standards are required for general handling.[1]
-
Chemical Splash Goggles: When there is a risk of splashes or aerosols, chemical splash goggles that provide a snug fit are necessary to protect the eyes.[2]
-
Face Shield: For procedures with a higher risk of splashes of corrosive or highly irritating substances, a face shield should be worn in conjunction with safety goggles.[2][3]
Hand Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[4] Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher chemical resistance.[1][5] The suitability and durability of the glove type depend on the frequency and duration of contact.[3]
Body Protection:
-
Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and skin from minor spills and contamination.[2]
-
Chemical-Resistant Apron or Gown: For procedures with a higher risk of splashes, a chemical-resistant apron or gown made of a material like polyethylene-coated polypropylene is recommended.[5]
Respiratory Protection:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[4][6][7]
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific hazards and potential for airborne exposure.[8][9]
Operational Plan
A systematic approach to handling this compound ensures a safe and efficient workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10] A recommended storage temperature is -20°C.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[3][11]
Handling and Preparation:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[7][12]
-
Use this product only in a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation.[3]
-
When weighing or transferring the solid, minimize the creation of dust.
-
For creating solutions, use anhydrous solvents like DMF or DMSO to preserve the reactivity of the propargyl group.[10]
-
Ground and bond metal containers when transferring the substance to prevent static discharge.[12] Use only non-sparking tools.[7][12]
Spill Management:
-
Minor Spills: In case of a small spill, remove all ignition sources.[3][11] Absorb the spill with an inert material such as sand or vermiculite, then sweep it up and place it in a tightly sealed container for disposal.[4][11]
-
Major Spills: For a large spill, evacuate the area and alert emergency responders.[3][11]
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Arrange for the disposal of chemical waste through a licensed disposal company, in accordance with local, state, and federal regulations.[4] Do not dispose of it down the drain or in the regular trash.[4]
Quantitative Data Summary
| Parameter | Value/Information | Source/Component |
| Appearance | Yellow-orange crystalline powder (based on Folic Acid) | Folic Acid[13] |
| Storage Temperature | -20°C, dry, and protected from light | This compound[10] |
| Solubility | Soluble in anhydrous solvents such as DMF or DMSO | This compound[10] |
| Flash Point | 97°F (36°C) (Propargyl Alcohol as a reference) | Propargyl Alcohol[12] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | Propargyl compounds[3][11] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. rawsource.com [rawsource.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | CAS 1245285-73-7 | AxisPharm [axispharm.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. nj.gov [nj.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
